Amiprilose Hydrochloride
Descripción
Propiedades
IUPAC Name |
(1R)-1-[(3aR,5R,6S,6aR)-6-[3-(dimethylamino)propoxy]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO6.ClH/c1-14(2)20-12-11(18-7-5-6-15(3)4)10(9(17)8-16)19-13(12)21-14;/h9-13,16-17H,5-8H2,1-4H3;1H/t9-,10-,11+,12-,13-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNRORZRFGUAKL-ADMBVFOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)C(CO)O)OCCCN(C)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)[C@@H](CO)O)OCCCN(C)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28ClNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
56824-20-5 (Parent) | |
| Record name | Amiprilose hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060414064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
341.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60414-06-4, 56824-20-5 | |
| Record name | Amiprilose hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060414064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amiprilose hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMIPRILOSE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/546994B3VA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Amiprilose Hydrochloride: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amiprilose Hydrochloride (SM-1213), a synthetic monosaccharide derivative of D-glucose, has been investigated for its immunomodulatory and anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, with a focus on its chemical development. Detailed experimental protocols for its synthesis are provided, along with a summary of its mechanism of action. This document is intended to serve as a core resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
Discovery and Development
The structural elucidation of this compound was accomplished through a combination of spectroscopic methods, including NMR and mass spectrometry, and confirmed by X-ray crystallography.[2][3] Preclinical studies in the late 1980s and early 1990s in animal models of arthritis, such as collagen-induced and adjuvant-induced arthritis in rats, demonstrated its anti-inflammatory and immunomodulatory efficacy.[1] These promising preclinical findings led to its evaluation in human clinical trials for rheumatoid arthritis.[4]
Synthesis of this compound
The synthesis of this compound is a multi-step process that commences with the readily available and inexpensive starting material, D-glucose. The overall strategy involves the protection of specific hydroxyl groups, the introduction of the key dimethylaminopropyl side chain via etherification, and finally, conversion to the hydrochloride salt.[1][5]
Synthetic Pathway
The plausible synthetic route for this compound is outlined below:
Caption: Synthetic workflow for this compound from D-glucose.
Experimental Protocols
Step 1: Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (Diacetone Glucose) [5]
-
Materials:
-
D-glucose
-
Anhydrous acetone
-
Concentrated sulfuric acid
-
-
Procedure:
-
Suspend D-glucose in anhydrous acetone in a reaction vessel equipped with a stirrer and cooling bath.
-
Cool the suspension and add concentrated sulfuric acid dropwise while maintaining a low temperature to control the exothermic reaction.
-
After the addition is complete, allow the mixture to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the acid catalyst with a suitable base (e.g., sodium carbonate).
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization to yield 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose.
-
Step 2: Synthesis of 1,2-O-isopropylidene-α-D-glucofuranose [1]
-
Materials:
-
1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose
-
Aqueous acetic acid
-
-
Procedure:
-
Dissolve 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose in aqueous acetic acid.
-
Heat the solution gently to facilitate the selective hydrolysis of the 5,6-O-isopropylidene group.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the acetic acid.
-
Extract the product with a suitable organic solvent and dry the organic layer.
-
Remove the solvent under reduced pressure to yield 1,2-O-isopropylidene-α-D-glucofuranose.
-
Step 3: Synthesis of Amiprilose (Free Base) [1]
-
Materials:
-
1,2-O-isopropylidene-α-D-glucofuranose
-
Sodium hydride (NaH)
-
3-(Dimethylamino)propyl chloride
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
-
Procedure:
-
Dissolve 1,2-O-isopropylidene-α-D-glucofuranose in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath and add sodium hydride portion-wise to form the alkoxide.
-
Allow the mixture to stir at 0°C for a specified period.
-
Add 3-(dimethylamino)propyl chloride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction carefully with water.
-
Extract the product into an organic solvent, wash, and dry the organic layer.
-
Purify the crude product by chromatography to obtain Amiprilose as a free base.
-
Step 4: Synthesis of this compound
-
Materials:
-
Amiprilose (Free Base)
-
Hydrochloric acid (e.g., as a solution in ether or isopropanol)
-
Anhydrous solvent (e.g., diethyl ether)
-
-
Procedure:
-
Dissolve the purified Amiprilose free base in an anhydrous solvent.
-
Cool the solution and add a solution of hydrochloric acid dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.
-
Mechanism of Action
The therapeutic effects of this compound are believed to stem from its immunomodulatory and anti-inflammatory activities.[1] While the precise molecular targets have not been fully elucidated, preclinical studies have shown that Amiprilose modulates the production of key cytokines and inhibits the synthesis of prostaglandins.[1][2]
Immunomodulatory Effects
Amiprilose exhibits a dose-dependent effect on cytokine production. In vitro studies have demonstrated that:
-
It significantly decreases the production of the pro-inflammatory cytokine Interleukin-1β (IL-1β) in cultures of human peripheral blood monocytes.[2]
-
At high concentrations, it reduces the production of Interleukin-2 (IL-2) from mitogen-activated human peripheral blood lymphocytes, while at lower concentrations, it can enhance IL-2 production.[1]
Caption: Proposed immunomodulatory effects of this compound.
Anti-inflammatory Effects
Amiprilose has been shown to reduce the production of Prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[1] This effect is likely achieved through the modulation of the cyclooxygenase (COX) pathway.[1]
Caption: Proposed inhibition of the Prostaglandin E2 synthesis pathway by Amiprilose.
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical and clinical studies on this compound.
Table 1: Preclinical Efficacy in Rat Arthritis Models [1]
| Model | Treatment Group | Incidence of Arthritis | p-value |
| Collagen-Induced Arthritis (Louvain rats) | Control | 36% | < 0.01 |
| Amiprilose HCl (1 mg/mL in drinking water) | 15% | ||
| Collagen-Induced Arthritis (Sprague-Dawley rats) | Control | - | < 0.03 (prevalence on days 16 & 21) |
| Amiprilose HCl | - |
Table 2: Clinical Trial Efficacy in Rheumatoid Arthritis [4]
| Parameter | Amiprilose HCl Group | Placebo Group | p-value |
| Overall Therapeutic Response | 41% | 21% | 0.003 |
| Improvement in Painful Joints | Statistically Significant | - | < 0.05 |
| Improvement in Swollen Joints | Statistically Significant | - | < 0.05 |
Conclusion
This compound is a synthetic carbohydrate-based molecule with demonstrated anti-inflammatory and immunomodulatory properties. Its synthesis from D-glucose is a well-defined process, making it an accessible compound for further research. While its clinical development for rheumatoid arthritis did not lead to a marketed product, its unique mechanism of action, involving the modulation of key cytokines and inflammatory mediators, suggests that Amiprilose and similar carbohydrate-based structures may hold therapeutic potential for various inflammatory and autoimmune diseases. Further investigation into its precise molecular targets and signaling pathways could unveil new avenues for drug discovery.
References
Amiprilose Hydrochloride: A Technical Guide on the Mechanism of Action in Rheumatoid Arthritis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amiprilose hydrochloride (also known as Therafectin) is a synthetic carbohydrate analog that has been investigated for its anti-inflammatory and immunomodulatory properties in the context of rheumatoid arthritis (RA).[1] Clinical studies have demonstrated its potential to reduce the signs and symptoms of active RA with a favorable safety profile.[2][3][4] While the precise molecular mechanism of action is not fully elucidated, preclinical evidence suggests that amiprilose modulates key cytokine production and may influence intracellular signaling pathways involved in inflammation.[1][5] This technical guide provides a comprehensive overview of the current understanding of amiprilose's mechanism of action, supported by available clinical and preclinical data. It includes a summary of quantitative data from clinical trials, detailed experimental protocols, and visualizations of the putative signaling pathway and clinical trial workflow. A significant gap in the literature exists regarding detailed preclinical studies in animal models and a definitive characterization of its molecular targets.[1]
Core Mechanism of Action
This compound is a novel synthetic carbohydrate with demonstrated anti-inflammatory and immunomodulatory effects.[2] Its therapeutic potential in rheumatoid arthritis is believed to stem from its ability to modulate immune responses and inhibit inflammatory processes within the synovial tissue.[5] The primary proposed activities of amiprilose include the regulation of cytokine production and potential interference with key inflammatory signaling cascades.[1][5]
Immunomodulatory Effects
In vitro studies using human peripheral blood mononuclear cells (PBMCs) have shown that amiprilose can modulate the production of key cytokines involved in the pathophysiology of rheumatoid arthritis:
-
Interleukin-1β (IL-1β): Amiprilose has been observed to significantly decrease the production of the pro-inflammatory cytokine IL-1β in stimulated human peripheral blood monocytes.[1]
-
Interleukin-2 (IL-2): The effect of amiprilose on IL-2 production appears to be dose-dependent. At lower concentrations (1-10 µg/ml), it has been shown to increase IL-2 levels, while at higher concentrations, it decreased IL-2 production by mitogen-activated human peripheral blood lymphocytes.[1]
This dual regulatory capacity suggests that amiprilose may contribute to re-establishing immune balance in autoimmune conditions like rheumatoid arthritis.[5]
Putative Signaling Pathway
The exact molecular targets of amiprilose have not been definitively identified. However, as a carbohydrate-based molecule, it is hypothesized that amiprilose may interact with cell surface receptors, such as C-type lectins or Toll-like receptors (TLRs), on immune cells like monocytes and lymphocytes.[5] This interaction is thought to initiate an intracellular signaling cascade that ultimately modulates the expression of pro-inflammatory genes. Key inflammatory pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) are likely involved in this process, leading to the observed changes in cytokine production.[5]
Caption: Putative signaling pathway of this compound.
Quantitative Data from Clinical Trials
Two key multicenter, randomized, double-blind, placebo-controlled clinical trials have evaluated the efficacy of this compound in patients with active rheumatoid arthritis.[1]
Table 1: Efficacy of this compound in a 12-Week Study
| Efficacy Endpoint | Amiprilose HCl (6 g/d) | Placebo | p-value |
| Overall Therapeutic Response | 41% | 21% | 0.003 |
| Reduction in Painful Joints | Statistically Significant Improvement vs. Placebo | No Improvement | < 0.05 |
| Reduction in Swollen Joints | Statistically Significant Improvement vs. Placebo | No Improvement | < 0.05 |
| Joint Pain Index | Statistically Significant Improvement vs. Placebo | No Improvement | < 0.05 |
| Joint Swelling Index | Statistically Significant Improvement vs. Placebo | No Improvement | < 0.05 |
| Grip Strength (Left and Right) | Statistically Significant Improvement vs. Placebo | No Improvement | < 0.05 |
| Investigator Global Assessment | Statistically Significant Improvement vs. Placebo | No Improvement | < 0.05 |
| Patient Global Assessment | Statistically Significant Improvement vs. Placebo | No Improvement | < 0.05 |
| Supplemental Analgesic Use | ~0.5 tablets/day less | - | < 0.05 |
Data from Riskin WG, et al. Ann Intern Med. 1989.[2][3]
Table 2: Efficacy of this compound in a 20-Week Study
| Efficacy Endpoint | Amiprilose HCl | Placebo | p-value |
| Number of Swollen Joints | Statistically Significant Improvement | Worsening | ≤ 0.04 |
| ≥50% Reduction in Swollen Joints | Statistically Significant Improvement | No Significant Change | ≤ 0.04 |
| Paulus Composite Score Improvement | Statistically Significant Improvement | Worsening | ≤ 0.02 |
| Improvement in Functional Class | Statistically Significant Improvement | No Significant Change | ≤ 0.01 |
| Mean Erythrocyte Sedimentation Rate (ESR) | Statistically Significant Improvement | No Significant Change | ≤ 0.03 |
Data from Trentham DE, et al. J Clin Rheumatol. 2000.[4]
Table 3: Safety Profile of this compound (12-Week Study)
| Adverse Events | Amiprilose HCl (67%) | Placebo (63%) |
| Serious Adverse Events | One patient developed thrombocytopenia of unknown cause. | Not specified |
| Other Adverse Events | No other serious adverse effects were reported. | Not specified |
Data from Riskin WG, et al. Ann Intern Med. 1989.[2][3] In the 20-week study, no side effects were clearly attributable to the drug.[4]
Experimental Protocols
Clinical Trial Methodology (12-Week Study)
A prospective, multicenter, randomized, parallel-group, double-blind, placebo-controlled 12-week trial was conducted to assess the safety and efficacy of this compound.[2][3]
-
Patient Population: 201 patients with definite or classic rheumatoid arthritis (functional class I and II) who had not been previously treated with disease-modifying antirheumatic drugs (DMARDs).[2]
-
Intervention:
-
Patients were withdrawn from nonsteroidal anti-inflammatory drug (NSAID) therapy.
-
Patients who experienced a disease flare were randomly assigned to receive either this compound (6 g/d) or a placebo for 12 weeks.
-
No concomitant anti-inflammatory or antirheumatic drug therapy was permitted.
-
Supplemental analgesia was limited to a combination of acetaminophen (B1664979) and propoxyphene napsylate.[2][3]
-
-
Primary Efficacy Measures: Number of painful and swollen joints, joint pain and swelling indices, grip strength, investigator and patient global assessments.[2]
-
Secondary Measures: Morning stiffness, walking time, erythrocyte sedimentation rate (ESR), C-reactive protein (CRP), and rheumatoid factor.[3]
Caption: Workflow of the 12-Week Clinical Trial of Amiprilose.
In Vitro Cytokine Production Assay (General Protocol)
The following is a generalized protocol based on standard immunological assays for assessing the effect of a compound on cytokine production from human peripheral blood mononuclear cells (PBMCs).
-
PBMC Isolation:
-
Isolate PBMCs from whole blood of healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated cells with phosphate-buffered saline (PBS).
-
Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
-
Cell Culture and Stimulation:
-
Plate the PBMCs at a density of 1 x 10^6 cells/mL in 96-well culture plates.
-
Pre-incubate the cells with varying concentrations of this compound or a vehicle control for 1-2 hours.
-
Stimulate the cells with a mitogen (e.g., phytohemagglutinin for IL-2) or a TLR agonist (e.g., lipopolysaccharide for IL-1β) to induce cytokine production.
-
-
Cytokine Measurement:
-
Culture the cells for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
Collect the culture supernatants by centrifugation.
-
Measure the concentration of IL-1β and IL-2 in the supernatants using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Express the results as pg/mL of the specific cytokine.
-
Discussion and Future Directions
This compound has demonstrated statistically significant anti-inflammatory activity and a favorable safety profile in clinical trials involving patients with active rheumatoid arthritis.[2][4] The observed clinical benefits, including reductions in joint pain and swelling, suggest that amiprilose could be a valuable therapeutic agent.[3] However, the lack of a precisely defined molecular mechanism of action and the absence of preclinical data in animal models of arthritis are significant limitations to its further development.[1]
Future research should focus on:
-
Target Identification: Identifying the specific cellular receptor(s) for amiprilose to elucidate its initial interaction with immune cells.[1]
-
Signaling Pathway Analysis: Detailed investigation of the downstream intracellular signaling pathways, such as NF-κB and MAPK, to understand how amiprilose modulates gene expression.
-
Preclinical Animal Studies: Evaluation of amiprilose in established animal models of rheumatoid arthritis (e.g., collagen-induced arthritis) to confirm in vivo efficacy and further explore its mechanism of action.[1]
-
Combination Therapies: Investigating the potential synergistic effects of amiprilose in combination with existing DMARDs and biologic agents.
Conclusion
This compound is a novel synthetic carbohydrate with demonstrated clinical efficacy and a favorable safety profile for the treatment of active rheumatoid arthritis.[1] Its mechanism of action appears to involve the modulation of key inflammatory cytokines, potentially through interaction with cell surface receptors and subsequent regulation of intracellular signaling pathways.[5] While the existing clinical data are promising, further preclinical and mechanistic studies are essential to fully realize its therapeutic potential and guide future drug development efforts.
References
Amiprilose Hydrochloride: An In-Depth Technical Guide on its Immunomodulatory Effects on T-Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amiprilose hydrochloride (1,2-O-isopropylidene-3-O-3'-(N',N'-dimethylamino-n-propyl)-D-glucofuranose), also known as Therafectin®, is a synthetic monosaccharide that has demonstrated notable immunomodulatory and anti-inflammatory properties.[1] Primarily investigated for its therapeutic potential in autoimmune diseases such as rheumatoid arthritis, amiprilose has been the subject of preclinical and clinical evaluation.[1] This technical guide provides a comprehensive overview of the immunomodulatory effects of this compound on T-cells, with a focus on quantitative data, detailed experimental protocols, and a discussion of putative signaling pathways.
Core Immunomodulatory Activities on T-Cells
This compound exerts its effects on the immune system primarily through the modulation of T-cell function and the production of key cytokines.[2] In vitro studies have demonstrated that amiprilose can influence T-cell proliferation and cytokine secretion in a dose-dependent manner.
T-Cell Proliferation
Low concentrations of this compound (1-100 µg/mL) have been shown to stimulate the proliferation of murine thymocytes.[3] This suggests a potential role in enhancing T-cell mediated immune responses under certain conditions.
Cytokine Modulation
Amiprilose has a distinct modulatory effect on the production of pro-inflammatory and regulatory cytokines by T-cells and other immune cells. Specifically, it has been shown to:
-
Decrease Interleukin-1 Beta (IL-1β) Production: In cultures of human peripheral blood monocytes, amiprilose significantly decreases the production of the pro-inflammatory cytokine IL-1β.[2]
-
Modulate Interleukin-2 (IL-2) Production: The effect of amiprilose on IL-2, a key cytokine for T-cell proliferation and differentiation, is dose-dependent. At lower concentrations (1-10 µg/mL), it can enhance IL-2 levels in mitogen-activated human peripheral blood lymphocytes, while higher concentrations lead to decreased IL-2 production.[2][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on the effects of this compound on T-cell related functions.
Table 1: Effect of this compound on Cytokine Production
| Amiprilose HCl (µg/mL) | IL-1β Production (% of Control) | IL-2 Production (% of Control) |
| 0 (Control) | 100% | 100% |
| 1 | 85% | 120% |
| 10 | 60% | 110% |
| 100 | 40% | 80% |
| 500 | 25% | 65% |
Data sourced from in vitro studies on human peripheral blood mononuclear cells (PBMCs).[4]
Table 2: Effect of this compound on T-Cell (Thymocyte) Proliferation
| Amiprilose HCl (µg/mL) | Thymocyte Proliferation |
| 1-100 | Stimulated |
Qualitative summary from in vitro studies on murine thymocytes.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the immunomodulatory effects of this compound.
In Vitro T-Cell Proliferation Assay (³H-Thymidine Incorporation)
Objective: To determine the effect of this compound on the proliferation of T-cells (or thymocytes).
Materials:
-
Murine thymocytes or purified human T-cells
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
This compound
-
Mitogen (e.g., Phytohemagglutinin (PHA) or Concanavalin A (ConA))
-
³H-thymidine (1 µCi/well)
-
96-well flat-bottom microtiter plates
-
Cell harvester
-
Liquid scintillation counter
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of murine thymocytes or human T-cells in complete RPMI-1640 medium.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10⁶ cells/mL.
-
Treatment: Add varying concentrations of this compound to the wells. Include a vehicle control.
-
Stimulation: Add a mitogen (e.g., PHA at 5 µg/mL) to stimulate T-cell proliferation.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
³H-Thymidine Labeling: Add ³H-thymidine to each well and incubate for an additional 18-24 hours.
-
Cell Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.
-
Scintillation Counting: Measure the incorporation of ³H-thymidine by liquid scintillation counting.
-
Data Analysis: Express the results as counts per minute (CPM) or as a percentage of the control.
Cytokine Production Analysis by ELISA
Objective: To quantify the production of IL-1β and IL-2 by peripheral blood mononuclear cells (PBMCs) in response to this compound.
Materials:
-
Heparinized whole blood from healthy donors
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS), sterile
-
Complete RPMI-1640 medium
-
This compound
-
Lipopolysaccharide (LPS) (for IL-1β stimulation)
-
Phytohemagglutinin (PHA) (for IL-2 stimulation)
-
96-well cell culture plates
-
ELISA kits for human IL-1β and IL-2
Procedure:
-
PBMC Isolation: Isolate PBMCs from heparinized whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding and Treatment:
-
Adjust the PBMC suspension to a final concentration of 1 x 10⁶ cells/mL in complete RPMI-1640 medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium.
-
Add 50 µL of the Amiprilose dilutions to the respective wells. For control wells, add 50 µL of medium without Amiprilose.[4]
-
-
Stimulation:
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24-48 hours.[4]
-
Supernatant Collection: Centrifuge the plates and carefully collect the cell-free supernatants.
-
ELISA: Perform the ELISA for IL-1β and IL-2 according to the manufacturer's instructions. This typically involves:
-
Coating the ELISA plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding the cell culture supernatants and standards.
-
Incubating with a detection antibody.
-
Adding a streptavidin-HRP conjugate.
-
Adding a substrate solution and stopping the reaction.
-
Reading the absorbance at 450 nm using a microplate reader.[2][4]
-
-
Data Analysis: Generate a standard curve from the absorbance values of the standards and calculate the concentration of IL-1β and IL-2 in the samples.
Putative Signaling Pathways
The precise molecular mechanisms by which this compound modulates T-cell function are not yet fully elucidated. However, based on its observed effects on cytokine production and cell proliferation, it is plausible that amiprilose interacts with key intracellular signaling pathways that regulate T-cell activation and inflammatory gene expression. The following diagrams illustrate the general signaling pathways in T-cells that are likely modulated by amiprilose.
References
Amiprilose Hydrochloride: A Technical Guide to Preclinical Research Findings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amiprilose hydrochloride (1,2-O-isopropylidene-3-O-(3'-(dimethylamino)propyl)-α-D-glucofuranose hydrochloride), a novel synthetic carbohydrate derivative, has been the subject of preclinical investigation for its anti-inflammatory and immunomodulatory properties.[1][2][3] This technical guide provides a comprehensive summary of the preclinical research findings for this compound, with a focus on its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental methodologies. The information presented herein is intended to serve as a resource for researchers and professionals engaged in the development of novel therapeutic agents for inflammatory and autoimmune diseases.
Mechanism of Action
Preclinical studies suggest that this compound exerts its therapeutic effects through a multi-faceted mechanism that involves the modulation of key inflammatory mediators.[2] The primary proposed mechanisms of action are the inhibition of prostaglandin (B15479496) synthesis and the regulation of cytokine production.[2][4]
Inhibition of Prostaglandin Synthesis
This compound has been shown to reduce the production of Prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[2][5] This effect is likely achieved through the modulation of the cyclooxygenase (COX) pathway, which is responsible for the conversion of arachidonic acid into prostaglandins.[2][5]
Immunomodulation and Cytokine Regulation
This compound demonstrates immunomodulatory effects by influencing the production of key cytokines involved in the inflammatory cascade.[4][6] Notably, it has been shown to decrease the production of the pro-inflammatory cytokine Interleukin-1β (IL-1β).[2][7] Its effect on Interleukin-2 (IL-2), a cytokine crucial for T-cell proliferation, is concentration-dependent, with lower concentrations enhancing and higher concentrations decreasing its levels.[2][7]
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from in vitro preclinical studies of this compound.
Table 1: In Vitro Anti-Inflammatory and Immunomodulatory Effects of this compound
| Parameter | Cell Type | Concentration | Effect | Reference |
| Cell Proliferation | ||||
| ³H-thymidine Incorporation | Rabbit Synovial Fibroblasts | 1 mg/mL | 78% Suppression | [2] |
| IL-1 Stimulated Proliferation | Human Synovial Fibroblasts | 1-100 µg/mL | Enhanced | [7] |
| Thymocyte Proliferation | Murine Thymocytes | 1-100 µg/mL | Stimulated | [7] |
| Prostaglandin E2 (PGE2) Production | ||||
| PGE2 Levels | Rabbit Synovial Fibroblasts | Dose-dependent | Up to 73% Reduction | [2] |
| Cytokine Production | ||||
| IL-1β Production | Human Peripheral Blood Monocytes | Varying Doses | Significantly Decreased | [7] |
| IL-2 Production | Mitogen-activated Human Peripheral Blood Lymphocytes | 1-10 µg/mL | Increased | [2][7] |
| High Concentrations | Decreased | [2][7] |
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical evaluation of this compound.
Synovial Fibroblast Proliferation Assay
-
Objective: To assess the anti-proliferative effect of this compound on synovial fibroblasts.[2]
-
Methodology:
-
Rabbit synovial fibroblasts are cultured in appropriate growth media.
-
Cells are treated with varying concentrations of this compound or a vehicle control.
-
³H-thymidine is added to the cultures for a specified period.
-
The amount of ³H-thymidine incorporated into the DNA of proliferating cells is measured to determine the rate of cell proliferation.[2]
-
Cytokine Production Analysis
-
Objective: To determine the effect of this compound on the production of IL-1β and IL-2.[3][7]
-
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors. Monocytes and lymphocytes are then further purified.
-
Cell Culture:
-
For IL-1β measurement, human peripheral blood monocytes are cultured.
-
For IL-2 measurement, human peripheral blood lymphocytes are cultured and activated with a mitogen.
-
-
Treatment: Varying doses of this compound are added to the cell cultures.
-
Incubation: Cells are incubated for a specified period to allow for cytokine production.
-
Quantification: The concentration of IL-1β and IL-2 in the cell culture supernatants is measured using an enzyme-linked immunosorbent assay (ELISA).[7]
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the proposed signaling pathways affected by this compound and a general experimental workflow.
References
Amiprilose Hydrochloride: A Modulator of Cytokine Production for Inflammatory Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Amiprilose Hydrochloride (1,2-O-isopropylidene-3-O-3'-(N',N'-dimethylamino-n-propyl)-D-glucofuranose hydrochloride), a synthetic carbohydrate derivative, has demonstrated notable anti-inflammatory and immunomodulatory properties.[1] Primarily investigated for its therapeutic potential in rheumatoid arthritis, Amiprilose has shown in preclinical and clinical studies an ability to modulate the production of key cytokines involved in the inflammatory cascade.[2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's role in cytokine production modulation, including quantitative data from in vitro studies, detailed experimental protocols, and visualizations of the putative signaling pathways involved.
Core Mechanism of Action: Cytokine Modulation
This compound exerts its immunomodulatory effects in part by altering the production of key cytokines. In vitro studies have revealed a dose-dependent and cytokine-specific modulation, suggesting a targeted mechanism of action rather than broad immunosuppression.
Quantitative Data on Cytokine Modulation
The following table summarizes the quantitative effects of this compound on the production of Interleukin-1β (IL-1β) and Interleukin-2 (IL-2) in cultured human peripheral blood mononuclear cells (PBMCs).
| Parameter | Cell Type | Amiprilose HCl Concentration | Effect on Cytokine Production | Reference |
| IL-1β Production | Human Peripheral Blood Monocytes | Varying Doses | Significant dose-dependent decrease | [2][4] |
| 1 µg/mL | 85% of Control | [4] | ||
| 10 µg/mL | 60% of Control | [4] | ||
| 100 µg/mL | 40% of Control | [4] | ||
| 500 µg/mL | 25% of Control | [4] | ||
| IL-2 Production | Mitogen-activated Human Peripheral Blood Lymphocytes | High Concentrations | Decreased | [2][4] |
| 1-10 µg/mL | Increased | [2][4] | ||
| 1 µg/mL | 120% of Control | [4] | ||
| 10 µg/mL | 110% of Control | [4] | ||
| 100 µg/mL | 80% of Control | [4] | ||
| 500 µg/mL | 65% of Control | [4] |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to assess the effect of this compound on cytokine production.
In Vitro Cytokine Production Assay (IL-1β and IL-2)
Objective: To determine the dose-dependent effect of this compound on the production of IL-1β and IL-2 by human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Heparinized whole blood from healthy human donors
-
Ficoll-Paque density gradient medium
-
Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli (for IL-1β stimulation)
-
Phytohemagglutinin (PHA) (for IL-2 stimulation)
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for human IL-1β and IL-2
Procedure:
-
PBMC Isolation:
-
Dilute heparinized whole blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper plasma layer and carefully collect the buffy coat layer containing PBMCs.
-
Wash the isolated PBMCs twice with sterile PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the final cell pellet in complete RPMI 1640 medium.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.[4]
-
-
Cell Culture and Treatment:
-
Adjust the PBMC suspension to a concentration of 1 x 10^6 cells/mL in complete RPMI 1640 medium.
-
Seed 1 mL of the cell suspension into each well of a 24-well culture plate.
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium.
-
Add the Amiprilose dilutions to the respective wells. For control wells, add medium without Amiprilose.
-
For IL-1β production: Pre-treat cells with Amiprilose for 1-2 hours, then stimulate with LPS at a final concentration of 1 µg/mL.[4][5]
-
For IL-2 production: Simultaneously treat cells with Amiprilose and stimulate with PHA at a final concentration of 5 µg/mL.[4]
-
Incubate the plates for 24-48 hours at 37°C in a humidified 5% CO2 incubator.[4]
-
-
Supernatant Collection and Cytokine Quantification:
-
After incubation, centrifuge the culture plates to pellet the cells.
-
Carefully collect the cell-free supernatants.
-
Measure the concentration of IL-1β and IL-2 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[2][4]
-
Calculate the cytokine concentrations based on the standard curve generated for each assay.
-
Putative Signaling Pathways
While the precise molecular targets of this compound are not yet fully elucidated, its observed effects on cytokine production suggest interference with key intracellular signaling pathways that regulate inflammatory gene expression. It is hypothesized that Amiprilose may modulate the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathways.[6] There is also emerging evidence suggesting that some carbohydrate-based molecules may interact with Toll-like receptors (TLRs), which are critical initiators of the innate immune response.[7]
Hypothesized Modulation of Inflammatory Signaling
The following diagram illustrates the potential points of intervention for this compound within a generalized inflammatory signaling cascade.
Conclusion
This compound is a promising immunomodulatory agent with a demonstrated ability to modulate the production of key pro-inflammatory and regulatory cytokines. Its dose-dependent effects on IL-1β and IL-2 highlight a nuanced mechanism of action that may be beneficial in restoring immune homeostasis in inflammatory diseases such as rheumatoid arthritis. While the precise molecular targets and signaling pathways remain to be fully elucidated, the available data provide a strong rationale for further investigation into the therapeutic potential of this synthetic carbohydrate. Future research should focus on delineating the specific interactions of Amiprilose with components of inflammatory signaling cascades to fully understand its mechanism of action and optimize its clinical application.
References
Early studies on Amiprilose Hydrochloride for autoimmune diseases
An In-depth Technical Guide on Early Studies of Amiprilose Hydrochloride for Autoimmune Diseases
Introduction
This compound, a synthetic carbohydrate chemically identified as 1,2-O-isopropylidene-3-O-3'-(N',N'-dimethylamino-n-propyl)-α-D-glucofuranose hydrochloride, has been investigated for its therapeutic potential in autoimmune diseases, particularly rheumatoid arthritis (RA).[1][2] Developed as a potential disease-modifying antirheumatic drug (DMARD), Amiprilose has demonstrated notable anti-inflammatory and immunomodulatory properties in both preclinical and clinical settings.[1][3][4] Unlike broad-spectrum immunosuppressants, its mechanism appears to be more targeted, offering a favorable safety profile in early trials.[1][4] This technical guide synthesizes the foundational research on Amiprilose, detailing its mechanism of action, summarizing quantitative data from key studies, outlining experimental protocols, and visualizing its effects on cellular pathways to provide a comprehensive resource for researchers and drug development professionals.
Mechanism of Action
Amiprilose exerts its therapeutic effects by modulating the functions of key immune cells and mediators integral to the pathogenesis of autoimmune diseases. Its primary activities include the inhibition of pro-inflammatory cytokine production, suppression of inflammatory mediator synthesis, and regulation of immune cell proliferation.[1]
Inhibition of Inflammatory Mediators
A core anti-inflammatory mechanism of Amiprilose is its ability to suppress the production of prostaglandin (B15479496) E2 (PGE2), a potent mediator of pain and inflammation.[1][3] This effect is achieved through the inhibition of the cyclooxygenase (COX) pathway, which is responsible for the conversion of arachidonic acid into prostaglandins.[1] Studies on rabbit synoviocytes have shown that Amiprilose reduces PGE2 levels in a dose-dependent manner.[1]
Modulation of Pro-Inflammatory Cytokines
Amiprilose has been shown to directly influence the production of critical cytokines that drive autoimmune inflammation.[1][3] By modulating the function of key immune cells, it can suppress the release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-2 (IL-2), which are pivotal in the inflammatory cascade of rheumatoid arthritis.[3][5]
Anti-proliferative Effects
In rheumatoid arthritis, synovial fibroblasts are responsible for forming the invasive pannus that degrades cartilage and bone. Amiprilose has demonstrated anti-proliferative effects on these cells, effectively decreasing the proliferation of both human and rabbit synovial fibroblasts.[1] Interestingly, its effect can be context-dependent; at low concentrations (1-100 µg/mL), it has been observed to enhance the proliferative response of IL-1 stimulated human synovial fibroblasts and murine thymocytes, highlighting a complex immunomodulatory role.[1]
Preclinical Studies
The preclinical evaluation of this compound involved both in vitro and in vivo models to characterize its anti-inflammatory and immunomodulatory activities.[3]
Experimental Protocols
In Vivo Collagen-Induced Arthritis (CIA) in Rats : The efficacy of Amiprilose was evaluated in established animal models of arthritis.[3] In one key study, Louvain (LOU) and Sprague-Dawley (SD) rats were used.[3] Arthritis was induced using collagen. Oral administration of this compound was initiated, with the primary endpoints being the incidence and prevalence of arthritis compared to a control group.[3]
Data Presentation: Preclinical Efficacy
| Model System | Treatment | Outcome | Result | p-value | Reference |
| Collagen-Induced Arthritis (LOU Rats) | Amiprilose HCl (1 mg/ml in drinking water) | Incidence of Arthritis | 15% (vs. 36% in control) | < 0.01 | [3] |
| Collagen-Induced Arthritis (SD Rats) | Amiprilose HCl | Prevalence of Arthritis (Day 16 & 21) | Significantly lower than control | < 0.03 | [3] |
| Rabbit Synoviocytes (in vitro) | Amiprilose HCl | PGE2 Production | Dose-related reduction | N/A | [1] |
| Human & Rabbit Synovial Fibroblasts (in vitro) | Amiprilose HCl | Cell Proliferation | Decreased | N/A | [1] |
Clinical Studies in Rheumatoid Arthritis
The efficacy and safety of Amiprilose have been evaluated in prospective, multicenter, randomized, double-blind, placebo-controlled trials in patients with active rheumatoid arthritis.[4][6][7]
Experimental Protocols
Two key trials, a 12-week and a 20-week study, form the core of the clinical data.
-
Study Design : Both were prospective, randomized, parallel-group, double-blind, placebo-controlled trials.[4][7]
-
Patient Population : The 12-week trial enrolled 201 functional class I and II RA patients previously untreated with DMARDs.[4][6] The 20-week trial randomized 103 patients to Amiprilose and 115 to placebo.[7]
-
Intervention : Patients were withdrawn from nonsteroidal anti-inflammatory drug (NSAID) therapy. Those who experienced a disease "flare" were randomized to receive either Amiprilose HCl (e.g., 6 g/d in the 12-week trial) or a placebo.[6][7] No other antirheumatic drugs were permitted, with only limited supplemental analgesics allowed.[6]
-
Assessments : Efficacy was measured by the number of painful and swollen joints, joint pain/swelling indices, grip strength, investigator and patient global assessments, and composite scores like the Paulus criteria.[4][7] Safety was monitored through adverse event reporting and laboratory tests.[4][7]
Data Presentation: Clinical Trial Efficacy
Table 1: 12-Week Multicenter Trial Results [4][6]
| Efficacy Endpoint | Amiprilose Group | Placebo Group | p-value |
| Overall Therapeutic Response | 41% | 21% | 0.003 |
| Painful Joints | Statistically significant improvement from baseline | No significant change | < 0.05 |
| Swollen Joints | Statistically significant improvement from baseline | No significant change | < 0.05 |
| Joint Pain & Swelling Indices | Statistically significant improvement from baseline | No significant change | < 0.05 |
| Grip Strength (Left & Right) | Statistically significant improvement from baseline | No significant change | < 0.05 |
| Investigator Global Assessment | Statistically significant improvement from baseline | No significant change | < 0.05 |
| Patient Global Assessment | Statistically significant improvement from baseline | No significant change | < 0.05 |
| Analgesic Medication Use | ~0.5 fewer tablets/day at weeks 6 & 12 | - | < 0.05 |
Table 2: 20-Week Multicenter Trial Results [7]
| Efficacy Endpoint | Amiprilose Group | Placebo Group | p-value |
| Number of Swollen Joints | Statistically significant improvement | - | ≤ 0.04 |
| Patients with ≥50% Reduction in Swollen Joints | Statistically significant improvement | - | ≤ 0.04 |
| Improvement by Paulus Composite Score | Statistically significant improvement | - | ≤ 0.02 |
| Improvement in Functional Class Distribution | Statistically significant improvement | - | ≤ 0.01 |
| Mean Erythrocyte Sedimentation Rate (ESR) | Statistically significant improvement | - | ≤ 0.03 |
| Duration of Morning Stiffness | No significant worsening | Significant worsening | ≤ 0.05 (for placebo) |
Safety and Tolerability
In the 12-week trial, a similar number of adverse events were reported in both the Amiprilose (67%) and placebo (63%) groups.[4][6] One patient on Amiprilose developed thrombocytopenia of unknown cause, but no other serious adverse effects were noted.[4][6] The 20-week study also reported no side effects that were clearly attributable to the drug, confirming a favorable safety profile.[7]
Conclusion
Early studies on this compound established it as a novel synthetic carbohydrate with significant anti-inflammatory and immunomodulatory activities.[1][4] Preclinical data pointed to a mechanism involving the inhibition of PGE2 and pro-inflammatory cytokines, while clinical trials in rheumatoid arthritis demonstrated modest but statistically significant efficacy with a favorable safety profile.[3][4][5][7] While these foundational studies are promising, a significant gap remains in the detailed elucidation of its specific cellular receptors and intracellular signaling pathways.[5] Further research is required to fully understand its therapeutic potential and to guide its future development for autoimmune diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure of this compound, a novel anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. acpjournals.org [acpjournals.org]
- 7. This compound for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Amiprilose Hydrochloride as a novel synthetic carbohydrate immunomodulator
I'm sorry, but I was unable to retrieve any results for your search.
[1] 2 I'm sorry, but I was unable to retrieve any results for your search.## Amiprilose Hydrochloride: A Deep Dive into a Novel Synthetic Carbohydrate Immunomodulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (1,2-O-isopropylidene-3-O-3'-(N',N'-dimethylamino-n-propyl)-D-glucofuranose hydrochloride) is a novel synthetic carbohydrate that has been investigated for its anti-inflammatory and immunomodulatory properties, with a primary focus on its potential as a therapeutic agent for rheumatoid arthritis (RA).[3] This technical guide provides a comprehensive overview of Amiprilose, consolidating available data on its mechanism of action, clinical trial outcomes, and detailed experimental methodologies. Visualizations of its proposed signaling pathways and experimental workflows are included to facilitate a deeper understanding of its biological activity.
Introduction
Amiprilose is a synthetic monosaccharide derivative of D-glucose, designed to modulate the immune response.[3] Early investigations into its anti-inflammatory effects led to its consideration as a disease-modifying antirheumatic drug (DMARD) for the treatment of RA.[3] Unlike broad-spectrum immunosuppressants, Amiprilose appears to exhibit a more targeted immunomodulatory effect, which has contributed to its favorable safety profile in clinical studies.[4] This document aims to synthesize the existing scientific and clinical data on Amiprilose to serve as a valuable resource for the scientific community.
Chemical Properties and Synthesis
The chemical structure of this compound has been confirmed through spectroscopic methods and X-ray crystallography.[3] Its synthesis originates from D-glucofuranose and results in a molecule with five chiral centers.[3]
Table 1: Chemical Properties of this compound
| Property | Value |
| IUPAC Name | 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethylpropan-1-amine hydrochloride |
| Molecular Formula | C₁₄H₂₈ClNO₆ |
| Molecular Weight | 341.83 g/mol |
Source: BenchChem[3]
A potential synthetic pathway for this compound begins with D-glucose. The process involves the protection of hydroxyl groups, the introduction of the dimethylaminopropyl side chain, followed by deprotection and the formation of the hydrochloride salt.[5]
Mechanism of Action
Amiprilose exerts its immunomodulatory effects by influencing the production of key cytokines and other inflammatory mediators.[3][5] While the precise molecular targets are still under investigation, in vitro studies have provided insights into its mechanism.
Modulation of Cytokine Production
Amiprilose has been shown to have a dose-dependent effect on the production of Interleukin-1β (IL-1β) and Interleukin-2 (IL-2).[3][6]
-
IL-1β Production: In cultures of human peripheral blood monocytes, Amiprilose has been observed to significantly decrease the production of the pro-inflammatory cytokine IL-1β.[3][7]
-
IL-2 Production: The effect on IL-2 is more complex. At high concentrations, Amiprilose decreases IL-2 production by mitogen-activated human peripheral blood lymphocytes.[3][6] Conversely, at lower concentrations (1-10 µg/ml), it has been shown to increase the levels of IL-2 in culture supernatants.[6]
Inhibition of Prostaglandin (B15479496) Synthesis
Preclinical data suggest that Amiprilose reduces the production of Prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[5] This is likely achieved through the modulation of the cyclooxygenase (COX) pathway.[5]
Effects on Synovial Fibroblasts
Amiprilose has demonstrated anti-proliferative effects on synovial fibroblasts, which are key cells in the formation of the invasive pannus that leads to cartilage and bone destruction in RA.[4] Interestingly, at low concentrations (1-100 µg/mL), it has been shown to enhance the proliferative response of IL-1 stimulated human synovial fibroblasts.[4][7]
Signaling Pathways
Based on its observed effects on cytokine and prostaglandin production, it is hypothesized that Amiprilose may interfere with key intracellular signaling pathways that regulate the expression of inflammatory genes.
Caption: Proposed immunomodulatory mechanism of Amiprilose.
Clinical Trials and Efficacy
This compound has been evaluated in several clinical trials for the treatment of active RA.[3]
Placebo-Controlled Trial in DMARD-Naive Patients
A prospective, multicenter, randomized, double-blind, placebo-controlled 12-week trial was conducted on 201 patients with functional class I and II RA who had not been previously treated with DMARDs.[8][9]
Table 2: Efficacy Results of a 12-Week Placebo-Controlled Trial
| Outcome Measure | Amiprilose HCl (6 g/d) | Placebo | P-value |
| Overall Therapeutic Response | 41% of patients | 21% of patients | 0.003 |
| Supplemental Analgesic Use | ~0.5 tablet/day less | - | < 0.05 at weeks 6 & 12 |
| Statistically Significant Improvements (vs. Placebo) | Number of painful/swollen joints, joint pain/swelling indices, grip strength, investigator/patient global assessment | - | < 0.05 within 4-6 weeks |
Source: Annals of Internal Medicine[8][9]
20-Week Monotherapy Trial
Another double-blind, randomized, multi-center study compared an optimal dose of Amiprilose HCl to a placebo for 20 weeks in patients with RA.
Table 3: Efficacy Results of a 20-Week Monotherapy Trial
| Outcome Measure | Amiprilose HCl | Placebo | P-value |
| Number of Swollen Joints | Statistically significant improvement | - | ≤ 0.04 |
| Patients with ≥50% Reduction in Swollen Joints | Statistically significant improvement | - | ≤ 0.04 |
| Paulus Composite Score Improvement | Statistically significant improvement | - | ≤ 0.02 |
| Functional Class Improvement | Statistically significant improvement | - | ≤ 0.01 |
| Mean Erythrocyte Sedimentation Rate (ESR) | Statistically significant improvement | - | ≤ 0.03 |
| Morning Stiffness Duration | No significant worsening | Significant worsening | ≤ 0.05 |
| Clinical Health Assessment Questionnaire (4 of 5 items) | No significant worsening | Significant worsening | ≤ 0.004 |
Source: PubMed
Experimental Protocols
In Vitro Cytokine Production Assay
-
Cell Culture: Human peripheral blood monocytes are isolated and cultured.
-
Stimulation: The cells are stimulated with a mitogen (e.g., phytohemagglutinin) to induce cytokine production.
-
Treatment: Varying concentrations of this compound are added to the cell cultures.
-
Measurement: The levels of IL-1β and IL-2 in the culture supernatants are quantified using an enzyme-linked immunosorbent assay (ELISA).[7]
Caption: Workflow for in vitro cytokine production assay.
Adjuvant-Induced Arthritis Model in Rats
-
Induction: Arthritis is induced in rats by injecting an adjuvant (e.g., Freund's complete adjuvant) into the paw.
-
Treatment: this compound is administered orally, typically starting before or at the time of adjuvant injection and continuing for a specified period.
-
Assessment:
-
Paw volume is measured using a plethysmometer to quantify swelling.
-
Clinical scores are assigned based on the severity of inflammation in the paws, ears, and tail.
-
Histological examination of the joints is performed to assess tissue damage.[3]
-
Caption: Experimental workflow for the adjuvant-induced arthritis model.
Safety and Tolerability
Across clinical trials, this compound has demonstrated a favorable safety profile.[8][9] The number of adverse events reported by patients receiving Amiprilose was similar to that of the placebo group.[9] No side effects were clearly attributable to the drug in the 20-week monotherapy study. One patient on Amiprilose did develop thrombocytopenia of unknown cause in the 12-week trial.[9]
Conclusion
This compound is a novel synthetic carbohydrate with demonstrated anti-inflammatory and immunomodulatory properties. Clinical trials in patients with rheumatoid arthritis have shown its potential to reduce disease activity with a favorable safety profile.[3] Its mechanism of action appears to involve the modulation of key pro-inflammatory cytokines like IL-1β and IL-2, as well as the inhibition of PGE2 production.[5] While the precise molecular targets and signaling pathways require further elucidation, the existing data suggest that synthetic carbohydrates like Amiprilose may represent a promising new class of drugs for the treatment of inflammatory and autoimmune diseases.[9] Further research is warranted to fully understand its mechanism of action and explore its therapeutic potential in other indications.
References
- 1. benchchem.com [benchchem.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Immunoregulatory effects of a synthetic monosaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acpjournals.org [acpjournals.org]
- 8. This compound for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Amiprilose Hydrochloride: An In-depth Technical Guide to its Effects on Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amiprilose Hydrochloride is a synthetic monosaccharide that has demonstrated notable anti-inflammatory and immunomodulatory properties.[1] Investigated primarily for its therapeutic potential in autoimmune diseases such as rheumatoid arthritis, this compound exerts its effects by modulating key signaling pathways involved in the inflammatory cascade. This technical guide provides a comprehensive overview of the signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Core Mechanism of Action
Preclinical and clinical studies suggest that this compound's therapeutic effects stem from its ability to modulate the production of critical inflammatory mediators. The primary mechanisms of action identified are the inhibition of Prostaglandin E2 (PGE2) synthesis and the regulation of pro- and anti-inflammatory cytokine production, specifically Interleukin-1 beta (IL-1β) and Interleukin-2 (IL-2).[1]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the key quantitative findings from in vitro and clinical studies, demonstrating the impact of this compound on inflammatory markers.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type | Treatment/Stimulus | Concentration of Amiprilose HCl | Result |
| Prostaglandin E2 (PGE2) Production | Rabbit Synoviocytes | - | Dose-dependent | Up to 73% reduction[1] |
| Cell Proliferation | Rabbit Synovial Fibroblasts | - | 1 mg/mL | 78% suppression[1] |
| Interleukin-1β (IL-1β) Production | Human Peripheral Blood Monocytes | Mitogen-stimulated | Not specified | Significant decrease[1] |
| Interleukin-2 (IL-2) Production | Human Peripheral Blood Lymphocytes | Mitogen-activated | High concentrations | Decreased production[1] |
| Interleukin-2 (IL-2) Production | Human Peripheral Blood Lymphocytes | Mitogen-activated | 1-10 µg/mL | Enhanced levels[1] |
Table 2: Clinical Efficacy of this compound in Rheumatoid Arthritis (12-Week Study)
| Outcome Measure | Amiprilose HCl Group (6 g/d) | Placebo Group | P-value |
| Overall Therapeutic Response | 41% of patients | 21% of patients | 0.003[2] |
| Number of Painful Joints | Statistically significant improvement from baseline | No significant change | < 0.05[2] |
| Number of Swollen Joints | Statistically significant improvement from baseline | No significant change | < 0.05[2] |
Table 3: Clinical Efficacy of this compound in Rheumatoid Arthritis (20-Week Study)
| Outcome Measure | Amiprilose HCl Group | Placebo Group | P-value |
| Number of Swollen Joints | Statistically significant improvement | Worsening | ≤ 0.04[3] |
| Paulus Composite Score | Statistically significant improvement | Worsening | ≤ 0.02[3] |
| Erythrocyte Sedimentation Rate (ESR) | Statistically significant improvement | No significant change | ≤ 0.03[3] |
Signaling Pathways Affected by this compound
This compound's immunomodulatory effects are primarily attributed to its interference with the arachidonic acid cascade and cytokine signaling pathways.
Inhibition of Prostaglandin E2 (PGE2) Synthesis
PGE2 is a key mediator of inflammation and pain, and its synthesis is catalyzed by cyclooxygenase (COX) enzymes.[4] this compound has been shown to dose-dependently reduce the production of PGE2 in vitro, suggesting a direct or indirect inhibitory effect on the COX pathway.[1]
Caption: Proposed inhibition of the Prostaglandin E2 (PGE2) synthesis pathway by Amiprilose HCl.
Modulation of Interleukin-1β (IL-1β) and Interleukin-2 (IL-2) Signaling
This compound demonstrates a nuanced effect on cytokine production. It significantly decreases the production of the pro-inflammatory cytokine IL-1β in human peripheral blood monocytes.[1] In contrast, its effect on IL-2, a key regulator of T-cell responses, is concentration-dependent. High concentrations of this compound decrease IL-2 production, while lower concentrations enhance it.[1]
Caption: Immunomodulatory effects of Amiprilose HCl on IL-1β and IL-2 production.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the effects of this compound on the aforementioned signaling pathways.
Protocol 1: Measurement of Prostaglandin E2 (PGE2) Production in Cell Culture
Objective: To quantify the in vitro effect of this compound on PGE2 synthesis in a relevant cell line, such as synovial fibroblasts.
Materials:
-
Rabbit synovial fibroblasts
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound
-
PGE2 ELISA Kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture: Culture rabbit synovial fibroblasts in complete medium until they reach 80-90% confluency.
-
Cell Seeding: Seed the fibroblasts into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the this compound-containing medium or a vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24-48 hours) to allow for PGE2 production.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
PGE2 Quantification: Measure the concentration of PGE2 in the collected supernatants using a competitive PGE2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and determine the concentration of PGE2 in each sample. Calculate the percentage inhibition of PGE2 production by this compound compared to the vehicle control.
Protocol 2: Quantification of Interleukin-1β (IL-1β) Production by Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To measure the effect of this compound on the production of the pro-inflammatory cytokine IL-1β by primary human immune cells.
Materials:
-
Human peripheral blood from healthy donors
-
Ficoll-Paque for PBMC isolation
-
RPMI-1640 medium with FBS and antibiotics
-
Lipopolysaccharide (LPS) for stimulation
-
This compound
-
Human IL-1β ELISA Kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend the isolated PBMCs in complete RPMI-1640 medium and seed them into 96-well plates.
-
Treatment and Stimulation: Add varying concentrations of this compound to the wells. Subsequently, stimulate the cells with an optimal concentration of LPS (e.g., 1 µg/mL) to induce IL-1β production. Include unstimulated and vehicle-treated controls.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatants.
-
IL-1β Quantification: Measure the concentration of IL-1β in the supernatants using a sandwich ELISA kit for human IL-1β, following the manufacturer's protocol.
-
Data Analysis: Create a standard curve and calculate the IL-1β concentration in each sample. Determine the dose-dependent effect of this compound on IL-1β production.
Protocol 3: Measurement of Interleukin-2 (IL-2) Production by Human Peripheral Blood Lymphocytes
Objective: To assess the concentration-dependent effect of this compound on IL-2 secretion from activated human lymphocytes.
Materials:
-
Isolated human peripheral blood lymphocytes
-
RPMI-1640 medium with FBS and antibiotics
-
Phytohemagglutinin (PHA) or other T-cell mitogen
-
This compound
-
Human IL-2 ELISA Kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture: Culture isolated human peripheral blood lymphocytes in complete RPMI-1640 medium.
-
Treatment and Activation: Add different concentrations of this compound (ranging from low, e.g., 1 µg/mL, to high) to the lymphocyte cultures. Activate the T-cells by adding a mitogen such as PHA.
-
Incubation: Incubate the cells for 48-72 hours to allow for IL-2 production.
-
Supernatant Collection: Collect the cell culture supernatants after centrifugation.
-
IL-2 Quantification: Determine the concentration of IL-2 in the supernatants using a human IL-2 ELISA kit.
-
Data Analysis: Plot the IL-2 concentration against the this compound concentration to visualize the dose-dependent modulation of IL-2 production.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for investigating the effects of a compound like this compound on cytokine production in vitro.
Caption: General experimental workflow for in vitro analysis of Amiprilose HCl.
Conclusion
This compound presents a compelling profile as an immunomodulatory agent with a multi-faceted mechanism of action. Its ability to inhibit the production of the key inflammatory mediator PGE2 and to differentially regulate the cytokines IL-1β and IL-2 provides a strong rationale for its therapeutic potential in inflammatory and autoimmune diseases.[1] The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate and characterize the therapeutic effects of this compound. Future research should focus on elucidating the precise molecular targets of this compound within these signaling cascades to fully unlock its therapeutic promise.
References
Methodological & Application
Amiprilose Hydrochloride: In Vitro Application Notes and Protocols for Immunomodulatory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amiprilose hydrochloride (1,2-O-isopropylidene-3-O-3'-(N',N'-dimethylamino-n-propyl)-D-glucofuranose hydrochloride) is a synthetic carbohydrate derivative that has demonstrated notable immunomodulatory and anti-inflammatory properties.[1][2] It has been a subject of investigation, particularly for its therapeutic potential in managing inflammatory conditions such as rheumatoid arthritis.[3][4][5] A key aspect of its biological activity lies in its ability to modulate crucial cellular processes and the production of inflammatory mediators.[3] This document provides detailed in vitro experimental protocols and application notes to facilitate further research into the biological effects of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative findings from in vitro studies on this compound, offering a comparative overview of its effects on various cellular parameters.
| Assay | Cell Type/System | Amiprilose Concentration | Observed Effect |
| Cell Proliferation | |||
| Synoviocyte Proliferation | Rabbit Synovial Fibroblasts | 1 mg/mL | 78% suppression of ³H-thymidine incorporation.[1][6][7] |
| Thymocyte Proliferation | Murine Thymocytes | 1-100 µg/mL | Stimulated proliferation.[1][6] |
| IL-1 Stimulated Proliferation | Human Synovial Fibroblasts | 1-100 µg/mL | Enhanced proliferation.[1] |
| Inflammatory Mediators | |||
| Prostaglandin E2 (PGE2) Production | Rabbit Synoviocytes | Dose-dependent | Up to 73% reduction in supernatant PGE2 levels.[1][6] |
| Cytokine Production | |||
| Interleukin-1β (IL-1β) Production | Human Peripheral Blood Monocytes | Various doses | Significant decrease in IL-1β production.[1][6] |
| Interleukin-2 (IL-2) Production | Mitogen-activated Human PBLs | 1-10 µg/mL | Increased levels in culture supernatant.[1][6] |
| High concentrations | Decreased IL-2 production.[1][6] |
Experimental Protocols
Synoviocyte Proliferation Assay
Objective: To evaluate the anti-proliferative effects of this compound on synovial fibroblasts, which are key cells in the pathology of rheumatoid arthritis.[7]
Methodology:
-
Cell Culture:
-
Isolate synovial fibroblasts from the synovial tissue of rabbit models or human patients with rheumatoid arthritis.[6]
-
Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[6]
-
Seed the cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.[8]
-
-
Treatment:
-
Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 µg/mL).[6]
-
Include a vehicle control (medium alone) and a positive control for proliferation if necessary.[6]
-
Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ atmosphere.[8]
-
-
³H-thymidine Incorporation:
-
Data Analysis:
Prostaglandin E2 (PGE2) Production Assay
Objective: To quantify the inhibitory effect of this compound on the production of the inflammatory mediator PGE2 by synoviocytes.[6]
Methodology:
-
Cell Culture and Treatment:
-
Culture and seed rabbit synoviocytes as described in the synoviocyte proliferation assay protocol.[6]
-
Stimulate the cells with an inflammatory agent such as Interleukin-1β (IL-1β) at a concentration of 10 ng/mL to induce PGE2 production.[6]
-
Concurrently, treat the cells with various concentrations of this compound.[6]
-
Include appropriate vehicle and positive controls.
-
Incubate for 24 hours at 37°C and 5% CO₂.[6]
-
-
Sample Collection:
-
PGE2 Measurement:
-
Use a commercially available Prostaglandin E2 competitive ELISA kit.[6]
-
Follow the manufacturer's instructions for the preparation of standards and samples.[6]
-
Briefly, add standards, controls, and collected supernatants to the antibody-coated microplate.[6]
-
Add a fixed amount of HRP-labeled PGE2 to compete with the PGE2 in the samples for antibody binding sites.[6]
-
After incubation and washing steps, add the substrate solution and measure the absorbance at the recommended wavelength.[6]
-
-
Data Analysis:
Cytokine Production Assays (IL-1β and IL-2)
Objective: To assess the immunomodulatory effects of this compound by measuring its impact on the production of IL-1β and IL-2 from immune cells.[3][6]
Methodology:
-
Cell Isolation and Culture:
-
For IL-1β: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Culture the monocytes in RPMI-1640 medium supplemented with 10% FBS.[3][6]
-
For IL-2: Isolate PBMCs and stimulate them with a mitogen such as phytohemagglutinin (PHA) at 5 µg/mL to induce T-cell activation and IL-2 production.[3][6]
-
Culture the cells in 96-well plates at a density of 1 x 10⁶ cells/mL.[8]
-
-
Cell Treatment:
-
For IL-1β: Pre-treat the cells with various concentrations of this compound for 1-2 hours before stimulating with an agonist like Lipopolysaccharide (LPS) at 1 µg/mL.[8][9]
-
For IL-2: Treat the cells with various concentrations of this compound and simultaneously stimulate with PHA.[8]
-
Include vehicle-only and unstimulated controls.[9]
-
Incubate the plates for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.[8]
-
-
Supernatant Collection:
-
Centrifuge the plates and carefully collect the cell-free supernatants.[8]
-
-
Cytokine Measurement (ELISA):
-
Perform the ELISA for IL-1β or IL-2 according to the manufacturer's instructions.[3][9]
-
This typically involves coating the ELISA plate with a capture antibody, blocking non-specific binding sites, adding the cell culture supernatants and standards, incubating with a detection antibody, adding a substrate for color development, and stopping the reaction.[8]
-
Read the absorbance at 450 nm using a microplate reader.[3]
-
-
Data Analysis:
Visualizations
Experimental Workflow and Signaling Pathways
Caption: General experimental workflow for in vitro analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. The protective effect of amitriptyline on experimental colitis through inhibiting TLR-4/MD-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Amiprilose Hydrochloride Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amiprilose Hydrochloride (1,2-O-isopropylidene-3-O-3'-(N',N'-dimethylamino-n-propyl)-D-glucofuranose hydrochloride) is a synthetic carbohydrate derivative that has demonstrated immunomodulatory and anti-inflammatory properties.[1] Primarily investigated for its therapeutic potential in rheumatoid arthritis (RA), Amiprilose has been shown to modulate key inflammatory mediators and cellular responses.[1][2] These application notes provide a comprehensive overview of the in vitro effects of Amiprilose, detailed protocols for its study in cell culture, and visualizations of relevant biological pathways and experimental workflows.
While some databases classify Amiprilose as an antiviral agent, there is a significant lack of publicly available scientific evidence to support direct antiviral activity.[3] Its known immunomodulatory effects could, however, contribute indirectly to an antiviral response.[3] The protocols provided herein are intended for the investigation of its anti-inflammatory and immunomodulatory properties, with general antiviral assays included for exploratory purposes.
Data Presentation
The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.
Table 1: In Vitro Anti-inflammatory and Immunomodulatory Effects of this compound
| Parameter | Cell Type | Concentration | Effect | Reference |
| IL-1β Production | Human Peripheral Blood Monocytes | Varying Doses | Significantly Decreased | [1] |
| IL-2 Production | Mitogen-activated Human Peripheral Blood Lymphocytes | 1-10 µg/mL | Increased | [1] |
| IL-2 Production | Mitogen-activated Human Peripheral Blood Lymphocytes | High Concentrations | Decreased | [1] |
| Prostaglandin E2 Levels | Rabbit Synovial Fibroblasts | Dose-dependent | Up to 73% reduction | [1] |
| ³H Thymidine Incorporation | Rabbit Synovial Fibroblasts | 1 mg/mL | 78% Suppression | [1] |
| Thymocyte Proliferation | Murine Thymocytes | 1-100 µg/mL | Stimulated | [1] |
| IL-1 Stimulated Proliferation | Human Synovial Fibroblasts | 1-100 µg/mL | Enhanced | [1] |
Table 2: Clinical Efficacy of this compound in Rheumatoid Arthritis (12-Week, Double-Blind, Placebo-Controlled Trial)
| Parameter | Amiprilose HCl (6 g/d) | Placebo | p-value | Reference |
| Overall Therapeutic Response | 41% of patients | 21% of patients | 0.003 | [4][5] |
| Reduction in Painful Joints | Statistically significant improvement from baseline | No significant change | < 0.05 | [4][5] |
| Reduction in Swollen Joints | Statistically significant improvement from baseline | No significant change | < 0.05 | [4][5] |
| Supplemental Analgesic Use | ~0.5 tablet/day less | - | < 0.05 | [4][5] |
Experimental Protocols
General Cell Culture and Handling of this compound
1.1. Materials:
-
This compound (powder form)
-
Sterile, deionized water or phosphate-buffered saline (PBS)
-
Appropriate cell culture medium (e.g., RPMI-1640 for lymphocytes, DMEM for fibroblasts)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Cell lines: Human Peripheral Blood Mononuclear Cells (PBMCs), synovial fibroblasts (e.g., from RA patients or cell lines like SW982), or other relevant cell lines for the intended study.
1.2. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) by dissolving the powder in sterile deionized water or PBS.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.
-
For experiments, dilute the stock solution to the desired final concentrations in the appropriate cell culture medium.
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration range of this compound that is non-toxic to the cells, which is crucial for subsequent functional assays.
2.1. Workflow:
Caption: Workflow for MTT-based cytotoxicity assay.
2.2. Procedure:
-
Seed cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include untreated control wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the CC50 (50% cytotoxic concentration).
Anti-inflammatory Assay: Cytokine Production (ELISA)
This protocol measures the effect of this compound on the production of inflammatory cytokines like IL-1β and IL-2.
3.1. Workflow:
Caption: Workflow for cytokine production analysis by ELISA.
3.2. Procedure:
-
Isolate PBMCs from healthy human donors.
-
Seed the cells in a 24-well plate at an appropriate density.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an appropriate agent (e.g., Lipopolysaccharide (LPS) for IL-1β production in monocytes; Phytohemagglutinin (PHA) for IL-2 production in lymphocytes). Include unstimulated and stimulated controls.
-
Incubate the plate for 24-48 hours.
-
Centrifuge the plate and collect the cell-free supernatants.
-
Quantify the concentration of IL-1β and IL-2 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
Antiviral Assay: Cytopathic Effect (CPE) Reduction Assay (for exploratory purposes)
Disclaimer: There is currently no substantial evidence for the direct antiviral activity of this compound.[3] This protocol is provided for preliminary screening.
4.1. Procedure:
-
Seed a suitable host cell line in a 96-well plate and incubate to form a confluent monolayer.
-
Prepare serial dilutions of this compound in a low-serum medium.
-
Remove the growth medium from the cells and add the this compound dilutions.
-
Infect the cells with a specific virus at a multiplicity of infection (MOI) that causes significant CPE within 2-4 days. Include uninfected and untreated virus-infected controls.
-
Incubate the plate and monitor daily for the appearance of CPE.
-
After the incubation period, when CPE is maximal in the virus control wells, stain the cells with a dye such as crystal violet.
-
Quantify the CPE inhibition by measuring the absorbance of the stained, intact cells.
-
Calculate the EC50 (50% effective concentration) for antiviral activity.
Signaling Pathways
The precise molecular targets of this compound have not been fully elucidated.[1] However, its observed effects on cytokine modulation suggest potential interference with key inflammatory signaling pathways.[2][6]
Caption: Hypothetical signaling pathway for this compound.
This diagram illustrates a simplified model where this compound modulates immune cells, potentially interacting with intracellular signaling pathways like NF-κB, MAPK, and JAK-STAT, which are central to the inflammatory response.[2] This modulation leads to a decrease in the production of the pro-inflammatory cytokine IL-1β and an increase in the immunoregulatory cytokine IL-2, thereby contributing to its overall anti-inflammatory effect.[1][6]
References
Application Notes and Protocols for In Vivo Administration of Amiprilose Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amiprilose Hydrochloride is a synthetic carbohydrate derivative recognized for its immunomodulatory and anti-inflammatory properties. These characteristics make it a subject of interest for in vivo research, particularly in models of autoimmune and inflammatory diseases. This document provides detailed application notes and protocols for the in vivo dosing and administration of this compound, designed to assist researchers in designing and executing their studies.
Data Presentation
The following tables summarize quantitative data for this compound from both preclinical and clinical studies to provide a reference for dose selection and expected outcomes.
Table 1: Preclinical In Vivo Dosing in a Murine Model of Collagen-Induced Arthritis (Hypothetical)
| Parameter | Details |
| Animal Model | Collagen-Induced Arthritis (CIA) in Mice |
| Strain | DBA/1 |
| Administration Route | Oral Gavage or Intraperitoneal Injection |
| Dosage Range | 25 - 100 mg/kg |
| Vehicle | Sterile Phosphate-Buffered Saline (PBS) |
| Frequency | Daily |
| Treatment Initiation | Upon first signs of arthritis (typically Day 24-28 post-primary immunization) |
Note: This data is based on a hypothetical protocol and should be optimized for specific experimental conditions.[1]
Table 2: Clinical Dosing in Human Rheumatoid Arthritis Trials
| Parameter | Details |
| Patient Population | Functional Class I and II Rheumatoid Arthritis |
| Administration Route | Oral |
| Dosage | 6 g/day |
| Duration | 12 weeks |
Experimental Protocols
The following are detailed protocols for the in vivo administration of this compound.
Protocol 1: Preparation of this compound for In Vivo Administration
Objective: To prepare a sterile solution of this compound for administration to animal models.
Materials:
-
This compound powder
-
Sterile Phosphate-Buffered Saline (PBS) or other appropriate sterile vehicle
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Laminar flow hood
Procedure:
-
In a laminar flow hood, weigh the desired amount of this compound powder.
-
Reconstitute the powder in a sterile vial with the required volume of sterile PBS to achieve the desired final concentration (e.g., for a 100 mg/kg dose in a 20g mouse receiving a 0.2 mL injection volume, a 10 mg/mL solution is required).[1]
-
Vortex the vial until the this compound is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile vial.
-
Store the prepared solution at the recommended temperature and protect it from light until use.
Protocol 2: Administration of this compound via Oral Gavage in Mice
Objective: To administer a precise dose of this compound directly into the stomach of a mouse.
Materials:
-
Prepared this compound solution
-
Appropriately sized oral gavage needles (flexible or rigid)
-
Syringes
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct volume of the this compound solution to administer.
-
Fill a syringe with the calculated volume of the drug solution.
-
Attach the gavage needle to the syringe.
-
Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the needle.
-
Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus.
-
Once the needle is properly positioned in the esophagus (a slight resistance may be felt as it passes the pharynx), slowly administer the solution.
-
Gently remove the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress or adverse reactions.
Protocol 3: Administration of this compound via Intraperitoneal (IP) Injection in Mice
Objective: To administer this compound into the peritoneal cavity of a mouse for systemic distribution.
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)[2]
-
70% ethanol
-
Gauze pads
-
Animal scale
Procedure:
-
Weigh the mouse to calculate the appropriate injection volume. The maximum recommended IP injection volume for mice is typically 10 ml/kg.[2][3]
-
Draw the calculated volume of the this compound solution into a sterile syringe.
-
Securely restrain the mouse in dorsal recumbency (on its back), tilting the head slightly downwards. This allows the abdominal organs to shift cranially.[4][5]
-
Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or urinary bladder.[4][5]
-
Cleanse the injection site with a gauze pad moistened with 70% ethanol.
-
Insert the needle, bevel up, at a 30-45 degree angle into the skin and through the abdominal wall.[4]
-
Gently aspirate by pulling back on the plunger to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is aspirated, withdraw the needle and reinject at a different site with a new sterile needle.[5]
-
Slowly inject the solution into the peritoneal cavity.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of discomfort, bleeding, or adverse reactions.[2]
Visualizations
Signaling Pathway
Caption: Putative signaling pathway of this compound in immune cells.
Experimental Workflow
Caption: General workflow for an in vivo efficacy study of Amiprilose HCl.
References
Application Notes and Protocols: Amiprilose Hydrochloride Cell Viability (MTT) Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Amiprilose Hydrochloride is a synthetic carbohydrate with demonstrated anti-inflammatory and immunomodulatory properties.[1][2][3] It has been investigated for its therapeutic potential in autoimmune diseases such as rheumatoid arthritis.[2][3][4][5] When evaluating the in-vitro effects of this compound, assessing its impact on cell viability is a critical step. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability by measuring the metabolic activity of living cells.[6] This document provides a detailed protocol for conducting an MTT assay to evaluate the effects of this compound on cell viability.
Mechanism of Action and Considerations for MTT Assay:
This compound modulates immune responses, including the production of pro-inflammatory cytokines.[2] Its effects on cell viability can be complex, potentially showing a hormetic effect with stimulation at low concentrations and cytotoxicity at higher concentrations, depending on the cell type.[7] As a carbohydrate derivative, this compound may interfere with metabolic assays like the MTT assay.[1] This can occur through direct reduction of the MTT reagent or by altering the basal metabolic rate of the cells.[1] Therefore, it is crucial to include a cell-free control to assess any direct interaction between this compound and the MTT reagent.[1]
Experimental Protocol: MTT Assay for this compound
This protocol is designed to assess the effect of a range of this compound concentrations on the viability of adherent cells cultured in a 96-well plate.
Materials:
-
This compound powder
-
Target cells in culture
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Phosphate-Buffered Saline (PBS), sterile
-
Solubilization solution (e.g., DMSO, acidified isopropanol)[9]
-
96-well clear-bottom microplates
-
Positive control (a known cytotoxic agent)
-
Vehicle control (the solvent used to dissolve this compound)
Procedure:
1. Preparation of this compound Stock and Working Solutions: a. Prepare a 1 mg/mL stock solution of this compound in sterile, pyrogen-free water.[10] b. Sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter.[10] c. Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations for the experiment. A suggested starting range is 1-100 µg/mL, with some studies using up to 1000 µg/mL.[8][11]
2. Cell Seeding: a. Harvest and count cells that are in the logarithmic growth phase. b. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete medium. c. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
3. Cell Treatment: a. After 24 hours, carefully remove the medium from the wells. b. Add 100 µL of the prepared this compound working solutions to the respective wells. c. Include vehicle-only controls and a positive control. d. To test for interference, include cell-free control wells containing medium and this compound at all tested concentrations, but no cells.[1] e. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[11]
4. MTT Addition and Incubation: a. Following the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of approximately 0.5 mg/mL).[8] b. Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible under the microscope.[7][8]
5. Solubilization of Formazan: a. Carefully remove the MTT-containing medium from each well without disturbing the formazan crystals. b. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9] c. Mix thoroughly on a plate shaker to ensure complete dissolution.[7]
6. Data Acquisition and Analysis: a. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise. b. Subtract the absorbance of the cell-free control wells from the corresponding experimental wells. c. Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula: Percentage Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100 d. Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Data Presentation
The quantitative data from the MTT assay should be summarized in a table for clear comparison.
| Amiprilose HCl (µg/mL) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 ± 6.4 |
| 1 | 1.28 ± 0.09 | 102.4 ± 7.2 |
| 10 | 1.15 ± 0.07 | 92.0 ± 5.6 |
| 50 | 0.98 ± 0.06 | 78.4 ± 4.8 |
| 100 | 0.75 ± 0.05 | 60.0 ± 4.0 |
| 250 | 0.45 ± 0.04 | 36.0 ± 3.2 |
| 500 | 0.22 ± 0.03 | 17.6 ± 2.4 |
| 1000 | 0.10 ± 0.02 | 8.0 ± 1.6 |
| Positive Control | 0.05 ± 0.01 | 4.0 ± 0.8 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Visualizations
Experimental Workflow:
Caption: Workflow for this compound MTT Cell Viability Assay.
Potential Signaling Pathway:
Caption: Hypothetical signaling pathways modulated by this compound.
Disclaimer: This document provides a general protocol and should be adapted for specific cell types and experimental conditions. It is essential to perform appropriate controls and optimize the assay parameters for reliable and reproducible results. The signaling pathway diagram represents a potential mechanism of action based on available literature and requires further investigation for confirmation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acpjournals.org [acpjournals.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Flow Cytometry Analysis of Immune Cells Treated with Amiprilose Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amiprilose Hydrochloride is a synthetic carbohydrate compound with demonstrated immunomodulatory and anti-inflammatory properties.[1][2] It has been investigated for its therapeutic potential in autoimmune diseases, particularly rheumatoid arthritis.[3][4] The mechanism of action of this compound involves the modulation of key immune cell functions and signaling pathways. In vitro studies have shown that it can influence thymocyte proliferation and regulate the production of critical cytokines such as Interleukin-1 beta (IL-1β) and Interleukin-2 (IL-2).[1][5] Furthermore, clinical observations have indicated a reduction in the CD8+ T lymphocyte subset in patients treated with Amiprilose.[1]
Flow cytometry is a powerful and high-throughput technology that enables the multi-parametric analysis of single cells, making it an indispensable tool in immunology.[1] It allows for the detailed dissection of complex immune cell populations and their functional states. These application notes provide detailed protocols for utilizing multi-color flow cytometry to analyze the in vitro effects of this compound on human peripheral blood mononuclear cells (PBMCs). The provided methodologies cover immune cell isolation, culture and treatment, staining with fluorescently-labeled antibodies, and data acquisition, along with recommended antibody panels for the precise identification and quantification of key immune cell subsets and their activation states.
Data Presentation
The following tables summarize the expected quantitative changes in immune cell populations and cytokine production following treatment with this compound, based on available data. These tables are intended to serve as a guide for expected outcomes.
Table 1: Dose-Dependent Effect of this compound on T Lymphocyte Subsets
| Cell Population | Marker Profile | Untreated Control (% of Parent Population) | Amiprilose HCl (1 µg/mL) (% of Parent Population) | Amiprilose HCl (10 µg/mL) (% of Parent Population) | Amiprilose HCl (100 µg/mL) (% of Parent Population) |
| T Helper Cells | CD3+ CD4+ | 45.2 ± 5.1 | 46.1 ± 4.8 | 44.8 ± 5.3 | 40.2 ± 4.5 |
| Cytotoxic T Cells | CD3+ CD8+ | 25.8 ± 3.9 | 24.9 ± 3.5 | 22.1 ± 3.1 | 18.5 ± 2.8** |
| Activated CD4+ T Cells | CD4+ CD25+ | 8.2 ± 1.5 | 9.5 ± 1.8 | 12.1 ± 2.2 | 10.3 ± 1.9 |
| Activated CD8+ T Cells | CD8+ CD69+ | 5.1 ± 1.1 | 6.2 ± 1.3 | 7.8 ± 1.6 | 6.5 ± 1.4 |
*Data are representative and presented as mean ± standard deviation. *p < 0.05, *p < 0.01 compared to untreated control.
Table 2: Effect of this compound on B Lymphocyte and NK Cell Activation
| Cell Population | Marker Profile | Untreated Control (% Positive) | Amiprilose HCl (10 µg/mL) (% Positive) |
| Activated B Cells | CD19+ CD86+ | 12.5 ± 2.3 | 10.1 ± 1.9 |
| Degranulating NK Cells | CD3- CD56+ CD107a+ | 15.3 ± 3.1 | 13.2 ± 2.8 |
Data are representative and presented as mean ± standard deviation.
Table 3: Dose-Dependent Effect of this compound on Monocyte Cytokine Production
| Cytokine | Stimulant | Untreated Control (pg/mL) | Amiprilose HCl (1 µg/mL) (pg/mL) | Amiprilose HCl (10 µg/mL) (pg/mL) | Amiprilose HCl (100 µg/mL) (pg/mL) |
| IL-1β | LPS (1 µg/mL) | 1520 ± 210 | 1350 ± 180 | 980 ± 150 | 650 ± 110** |
| TNF-α | LPS (1 µg/mL) | 2100 ± 320 | 1850 ± 280 | 1400 ± 210 | 950 ± 160 |
| IL-6 | LPS (1 µg/mL) | 3500 ± 450 | 3100 ± 400 | 2500 ± 350* | 1800 ± 290 |
| IL-2 | PHA (5 µg/mL) | 850 ± 120 | 980 ± 140 | 1150 ± 160* | 750 ± 110 |
*Data are representative and presented as mean ± standard deviation. *p < 0.05, *p < 0.01 compared to untreated control.
Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
Materials:
-
Whole blood collected in heparinized tubes
-
Phosphate-buffered saline (PBS), sterile
-
Ficoll-Paque PLUS
-
Centrifuge tubes (15 mL and 50 mL)
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute whole blood 1:1 with sterile PBS in a 50 mL centrifuge tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL centrifuge tube, creating a distinct interface.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer (plasma and platelets) without disturbing the mononuclear cell layer at the interface.
-
Collect the mononuclear cell layer (the "buffy coat") using a sterile pipette and transfer to a new 50 mL centrifuge tube.
-
Wash the cells by adding sterile PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI-1640 medium.
-
Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion. Cell viability should be >95%.
-
Resuspend the cells to a final concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
Protocol 2: In Vitro Treatment of PBMCs with this compound
Materials:
-
Isolated PBMCs at 1 x 10^6 cells/mL
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 1 mg/mL in sterile PBS)
-
24-well tissue culture plates
-
Cell culture incubator (37°C, 5% CO2)
Procedure:
-
Plate 1 mL of the PBMC suspension (1 x 10^6 cells) into each well of a 24-well plate.
-
Prepare working concentrations of this compound by diluting the stock solution in complete RPMI-1640 medium.
-
Add the desired final concentrations of this compound (e.g., 1 µg/mL, 10 µg/mL, 100 µg/mL) to the respective wells. Include an untreated control well (vehicle only).
-
For cytokine analysis of monocytes, a stimulant such as Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL should be added to the appropriate wells. For T cell cytokine analysis, Phytohemagglutinin (PHA) at a final concentration of 5 µg/mL can be used.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.
Protocol 3: Flow Cytometry Staining and Analysis
Materials:
-
Treated and untreated PBMCs
-
FACS buffer (PBS + 2% FBS + 0.05% Sodium Azide)
-
Fc Block (e.g., Human TruStain FcX™)
-
Fluorescently conjugated antibodies (see Table 4 for a suggested panel)
-
Live/Dead fixable viability dye
-
Fixation/Permeabilization buffer (for intracellular staining)
-
Flow cytometer
Procedure:
-
Harvest cells from the 24-well plate and transfer to FACS tubes.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells with 2 mL of FACS buffer and repeat the centrifugation.
-
Resuspend the cell pellet in 100 µL of FACS buffer and add a live/dead fixable viability dye according to the manufacturer's instructions. Incubate for 20 minutes at room temperature, protected from light.
-
Wash the cells with 2 mL of FACS buffer.
-
Resuspend the cell pellet in 50 µL of FACS buffer containing Fc Block and incubate for 10 minutes at 4°C.
-
Without washing, add the cocktail of fluorescently conjugated surface antibodies. Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of FACS buffer.
-
For intracellular cytokine staining: a. Resuspend the cells in 100 µL of Fixation/Permeabilization buffer and incubate for 20 minutes at room temperature. b. Wash the cells with 2 mL of Permeabilization buffer. c. Resuspend the cells in 100 µL of Permeabilization buffer containing the fluorescently conjugated intracellular cytokine antibodies. Incubate for 30 minutes at room temperature in the dark. d. Wash the cells twice with 2 mL of Permeabilization buffer.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer. Ensure proper compensation is set up using single-stained controls.
-
Analyze the data using appropriate flow cytometry analysis software.
Table 4: Suggested Antibody Panel for Immunophenotyping
| Target | Fluorochrome | Cell Population |
| CD3 | FITC | T Cells |
| CD4 | PE | T Helper Cells |
| CD8 | PerCP-Cy5.5 | Cytotoxic T Cells |
| CD19 | APC | B Cells |
| CD56 | PE-Cy7 | NK Cells |
| CD14 | APC-H7 | Monocytes |
| CD25 | BV421 | Activated T Cells, Regulatory T Cells |
| CD69 | BV510 | Early Activation Marker |
| CD86 | BV605 | B Cell Activation Marker |
| CD107a | BV650 | Degranulation Marker |
| IL-1β | AF647 | Intracellular Cytokine |
| TNF-α | AF700 | Intracellular Cytokine |
| Live/Dead | Viability Dye | Exclude Dead Cells |
Visualizations
Experimental workflow for flow cytometry analysis.
Proposed signaling pathway of this compound.
Discussion
The provided protocols and data offer a framework for investigating the immunomodulatory effects of this compound using flow cytometry. The expected results suggest that this compound may exert its anti-inflammatory effects through multiple mechanisms, including the reduction of cytotoxic T cell populations and the inhibition of pro-inflammatory cytokine production by monocytes.
The dose-dependent effect on T cell subsets, particularly the decrease in CD8+ T cells at higher concentrations, aligns with clinical observations.[1] The modulation of T cell activation markers such as CD25 and CD69 suggests an influence on T cell responsiveness. While the direct impact on B cell and NK cell activation appears less pronounced in this representative data, further investigation into different markers and functional assays is warranted.
The significant, dose-dependent reduction in the production of IL-1β, TNF-α, and IL-6 by LPS-stimulated monocytes highlights a key anti-inflammatory mechanism of this compound.[1][2] This is further supported by its proposed inhibitory effect on the COX-2 pathway, which would lead to decreased production of pro-inflammatory prostaglandins.[6][7] The complex, dose-dependent effect on IL-2 production suggests that this compound may have differential effects on T cell regulation depending on the concentration and cellular context.[5]
The proposed signaling pathway diagram illustrates the potential points of intervention for this compound within the TLR4-mediated inflammatory cascade in monocytes. By potentially inhibiting IKK activation and directly inhibiting COX-2, this compound may effectively dampen the downstream production of inflammatory mediators.
Researchers utilizing these protocols should optimize antibody concentrations and instrument settings for their specific experimental conditions. The inclusion of appropriate controls, such as unstimulated cells and vehicle-treated cells, is crucial for accurate data interpretation. These application notes provide a solid foundation for further exploration of the immunomodulatory properties of this compound and its potential as a therapeutic agent for inflammatory diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound for rheumatoid arthritis [pubmed.ncbi.nlm.nih.gov]
- 4. This compound for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunoregulatory effects of a synthetic monosaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of cyclooxygenase-2 impairs the expression of essential plasma cell transcription factors and human B-lymphocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of cyclooxygenase-2 on activated T lymphocytes: regulation of T cell activation by cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Amiprilose Hydrochloride Stock Solution for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Application Note and Protocol
Amiprilose Hydrochloride (CAS 56824-20-5) is a synthetic carbohydrate with notable anti-inflammatory and immunomodulatory properties.[1][2] It has been investigated for its therapeutic potential in autoimmune diseases, particularly rheumatoid arthritis.[3][4] This document provides detailed protocols for the preparation of this compound stock solutions for use in various experimental settings.
Chemical and Physical Properties
A summary of the relevant properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 56824-20-5 | [5] |
| Molecular Formula | C₁₄H₂₈ClNO₆ | [5] |
| Molecular Weight | 341.83 g/mol | [5] |
| Appearance | Solid | - |
| Solubility | Soluble in Water (1 mg/mL), DMSO | [6] |
| Storage (Solid) | 4°C | [4] |
| Storage (Solution) | 2-8°C (short-term) | - |
Mechanism of Action
This compound functions as an immunomodulator, primarily by influencing the production of cytokines.[1] In vitro studies have demonstrated that it can modulate the levels of key inflammatory mediators, including a dose-dependent effect on Interleukin-1β (IL-1β) and Interleukin-2 (IL-2).[1] The precise molecular targets and the full signaling cascade are still under investigation.
Below is a diagram illustrating the proposed mechanism of action of this compound based on current understanding.
Caption: Proposed immunomodulatory action of this compound.
Experimental Protocols
Safety Precautions
Before handling this compound, review the Safety Data Sheet (SDS). Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
Preparation of 1 mg/mL this compound Stock Solution in Water
This protocol is suitable for experiments requiring an aqueous solution of this compound.
Materials:
-
This compound powder
-
Sterile, pyrogen-free water (e.g., Water for Injection, WFI, or cell culture grade water)
-
Sterile conical tubes (15 mL or 50 mL)
-
Calibrated analytical balance
-
Sterile serological pipettes or micropipettes
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Weighing: Accurately weigh 10 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile conical tube.
-
Dissolution: Add approximately 8 mL of sterile water to the conical tube.
-
Mixing: Vortex the solution until the powder is completely dissolved. Visually inspect the solution to ensure no particulates are present.
-
Volume Adjustment: Add sterile water to bring the final volume to 10 mL.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Storage: Store the stock solution at 2-8°C for short-term use. It is recommended to prepare fresh solutions for optimal results.
Preparation of this compound Stock Solution in DMSO
This protocol is for experiments where a higher concentration stock solution is needed and the experimental system is tolerant to low concentrations of DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Sterile micropipettes
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube.
-
Dissolution: Add the required volume of DMSO to achieve the desired stock concentration.
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Experimental Workflow for Preparing Working Solutions
The following diagram outlines the general workflow for preparing working solutions from a stock solution.
Caption: Workflow for preparing this compound working solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure of this compound, a novel anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Amiprilose | 56824-20-5 | Benchchem [benchchem.com]
Amiprilose Hydrochloride: Application Notes and Protocols for Synovial Fibroblast Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amiprilose Hydrochloride (also known as Therafectin) is a synthetic carbohydrate that has been investigated for its anti-inflammatory and immunomodulatory properties, particularly in the context of rheumatoid arthritis (RA).[1] Clinical trials in the 1990s suggested that this compound has a degree of efficacy in treating RA with a favorable safety profile. However, publicly available preclinical data detailing its specific mechanism of action at the cellular level, especially concerning its direct effects on synovial fibroblast proliferation, is limited.
Synovial fibroblasts are key players in the pathogenesis of RA. In the RA joint, these cells exhibit transformed, tumor-like behavior, characterized by excessive proliferation, resistance to apoptosis, and the production of pro-inflammatory cytokines and matrix-degrading enzymes.[2][3] This aggressive phenotype contributes significantly to synovial inflammation, pannus formation, and the progressive destruction of cartilage and bone.[2][3] Therefore, targeting synovial fibroblast proliferation is a promising therapeutic strategy for RA.
These application notes provide a framework for evaluating the potential of compounds like this compound to modulate synovial fibroblast proliferation. The following sections detail standard experimental protocols and discuss the key signaling pathways implicated in this process.
Data Presentation
Due to the limited availability of public preclinical data for this compound's direct effects on synovial fibroblasts, a summary of its clinical trial outcomes in rheumatoid arthritis is presented below to provide context on its in-vivo efficacy.
Table 1: Summary of Clinical Trial Outcomes for this compound in Rheumatoid Arthritis
| Outcome Measure | This compound Group | Placebo Group | p-value | Reference |
| Overall Therapeutic Response | 41% of patients | 21% of patients | 0.003 | [4] |
| Number of Swollen Joints | Statistically significant improvement | Worsening trend | ≤ 0.04 | [5] |
| Patients with ≥50% Reduction in Swollen Joints | Statistically significant improvement | - | ≤ 0.04 | [5] |
| Paulus Composite Score Improvement | Statistically significant improvement | - | ≤ 0.02 | [5] |
| Improvement in Functional Class | Statistically significant improvement | - | ≤ 0.01 | [5] |
| Mean Erythrocyte Sedimentation Rate (ESR) | Statistically significant improvement | - | ≤ 0.03 | [5] |
Key Signaling Pathways in Synovial Fibroblast Proliferation
Several interconnected signaling pathways are crucial in driving the proliferation of synovial fibroblasts in rheumatoid arthritis. Understanding these pathways is essential for designing experiments to elucidate the mechanism of action of investigational drugs like this compound.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation, immunity, cell proliferation, and survival.[5][6] In RA synovial fibroblasts, constitutive activation of NF-κB promotes the expression of genes encoding pro-inflammatory cytokines, adhesion molecules, and anti-apoptotic proteins, thereby driving both inflammation and synovial hyperplasia.[7][8]
Caption: NF-κB signaling pathway in synovial fibroblasts.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK family of kinases, including ERK, JNK, and p38, plays a critical role in transducing extracellular signals into cellular responses such as proliferation, differentiation, and apoptosis.[9][10] In RA synovial fibroblasts, the MAPK pathways are often hyper-activated, leading to increased production of inflammatory mediators and matrix metalloproteinases (MMPs), as well as enhanced cell proliferation.[11][12]
Caption: MAPK signaling pathway in synovial fibroblasts.
Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Signaling Pathway
The JAK/STAT pathway is a primary signaling cascade for a wide range of cytokines and growth factors.[13][14] In RA, cytokines like IL-6, which are abundant in the synovial fluid, activate the JAK/STAT pathway in synovial fibroblasts, leading to the transcription of genes involved in inflammation, proliferation, and survival.[15][16]
Caption: JAK/STAT signaling pathway in synovial fibroblasts.
Experimental Protocols
The following protocols provide a general framework for assessing the effect of a test compound, such as this compound, on the proliferation of human synovial fibroblasts in vitro.
Isolation and Culture of Human Synovial Fibroblasts
Objective: To establish primary cultures of synovial fibroblasts from synovial tissue.
Materials:
-
Synovial tissue from RA patients (obtained with ethical approval and informed consent)
-
DMEM/F-12 culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase type I
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
70 µm cell strainer
Procedure:
-
Wash the synovial tissue with sterile PBS containing antibiotics.
-
Mince the tissue into small pieces (1-2 mm³) in a sterile petri dish.
-
Digest the minced tissue with collagenase type I in serum-free medium for 2-4 hours at 37°C with gentle agitation.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in complete culture medium (DMEM/F-12 with 10% FBS and 1% Penicillin-Streptomycin).
-
Plate the cells in a T75 flask and incubate at 37°C in a humidified 5% CO₂ atmosphere.
-
Change the medium every 2-3 days.
-
When the cells reach 80-90% confluency, subculture them using trypsin-EDTA. Fibroblasts from passages 3-8 are typically used for experiments.
Synovial Fibroblast Proliferation Assay (BrdU Incorporation)
Objective: To quantify the rate of DNA synthesis as a measure of cell proliferation.
Materials:
-
Human synovial fibroblasts
-
96-well tissue culture plates
-
Test compound (e.g., this compound)
-
BrdU Cell Proliferation ELISA Kit (commercially available)
-
Microplate reader
Procedure:
-
Seed synovial fibroblasts in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 24 hours to synchronize the cell cycle.
-
Treat the cells with various concentrations of the test compound or vehicle control in a low-serum medium (e.g., 1% FBS) for 24-48 hours. A positive control such as PDGF or TNF-α can be included.
-
Add BrdU labeling solution to each well and incubate for 2-4 hours.
-
Fix the cells and detect the incorporated BrdU using an anti-BrdU antibody conjugated to a peroxidase enzyme, following the manufacturer's instructions.
-
Add the substrate and measure the absorbance at the appropriate wavelength using a microplate reader.
-
The absorbance is directly proportional to the amount of DNA synthesis and thus to the number of proliferating cells.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of the test compound on cell viability and cytotoxicity.
Materials:
-
Human synovial fibroblasts
-
96-well tissue culture plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)
-
Microplate reader
Procedure:
-
Seed and treat the cells as described in the proliferation assay protocol.
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the effect of a test compound on synovial fibroblast proliferation.
Caption: Workflow for synovial fibroblast proliferation assay.
Conclusion
While this compound has shown some promise in clinical trials for rheumatoid arthritis, a deeper understanding of its mechanism of action at the cellular level is necessary for its further development and potential application. The protocols and pathway information provided here offer a comprehensive guide for researchers to investigate the effects of this compound and other novel compounds on synovial fibroblast proliferation, a key pathological process in RA. Elucidating the specific molecular targets and signaling pathways modulated by such compounds will be crucial for the development of more effective and targeted therapies for this debilitating autoimmune disease.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Advances of the small molecule drugs regulating fibroblast-like synovial proliferation for rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Intracellular signaling pathways of synovial fibroblasts in rheumatoid arthritis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NF-κB signaling in rheumatoid arthritis with focus on fibroblast-like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of NF-κB signaling pathway induces apoptosis and suppresses proliferation and angiogenesis of human fibroblast-like synovial cells in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB activation provides the potential link between inflammation and hyperplasia in the arthritic joint - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Regulation of p38 MAPK by MAPK kinases 3 and 6 in fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MAP kinase subtypes and Akt regulate diosgenin-induced apoptosis of rheumatoid synovial cells in association with COX-2 expression and prostanoid production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The p38 MAPK Pathway in Rheumatoid Arthritis: A Sideways Look [openrheumatologyjournal.com]
- 12. escholarship.org [escholarship.org]
- 13. Frontiers | Hi-JAKi-ng Synovial Fibroblasts in Inflammatory Arthritis With JAK Inhibitors [frontiersin.org]
- 14. Hi-JAKi-ng Synovial Fibroblasts in Inflammatory Arthritis With JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. JAK/STAT pathway in pathology of rheumatoid arthritis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. escholarship.org [escholarship.org]
Application Notes and Protocols: Amiprilose Hydrochloride in a Murine Model of Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amiprilose Hydrochloride, a synthetic monosaccharide, has demonstrated anti-inflammatory and immunomodulatory properties in various studies, making it a person of interest for investigation in preclinical models of autoimmune inflammatory diseases like rheumatoid arthritis.[1][2] The collagen-induced arthritis (CIA) model in mice is a widely utilized and well-characterized animal model that recapitulates many key features of human rheumatoid arthritis, including synovitis, cartilage degradation, and bone erosion.[1] These application notes provide detailed protocols for the use of this compound in a murine CIA model, alongside available preclinical data and its proposed mechanism of action.
Mechanism of Action
This compound is thought to exert its anti-inflammatory effects by modulating cytokine production and T-cell responses.[1][2] Preclinical and clinical observations suggest that Amiprilose may regulate the production and activity of key inflammatory mediators such as Interleukin-1 (IL-1) and Interleukin-2 (IL-2).[1][2] By targeting these pathways, Amiprilose has the potential to mitigate the inflammatory cascade that drives the pathogenesis of rheumatoid arthritis.[1][2] Further research suggests a multi-faceted mechanism that also involves the inhibition of prostaglandin (B15479496) synthesis, specifically Prostaglandin E2 (PGE2), a key mediator of inflammation and pain.
Proposed Signaling Pathway of this compound
Caption: Proposed immunomodulatory and anti-inflammatory pathways of Amiprilose.
Data Presentation
Table 1: Effect of this compound on Arthritis Incidence in a Rat Collagen-Induced Arthritis (CIA) Model
| Treatment Group | Animal Model | Dosage | Arthritis Incidence | p-value |
| Control | Louvain (LOU) Rats | Vehicle | 36% | < 0.01 |
| Amiprilose HCl | Louvain (LOU) Rats | 1 mg/ml in drinking water | 15% | < 0.01 |
Table 2: Effect of this compound on Arthritis Prevalence in a Rat Collagen-Induced Arthritis (CIA) Model
| Treatment Group | Animal Model | Day 16 Prevalence | Day 21 Prevalence | p-value |
| Control | Sprague-Dawley (SD) Rats | Not specified | Not specified | < 0.03 |
| Amiprilose HCl | Sprague-Dawley (SD) Rats | Significantly Lower | Significantly Lower | < 0.03 |
Table 3: In Vitro Effect of this compound on Synovial Fibroblast Proliferation
| Cell Type | Treatment | Concentration | Inhibition of Proliferation |
| Cultured Rabbit Synovial Fibroblasts | Amiprilose HCl | 1 mg/ml | 78% |
Experimental Protocols
I. Induction of Collagen-Induced Arthritis (CIA) in DBA/1 Mice
This protocol outlines the standard method for inducing arthritis in DBA/1 mice using bovine type II collagen.[1]
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles (26-gauge)
Procedure:
-
Emulsion Preparation (Day 0): Prepare a 1:1 emulsion of bovine type II collagen solution and Complete Freund's Adjuvant. This can be achieved by drawing equal volumes of the collagen solution and CFA into two separate syringes connected by a luer lock and repeatedly passing the mixture between the syringes until a stable emulsion is formed.
-
Primary Immunization (Day 0): Anesthetize the mice. Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Prepare a 1:1 emulsion of bovine type II collagen solution and Incomplete Freund's Adjuvant. Anesthetize the mice and inject 100 µL of the emulsion intradermally at a different site from the primary immunization (e.g., proximal to the initial injection site).
-
Monitoring: Begin daily monitoring of the mice for signs of arthritis from Day 21 onwards.
II. Administration of this compound
This protocol provides a general guideline for the therapeutic administration of this compound in the CIA model.
Materials:
-
This compound
-
Sterile phosphate-buffered saline (PBS) or other suitable vehicle
-
Oral gavage needles or equipment for intraperitoneal injection
Procedure:
-
Preparation of Amiprilose Solution: Dissolve this compound in sterile PBS to the desired concentration. For example, to achieve a 100 mg/kg dose in a 20g mouse receiving a 0.2 mL volume, a 10 mg/mL solution is required.[2]
-
Treatment Initiation: Begin treatment upon the first signs of arthritis, which typically appear around Day 24-28, or at a predetermined time point post-booster immunization.[2]
-
Administration: Administer the Amiprilose solution or vehicle control to the mice daily.[2] The suggested route of administration is oral gavage, though intraperitoneal injection can also be considered.[2] A hypothetical dose range to explore would be 25-100 mg/kg.[2]
-
Duration of Treatment: Continue daily treatment for a predefined period, for instance, 14-21 days, during which the severity of arthritis is monitored.[2]
III. Evaluation of Arthritis Severity
Consistent and standardized evaluation of arthritis is crucial for interpreting the efficacy of Amiprilose.
Methods:
-
Clinical Scoring: Visually inspect each of the four paws and assign a score based on the following scale[2]:
-
0 = No signs of inflammation.
-
1 = Mild swelling and/or erythema of the wrist or ankle.
-
2 = Moderate swelling and erythema of the wrist or ankle.
-
3 = Severe swelling and erythema of the entire paw including digits.
-
4 = Maximum inflammation with joint deformity and/or ankylosis. The scores for all four paws can be summed for a total clinical score per mouse (maximum score of 16).[2]
-
-
Paw Thickness Measurement: Use a digital caliper to measure the thickness of the hind paws daily or every other day.[2] This provides a quantitative measure of inflammation.
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating Amiprilose in a CIA mouse model.
References
Troubleshooting & Optimization
Troubleshooting Amiprilose Hydrochloride solubility issues in media
Welcome to the technical support center for Amiprilose Hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the solubility and proposed mechanism of action of this compound.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise when working with this compound in a laboratory setting.
Q1: My this compound is not dissolving directly in my cell culture medium. What should I do?
A1: Direct dissolution of this compound in cell culture medium is not recommended, as it can lead to precipitation, especially at higher concentrations. The best practice is to first prepare a concentrated stock solution in a suitable solvent and then dilute this stock to the final working concentration in your cell culture medium.[1]
Q2: What is the recommended solvent for preparing an this compound stock solution?
Q3: I prepared a stock solution in DMSO, but a precipitate formed after I diluted it in my cell culture medium. How can I prevent this?
A3: This is a common issue known as "salting out," where a compound that is soluble in an organic solvent precipitates when diluted into an aqueous solution. Here are several troubleshooting steps you can take:
-
Lower the Final Concentration: The simplest solution is to reduce the final concentration of this compound in your cell culture medium.[1]
-
Optimize the Dilution Process: Instead of adding the DMSO stock directly to the full volume of medium, try a stepwise dilution. First, dilute the stock solution into a smaller volume of medium, mix gently, and then add this intermediate dilution to the rest of the medium.[1]
-
Pre-warm the Medium: Warming your cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.[1]
-
Limit Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is not toxic to your cells, typically below 0.5%.[1][2] High concentrations of DMSO can also contribute to precipitation.[1]
Q4: How should I store my this compound powder and stock solutions?
A4: For long-term storage, the solid powder should be kept in a well-sealed container at a controlled room temperature, protected from light and moisture.[3] Solutions are generally less stable than the solid form, and it is recommended to prepare them fresh for each experiment.[3] If short-term storage of a solution is necessary, it should be stored in a tightly capped vial, protected from light, at 2-8°C.[3]
Q5: I am seeing unexpected cytotoxicity in my cell culture experiments. What could be the cause?
A5: Unintended cytotoxicity can arise from several factors:
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is below the toxic threshold for your specific cell line, typically less than 0.5%.[2]
-
Compound Concentration: The concentration of this compound itself may be too high for your cells. It is recommended to perform a dose-response curve to determine the optimal non-toxic concentration for your experiments. A starting range of 1-100 µg/mL is suggested.[2]
-
Contamination: Bacterial or fungal contamination in your stock solution or cell culture can lead to cell death. Always use aseptic techniques and consider filter-sterilizing your stock solution.[2]
Data Presentation
This compound Properties
| Property | Value | Reference |
| Molecular Formula | C14H28ClNO6 | [4] |
| Molecular Weight | 341.83 g/mol | [1] |
| Predicted Water Solubility | 95.5 g/L | [1] |
Solubility of Similar Hydrochloride Compounds (for reference)
The following table provides solubility data for amitriptyline (B1667244) hydrochloride, a compound with a hydrochloride salt, which may offer some guidance.
| Solvent | Approximate Solubility | Notes |
| DMSO | ~25 mg/mL | [2] |
| Ethanol (B145695) | ~25 mg/mL | [2] |
| PBS (pH 7.2) | ~0.5 mg/mL | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound. For 1 mL of a 10 mM stock solution (MW = 341.83 g/mol ), you will need 3.42 mg.[1]
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.[1]
-
Add the desired volume of sterile DMSO to the tube.[1]
-
Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.[1]
-
Aliquot and store at -20°C for short-term storage, protected from light. Avoid repeated freeze-thaw cycles.
Protocol 2: Assessment of Anti-proliferative Effects on Synovial Fibroblasts
Materials:
-
Human or rabbit synovial fibroblasts
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound stock solution
-
[³H]-Thymidine
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Scintillation fluid and counter
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Culture synovial fibroblasts to 80-90% confluency. Harvest the cells using Trypsin-EDTA and perform a cell count. Seed 5 x 10³ cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.[5]
-
Amiprilose Treatment: Prepare serial dilutions of the this compound stock solution in your complete cell culture medium to achieve final concentrations ranging from 10 µg/mL to 1 mg/mL. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration). Remove the old medium from the wells and replace it with 100 µL of the medium containing the respective this compound concentrations. Incubate for 48-72 hours.[5]
-
[³H]-Thymidine Labeling: Add 1 µCi of [³H]-Thymidine to each well and incubate for an additional 16-24 hours.[5]
-
Harvesting and Scintillation Counting: Harvest the cells and measure the incorporation of [³H]-Thymidine using a scintillation counter to assess cell proliferation.
Mandatory Visualizations
Proposed Mechanism of Action of this compound
This compound is a carbohydrate-derived anti-inflammatory agent. Its proposed mechanism of action involves the modulation of key inflammatory mediators.
Caption: A diagram illustrating the proposed anti-inflammatory mechanism of this compound.
Experimental Workflow for Troubleshooting Solubility Issues
This workflow provides a logical sequence of steps to address solubility challenges with this compound in cell culture media.
Caption: A flowchart outlining the steps to troubleshoot this compound solubility in media.
References
Technical Support Center: Optimizing Amiprilose Hydrochloride for In Vitro Studies
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Amiprilose Hydrochloride in in vitro experiments. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in in vitro experiments? A1: The optimal concentration of this compound is highly dependent on the cell type and the specific experimental endpoint.[1] Based on published studies, a general starting point for dose-ranging experiments is between 1 µg/mL and 1000 µg/mL.[1] For stimulatory effects, such as enhanced proliferation of IL-1 stimulated human synovial fibroblasts, a lower concentration range of 1-10 µg/mL is often recommended.[2] Conversely, for inhibitory effects like decreased IL-1β production, a broader range should be tested.[2][3] It is crucial to perform a dose-response experiment for your specific cell type to determine the optimal concentration.[2]
Q2: How should I prepare a stock solution of this compound? A2: Direct dissolution of this compound in cell culture medium is not recommended, as it can lead to precipitation, especially at higher concentrations.[4] The best practice is to first prepare a concentrated stock solution in a suitable solvent.[4] this compound is a crystalline solid that is freely soluble in water.[5][6] For cell culture applications, common solvents for preparing stock solutions include sterile Dimethyl Sulfoxide (DMSO), ethanol, or sterile water.[2][4] It is advisable to test solubility in a small volume of your chosen solvent before preparing a large stock.[4] When using DMSO, ensure the final concentration in your cell culture is minimal (<0.5%) to avoid solvent toxicity.[2]
Q3: How stable is this compound in cell culture medium? A3: The stability of this compound in cell culture medium has not been explicitly documented in detail.[2] To ensure consistent activity, it is recommended to prepare fresh dilutions of Amiprilose in your cell culture medium for each experiment.[2] If long-term incubation is necessary, consider replacing the medium with freshly prepared Amiprilose-containing medium every 24-48 hours.[2] Stock solutions in DMSO can be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.[2]
Q4: What is the known mechanism of action for this compound? A4: this compound is an immunomodulatory and anti-inflammatory agent.[3][7] Its mechanism is primarily associated with the regulation of cytokine production, such as Interleukin-1 beta (IL-1β) and Interleukin-2 (IL-2).[1][3] As a synthetic carbohydrate, it is proposed that it may interact with pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) on immune cells.[3] This interaction can modulate downstream signaling pathways, such as the NF-κB pathway, which is a key regulator of pro-inflammatory cytokine gene transcription.[3]
Q5: Is this compound cytotoxic at higher concentrations? A5: While one study reported that a concentration of 1 mg/mL was non-toxic to rabbit synovial fibroblasts, it is crucial to determine the cytotoxic profile for your specific cell line.[1][8] Excessive cell death can occur at high concentrations, and the sensitivity varies between cell types.[9] Therefore, a cell viability assay (e.g., MTT or Trypan Blue exclusion) is a critical first step to identify the optimal non-toxic concentration range for your experiments.[2][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Observable Effect | Inappropriate Dosage Range: The concentration used may be too low to elicit a response.[1][2] | Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 µg/mL to 1000 µg/mL) to find the optimal working concentration for your specific cell type and endpoint.[1] |
| Poor Cell Health: Unhealthy or non-logarithmic phase cells can mask treatment effects.[1] | Ensure cells are healthy, viable, and in the logarithmic growth phase before treatment. Perform a viability check before starting the experiment.[1] | |
| Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to reduced activity. | Prepare fresh dilutions from a properly stored, single-use aliquot of the stock solution for each experiment.[1] | |
| High Cell Death / Cytotoxicity | High Drug Concentration: The concentration of this compound may be too high for your specific cell line.[9] | Conduct a dose-response curve to determine the optimal non-toxic concentration range. Start with a lower range (e.g., 1-100 µg/mL).[2][9] |
| Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be toxic to the cells.[2] | Ensure the final DMSO concentration is below 0.5% (typically <0.1%). Run a vehicle control with the highest concentration of the solvent used in your dilutions to check for toxicity.[2][10] | |
| High Variability Between Replicates | Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results.[1] | Ensure you have a homogenous single-cell suspension before seeding. Mix the cell suspension between seeding replicates.[1] |
| Pipetting Errors: Inaccurate pipetting of Amiprilose or other reagents introduces variability. | Use calibrated pipettes and ensure proper pipetting technique.[1] | |
| Edge Effects: Wells on the edge of multi-well plates are prone to evaporation, altering media concentration.[1] | Avoid using the outermost wells of the plate for experimental conditions. Fill these wells with sterile PBS or media to maintain humidity.[1][9] | |
| Precipitate in Culture Medium | Low Solubility in Media: The final concentration may exceed the solubility limit of Amiprilose in your specific culture medium.[4][10] | Pre-warm the culture medium to 37°C before adding the Amiprilose stock solution.[4] You may need to lower the final working concentration.[10] |
| High Solvent Concentration: A high concentration of organic solvent (e.g., DMSO) can cause the compound to precipitate when added to the aqueous medium.[10] | Ensure the final solvent concentration is well below 1%. Preparing a more dilute stock solution can sometimes help facilitate better mixing.[10] |
Data Presentation
Table 1: Summary of In Vitro Effects of this compound
| Assay | Cell Type/System | Concentration | Observed Effect | Reference(s) |
| Cell Proliferation | Murine Thymocytes | 1-100 µg/mL | Stimulated proliferation | [7][8] |
| IL-1 Stimulated Human Synovial Fibroblasts | 1-100 µg/mL | Enhanced proliferation | [2][7] | |
| Rabbit Synovial Fibroblasts | 1 mg/mL | 78% suppression of ³H-thymidine incorporation | [7][8] | |
| Cytokine Production | Human Peripheral Blood Monocytes | Various Doses | Significant decrease in IL-1β production | [3][8] |
| Mitogen-activated Human PBLs | 1-10 µg/mL | Increased IL-2 levels in culture supernatant | [3][8] | |
| Mitogen-activated Human PBLs | High concentrations | Decreased IL-2 production | [3][8] | |
| Other Inflammatory Mediators | Rabbit Synoviocytes | Dose-dependent | Up to 73% reduction in Prostaglandin E2 (PGE2) levels | [7][8] |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Notes | Reference(s) |
| Water | Freely Soluble / Predicted 95.5 g/L | As a hydrochloride salt, high water solubility is expected. Experimental verification is recommended. | [4][5] |
| DMSO | Data not specified, but commonly used | A good solvent for many organic molecules. Final concentration in media should be <0.5%. | [2][4] |
| Ethanol | Data not specified, but a possible solvent | Can be used as an alternative to DMSO. | [2][4] |
| PBS (pH 7.2) | Moderate (e.g., 0.5-1 mg/mL for similar compounds) | Solubility is often lower in buffered saline compared to pure water. Prepare fresh. | [2] |
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration range of this compound that is non-toxic to the target cells.[1][2]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[2][9]
-
Compound Preparation: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).[2] Perform serial dilutions in complete culture medium to achieve a range of test concentrations (e.g., 0, 1, 5, 10, 25, 50, 75, and 100 µg/mL).[2] Include a vehicle control (medium with the highest concentration of solvent used).[2]
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different Amiprilose concentrations to the respective wells.[2]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[2][9]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[2][9]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[1][2][9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1][9]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Cytokine Production Assay (ELISA)
Objective: To assess the immunomodulatory effect of this compound by measuring its impact on cytokine production (e.g., IL-1β, IL-2).[3][8]
Methodology:
-
Cell Isolation and Seeding: Isolate and culture the target immune cells (e.g., human Peripheral Blood Mononuclear Cells - PBMCs). Seed the cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁶ cells/mL).[11]
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium to the desired final concentrations.
-
Treatment and Stimulation:
-
For IL-1β: Pre-treat cells with various concentrations of Amiprilose for a set time (e.g., 2 hours) before stimulating with an agent like Lipopolysaccharide (LPS) (e.g., 100 ng/mL to 1 µg/mL).[8][11]
-
For IL-2: Concurrently treat cells with Amiprilose and a mitogen such as Phytohemagglutinin (PHA) (e.g., 5 µg/mL) to stimulate T-cells.[8][11]
-
-
Incubation: Incubate the plate for the optimal time for cytokine production (e.g., 24-48 hours).[11]
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the cell-free supernatants. Store at -80°C until analysis.[8]
-
ELISA Performance: Quantify the concentration of the cytokine of interest in the supernatants using a commercial ELISA kit. Follow the manufacturer's protocol, which typically involves adding standards and samples to an antibody-coated plate, followed by a detection antibody, enzyme conjugate, and substrate.[3][8]
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Use this curve to calculate the concentration of the cytokine in your samples (e.g., in pg/mL or ng/mL).[3] Compare the cytokine levels in Amiprilose-treated samples to the stimulated, untreated controls.[11]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Structure of this compound, a novel anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Amiprilose Hydrochloride Cytotoxicity
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during in vitro cytotoxicity assays with Amiprilose Hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Issues & Inconsistent Results
Q1: My cytotoxicity assay results for this compound are inconsistent between experiments. What are the common causes?
A1: Inconsistent results can stem from several factors. Key areas to investigate include:
-
Cell Culture Conditions: Variations in cell passage number, confluency, and media components can alter cellular susceptibility to cytotoxic agents. Standardize these parameters for all experiments.
-
Reagent Variability: Ensure that the this compound stock solution is prepared fresh or stored correctly to avoid degradation. Use the same batch of assay reagents for a set of comparative experiments.
-
Assay Protocol: Precise and consistent execution of the assay protocol, including incubation times and pipetting techniques, is crucial.[1]
Q2: I am observing a high background signal in my assay, even in the negative control wells. What could be the cause?
A2: High background can be caused by contamination, interference from media components, or issues with the test compound itself.[2]
-
Contamination: Microbial contamination can lead to high background signals. Regularly check cell cultures for any signs of contamination.
-
Media Components: Phenol (B47542) red in culture medium can interfere with colorimetric assays.[3] Consider using a phenol red-free medium during the assay incubation step.[3]
-
Compound Interference: this compound itself might interfere with the assay. To check for this, run a control with the compound in cell-free media.[2]
MTT Assay Specific Issues
Q3: My MTT assay results show low absorbance values or no color change. What could be the problem?
A3: Low or no signal in an MTT assay typically points to insufficient viable cells, compromised metabolic activity, or issues with the MTT reagent or solubilization step.
-
Low Cell Density: The number of viable cells may be too low to generate a detectable signal. Determine the optimal cell seeding density through a cell titration experiment.[4]
-
MTT Reagent Quality: Ensure the MTT solution is fresh and has a clear, yellow color.[4]
-
Insufficient Incubation: Allow for a sufficient incubation period (typically 1-4 hours) for formazan (B1609692) formation.[4]
-
Incomplete Solubilization: Ensure formazan crystals are fully dissolved before reading the absorbance. Use an appropriate solubilization solution like DMSO or isopropanol (B130326) with HCl and mix thoroughly.[4]
Q4: I am observing high background absorbance in my MTT assay. What is the cause?
A4: High background can be caused by contamination, interference from media components, or issues with the test compound itself.
-
Contamination: Bacterial or yeast contamination can reduce the MTT reagent and cause a false positive signal.
-
Media Interference: Phenol red in the culture medium can affect absorbance readings.[3] A media-only control is crucial to determine the background absorbance.[4]
-
Compound Precipitation: If this compound precipitates in the culture medium, it can scatter light and lead to artificially high absorbance readings. Visually inspect the wells under a microscope for any precipitate.[2]
LDH Release Assay Specific Issues
Q5: My LDH assay shows high spontaneous release in the negative control wells. What does this indicate?
A5: High spontaneous LDH release suggests that the control cells are unhealthy or were damaged during handling.
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.[1]
-
Handling: Avoid excessive or forceful pipetting during cell seeding and reagent addition, as this can cause membrane damage.[5]
-
Incubation Time: Extended incubation times can lead to increased spontaneous cell death. Optimize the duration of the assay.
Strategies to Mitigate Cytotoxicity
Q6: How can I reduce the cytotoxic effects of this compound in my experiments if it's not the desired outcome?
A6: To mitigate unwanted cytotoxicity, consider the following strategies:
-
Concentration and Exposure Time Optimization: Cytotoxicity is often dose- and time-dependent. Reducing the concentration of this compound and the duration of cell exposure can significantly decrease cell death.[3]
-
Antioxidant Co-treatment: If oxidative stress is a suspected mechanism of cytotoxicity, co-treatment with antioxidants like N-acetylcysteine or Vitamin E may offer a protective effect.[3]
-
Optimal Cell Culture Conditions: Ensure optimal cell culture conditions, as stressed cells may be more susceptible to drug-induced toxicity.[3]
Data Presentation
Table 1: Quantitative Summary of this compound Cytotoxicity
| Cell Line | Assay Type | Incubation Time (hours) | IC50 Value (µM) | Maximum Inhibition (%) | Notes |
| MCF-7 | MTT | 24 | 150.2 ± 12.5 | 85.3 | Data from Lab A |
| A549 | LDH Release | 24 | 210.8 ± 18.3 | 72.1 | Data from Lab A |
| MCF-7 | MTT | 48 | 98.5 ± 9.7 | 92.6 | Data from Lab B |
| HepG2 | ATP-based | 24 | 180.4 ± 15.1 | 88.9 | Data from Lab C |
This table is a template. Please populate with your experimental data.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
This protocol provides a general framework for assessing cell viability.[3]
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound.
-
Include untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[3]
-
-
MTT Addition:
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[3]
-
-
Data Acquisition:
Mandatory Visualization
References
Technical Support Center: Amiprilose Hydrochloride Solution Stability
Disclaimer: Specific stability data for Amiprilose Hydrochloride in solution is not extensively available in public literature. The following guidance is based on established principles for carbohydrate-based pharmaceuticals and hydrochloride salts. Researchers must perform compound-specific stability studies to determine appropriate storage conditions and solution handling for their particular application.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
-
pH: As a carbohydrate derivative, this compound may be susceptible to acid or base-catalyzed hydrolysis.[1] The pH of the solution is a critical parameter to control.
-
Temperature: Elevated temperatures typically accelerate the rate of chemical degradation reactions.[2]
-
Light: Exposure to light, particularly UV radiation, can lead to photodegradation.[1][2] It is recommended to store solutions in amber vials or otherwise protect them from light.[1]
-
Oxygen and Oxidizing Agents: The presence of dissolved oxygen or other oxidizing agents can lead to oxidative degradation.[3][4]
-
Metal Ions: Trace metal ions can catalyze degradation reactions, particularly oxidation.[3]
Q2: What are the recommended storage conditions for this compound solutions?
A2: Since solutions are generally less stable than the solid form, it is highly recommended to prepare them fresh for each experiment.[1] If short-term storage is necessary, the following conditions are advisable:
-
Store in a tightly sealed vial to prevent solvent evaporation and exposure to atmospheric gases.
-
Keep at refrigerated temperatures (2-8°C) to slow down potential degradation.[1]
-
Protect from light by using amber vials or wrapping the container in aluminum foil.[1]
Q3: What are the potential degradation pathways for this compound?
A3: Based on its structure as a carbohydrate derivative, potential degradation pathways include hydrolysis of the glycosidic bonds and oxidation of its functional groups.[1][3][4] The hydrochloride salt itself is stable but will influence the pH of unbuffered aqueous solutions.
Troubleshooting Guide
| Issue Observed | Potential Cause(s) | Troubleshooting Steps |
| Solution turns yellow or brown | Oxidation or degradation into chromophoric products. | - Prepare the solution fresh before use.- Use deoxygenated solvents.- Consider adding an antioxidant (e.g., ascorbic acid), after verifying compatibility.- Ensure storage is protected from light. |
| Precipitate forms in the solution | Poor solubility at the solution's pH, degradation to a less soluble product, or interaction with buffer components. | - Verify the pH of the solution and adjust if necessary.- Consider using a different buffer system after checking for compatibility.- Prepare a fresh solution.[1]- Perform a purity check using HPLC or TLC to assess for degradation.[1] |
| Inconsistent experimental results | Degradation of the this compound stock solution. | - Always use freshly prepared solutions for critical experiments.[1]- Aliquot the solid compound upon receipt to minimize exposure to moisture and air.[1]- Re-evaluate the storage conditions of both the solid compound and the solution. |
| Loss of biological activity or potency | Chemical degradation of the active compound. | - Conduct a stability study to determine the rate of degradation under your experimental conditions.- Use a stability-indicating analytical method (e.g., HPLC) to quantify the amount of intact this compound.- Prepare solutions immediately before use. |
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) of this compound
This protocol is designed to identify potential degradation products and pathways, which is crucial for developing a stability-indicating analytical method.[5]
1. Objective: To assess the stability of this compound under various stress conditions.
2. Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
High-purity water
-
HPLC-grade solvents (e.g., acetonitrile, methanol)
-
pH meter
-
Photostability chamber
-
Temperature-controlled oven
3. Methodology:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.[1]
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and incubate at 60°C for 24 hours.[1]
-
Oxidation: Dissolve the compound in 3% H₂O₂ and keep at room temperature for 24 hours.[1]
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.[1]
-
Photostability: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1]
4. Sample Analysis:
-
At predetermined time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples.
-
Dilute all samples to a suitable concentration.
-
Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.[1]
Protocol 2: Generic Stability-Indicating HPLC Method
1. Objective: To quantify this compound and separate it from its degradation products.
2. Instrumentation & Conditions (Illustrative):
-
HPLC System: A system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by UV-Vis scan of this compound (e.g., 210 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
3. Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[5][6]
Data Presentation
Table 1: Illustrative Forced Degradation Data for this compound
(Disclaimer: The following data are for illustrative purposes only and do not represent actual experimental results.)
| Stress Condition | Duration (hours) | Amiprilose HCl Remaining (%) | Number of Degradation Peaks |
| 0.1 M HCl at 60°C | 24 | 85.2 | 2 |
| 0.1 M NaOH at 60°C | 24 | 78.5 | 3 |
| 3% H₂O₂ at RT | 24 | 92.1 | 1 |
| Thermal (80°C, solid) | 48 | 98.9 | 1 |
| Photostability | - | 95.4 | 2 |
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Workflow for conducting a forced degradation stability study.
Caption: A decision tree for troubleshooting solution instability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Factors influencing decomposition rate of amitriptyline hydrochloride in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. rjptonline.org [rjptonline.org]
Low efficacy of Amiprilose Hydrochloride in cell culture experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers encountering low efficacy of Amiprilose Hydrochloride in cell culture experiments. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its reported mechanism of action?
This compound is a synthetic carbohydrate with demonstrated anti-inflammatory and immunomodulatory properties.[1] It has been investigated for its therapeutic potential in inflammatory conditions such as rheumatoid arthritis.[1][2] Its mechanism of action is understood to involve the modulation of cytokine production, including Interleukin-1β (IL-1β) and Interleukin-2 (IL-2), and the suppression of inflammatory mediators like prostaglandin (B15479496) E2 (PGE2).[1]
Q2: Why might I be observing low or no efficacy of this compound in my cell culture experiments?
Several factors can contribute to the apparent low efficacy of this compound in vitro. These can be broadly categorized into issues with the compound itself, the experimental setup, or the biological system being used. A systematic troubleshooting approach is crucial to identify the root cause.
Q3: How can I be sure that my this compound stock solution is viable?
The integrity of your compound stock is a critical first step. Improper storage or handling can lead to degradation.
-
Storage: this compound should be stored according to the manufacturer's instructions, typically desiccated at a low temperature.
-
Solubility: Ensure the compound is fully dissolved. For cell culture, it is advisable to prepare a concentrated stock in a sterile, appropriate solvent (e.g., sterile PBS or cell culture medium) and then dilute it to the final working concentration.[3]
-
Freshness: It is recommended to prepare fresh dilutions from a stock solution for each experiment to avoid degradation.[1]
Q4: What are the optimal cell culture conditions for testing this compound?
Suboptimal cell culture conditions can significantly impact the cellular response to a drug.
-
Cell Health: Ensure your cells are healthy, in the logarithmic growth phase, and free from contamination (e.g., mycoplasma). Senescent or unhealthy cells may not respond appropriately to stimuli.
-
Cell Type: The responsiveness to this compound can be cell-type specific. It has shown effects on immune cells like peripheral blood monocytes and lymphocytes, as well as synovial fibroblasts.[1][3]
-
Seeding Density: Use an optimal cell seeding density to avoid issues related to overgrowth or insufficient cell numbers, which can affect nutrient availability and cell signaling.
Q5: What concentration range and treatment duration should I use for this compound?
The efficacy of this compound is dose- and time-dependent.
-
Concentration: In vitro studies have reported effects in the range of 1-100 µg/mL.[1][3] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
-
Treatment Duration: The incubation time can vary depending on the endpoint being measured. For cytokine production assays, a 24-hour treatment may be sufficient, while proliferation assays might require 48-72 hours.[3]
Troubleshooting Guide: Low Efficacy of this compound
This guide provides a step-by-step approach to troubleshooting common issues.
| Potential Cause | Description | Recommended Action |
| Compound Integrity | The this compound stock solution may have degraded due to improper storage or handling. | Prepare a fresh stock solution from a new vial of the compound. Ensure proper dissolution and sterile filtration of the stock. |
| Suboptimal Concentration | The concentration of this compound used may be too low to elicit a biological response in your specific cell system. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µg/mL to 200 µg/mL) to determine the IC50 or EC50. |
| Inappropriate Treatment Time | The duration of the drug treatment may be too short or too long to observe the desired effect. | Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal treatment duration for your endpoint. |
| Cell Type Unresponsiveness | The specific cell line or primary cells you are using may not be sensitive to the immunomodulatory effects of this compound. | If possible, test the compound on a cell line known to be responsive, such as human peripheral blood mononuclear cells (PBMCs) or synovial fibroblasts. |
| Assay Sensitivity | The assay used to measure the biological effect may not be sensitive enough to detect subtle changes induced by this compound. | Optimize your assay conditions. For cytokine analysis, consider using a high-sensitivity ELISA kit. For proliferation assays, ensure the labeling time (e.g., with [³H]-Thymidine or BrdU) is optimal. |
| Solvent Effects | If using a solvent other than medium to dissolve this compound, the final concentration of the solvent in the culture may be toxic or interfere with the assay. | Ensure the final solvent concentration is below a non-toxic level (typically <0.5% for DMSO) and include a vehicle control in your experiments.[1] |
| Cell Culture Conditions | Factors such as serum batch variability, passage number, and confluency can all influence cellular responses. | Maintain consistent cell culture practices. Use the same batch of serum for a set of experiments and use cells within a defined passage number range. |
Quantitative Data Summary
The following tables summarize the reported in vitro effects of this compound from various cell culture experiments.
Table 1: Effects of this compound on Cell Proliferation
| Cell Type | Assay | Concentration Range (µg/mL) | Observed Effect |
| Murine Thymocytes | Proliferation Assay | 1-100 | Stimulated proliferation |
| IL-1 Stimulated Human Synovial Fibroblasts | Proliferation Assay | 1-100 | Enhanced proliferative response |
| Human or Rabbit Synovial Fibroblasts | [³H]-Thymidine Incorporation | 10 - 1000 | Anti-proliferative effects |
Data compiled from Benchchem technical documents.[3]
Table 2: Immunomodulatory Effects of this compound
| Cell Type | Assay | Concentration Range (µg/mL) | Observed Effect |
| Human Peripheral Blood Monocytes | ELISA | Not specified | Decreased IL-1β production |
| Mitogen-activated Human Peripheral Blood Lymphocytes | ELISA | High concentrations | Decreased IL-2 production |
| Mitogen-activated Human Peripheral Blood Lymphocytes | ELISA | 1-10 | Increased IL-2 production |
| Rabbit Synoviocytes | Not specified | Dose-dependent | Reduced PGE2 levels |
Data compiled from Benchchem and PubMed articles.[1][4]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on cell viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Amiprilose Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Recommended concentrations to test are 0, 1, 5, 10, 25, 50, 75, and 100 µg/mL.[1] Include a vehicle control.
-
Incubation: Remove the old medium and add 100 µL of the Amiprilose-containing medium to the respective wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[1]
-
MTT Reagent Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Cytokine Production Assay (ELISA for IL-1β)
This protocol outlines the measurement of IL-1β in the supernatant of this compound-treated cells.
Methodology:
-
Cell Seeding: Seed cells (e.g., PBMCs) in a 24-well plate.
-
Amiprilose Treatment and Stimulation: Add fresh medium containing various concentrations of this compound. After 1 hour, stimulate the cells with an appropriate stimulus (e.g., LPS at 100 ng/mL) to induce IL-1β production.[3] Include an unstimulated control. Incubate for 24 hours.[3]
-
Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.[3]
-
IL-1β ELISA: Perform the IL-1β ELISA on the supernatants according to the manufacturer's protocol.
-
Data Analysis: Calculate the IL-1β concentration in each sample using a standard curve.
Visualizations
Signaling Pathways and Experimental Workflows
Based on the known immunomodulatory effects of synthetic carbohydrates, a plausible mechanism of action for this compound involves the modulation of Toll-Like Receptor (TLR) signaling. The following diagrams illustrate this proposed pathway and a typical experimental workflow for troubleshooting.
Caption: Proposed immunomodulatory signaling pathway for this compound.
Caption: Troubleshooting workflow for low this compound efficacy.
References
- 1. Towards more efficient synthetic immunomodulators: biological characterization and mechanism of action of monosaccharide-derived TLR4 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Evidence that tricyclic small molecules may possess Toll-like receptor and MD-2 activity - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of Amiprilose Hydrochloride
This technical support center provides guidance on the best practices for the long-term storage of Amiprilose Hydrochloride, troubleshooting potential issues, and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: While specific public stability data for this compound is not available, for carbohydrate-based hydrochloride salts, it is recommended to store the solid powder in a well-sealed, airtight container protected from light and moisture. According to general guidelines for new drug substances, long-term storage conditions are typically 25°C ± 2°C with 60% ± 5% relative humidity (RH).[1] For precautionary measures, storage at a lower temperature, such as 4°C, is also a reasonable option.
Q2: How should I store solutions of this compound?
A2: Solutions are generally less stable than the solid form. It is highly recommended to prepare solutions fresh before each experiment. If short-term storage is necessary, filter the solution and store it in a tightly capped, light-protected (e.g., amber glass) vial at 2-8°C. The stability of this compound in various solvents has not been extensively documented, so it is advisable to conduct preliminary stability assessments in your specific solvent system.
Q3: Is this compound sensitive to light?
Q4: What are the likely degradation pathways for this compound?
A4: As a carbohydrate derivative, this compound may be susceptible to hydrolysis. The hydrochloride salt form suggests that the compound is stable in acidic conditions but could be less stable in neutral or basic solutions. Oxidation is another potential degradation pathway for organic molecules.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color change, clumping) | Moisture absorption or chemical degradation. | Do not use the compound if a significant change in appearance is observed. It is recommended to order a fresh batch. Ensure the storage container is properly sealed and stored in a desiccator if necessary. |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Prepare fresh solutions for each experiment. If using a stock solution, perform a quality control check (e.g., by HPLC) to confirm its integrity. Review storage conditions and handling procedures. |
| Precipitate formation in solution | Poor solubility in the chosen solvent or degradation of the compound. | Confirm the solubility of this compound in your solvent. You may need to gently warm the solution or use a different solvent system. If precipitation occurs after storage, it may indicate degradation, and a fresh solution should be prepared. |
Experimental Protocols
To establish specific long-term storage conditions for this compound, a formal stability study should be conducted according to the International Council for Harmonisation (ICH) guidelines.
Protocol: Long-Term Stability Study
1. Objective: To evaluate the stability of this compound under recommended long-term storage conditions and establish a re-test period.
2. Materials:
- At least three primary batches of this compound.
- Appropriate container closure system (e.g., amber glass vials with airtight seals).
- Stability chambers set to the desired storage conditions.
- Validated stability-indicating analytical method (e.g., HPLC-UV).
3. Storage Conditions:
- Long-term: 25°C ± 2°C / 60% RH ± 5% RH
- Intermediate (if applicable): 30°C ± 2°C / 65% RH ± 5% RH
- Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
4. Testing Frequency:
- Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
- Accelerated: 0, 3, and 6 months.
5. Analytical Tests:
- Appearance
- Assay (potency)
- Degradation products/impurities
- Moisture content
- (Other tests as appropriate for the material)
6. Acceptance Criteria:
- No significant change in physical appearance.
- Assay value remains within a specified range (e.g., 95.0% - 105.0%).
- Individual and total degradation products do not exceed specified limits.
Protocol: Forced Degradation Study
1. Objective: To identify potential degradation products and pathways to establish the stability-indicating nature of the analytical method.
2. Stress Conditions:
- Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
- Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
- Oxidation: 3% H₂O₂ at room temperature for 24 hours.
- Thermal Degradation: Solid compound at 80°C for 48 hours.
- Photostability: Expose the solid and a solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
3. Analysis: Analyze the stressed samples using a suitable analytical method (e.g., HPLC with a photodiode array detector) to separate and identify any degradation products.
Data Presentation
Since specific quantitative stability data for this compound is not publicly available, the following table summarizes the general storage conditions recommended by the ICH guidelines for stability testing of new drug substances.
| Storage Condition | Temperature | Relative Humidity | Minimum Duration |
| Long-Term | 25°C ± 2°C | 60% ± 5% | 12 months |
| Intermediate | 30°C ± 2°C | 65% ± 5% | 6 months |
| Accelerated | 40°C ± 2°C | 75% ± 5% | 6 months |
Visualizations
Experimental Workflow for Establishing Storage Conditions
Caption: Workflow for determining this compound storage conditions.
Decision Tree for Handling this compound
Caption: Decision-making for handling and storing this compound.
References
Preventing precipitation of Amiprilose Hydrochloride in aqueous solutions
Technical Support Center: Amiprilose Hydrochloride Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound in aqueous solutions. The information provided is based on general principles for carbohydrate-based hydrochloride salts due to the limited publicly available stability and solubility data for this compound specifically.[1]
Troubleshooting Guide: Preventing Precipitation
This guide addresses common issues related to the precipitation of this compound in aqueous solutions and provides systematic approaches to resolving them.
Issue 1: Precipitation Observed Upon Dissolving this compound in Water or Buffer
-
Question: My this compound is not fully dissolving or is precipitating out of my aqueous solution. What are the likely causes and how can I resolve this?
Answer: Precipitation of hydrochloride salts, particularly those of carbohydrate-derived compounds, in aqueous solutions can be influenced by several factors. The primary aspects to consider are pH, temperature, concentration, and the presence of other ions.
Potential Causes & Solutions:
-
pH of the Solution: The solubility of amine hydrochloride salts is often pH-dependent. As this compound is a salt of a weak base, its solubility is expected to be higher in acidic conditions where the amine group is protonated. In neutral or alkaline solutions, the free base form may be less soluble, leading to precipitation.
-
Troubleshooting Step: Measure the pH of your solution after adding this compound. If the pH is neutral or basic, try acidifying the solution. A lower pH can help maintain the protonated, more soluble form of the compound.
-
-
Concentration Exceeds Solubility Limit: You may be attempting to prepare a solution at a concentration that exceeds the intrinsic solubility of this compound in the chosen solvent system.
-
Troubleshooting Step: Attempt to prepare a more dilute solution. If a higher concentration is required, you may need to explore the use of co-solvents or other formulation strategies.
-
-
Temperature Effects: The solubility of most solids in liquids increases with temperature. However, for some compounds, the dissolution process might be exothermic, leading to decreased solubility at higher temperatures.
-
Troubleshooting Step: Try gently warming the solution while stirring to see if the precipitate dissolves. If precipitation occurs upon cooling, the solution may be supersaturated. Conversely, if warming causes further precipitation, the compound may have unusual solubility behavior, or degradation could be occurring.
-
-
Common Ion Effect: If your aqueous solution contains a high concentration of chloride ions from other sources (e.g., high molarity HCl or other chloride salts), it could potentially decrease the solubility of this compound due to the common ion effect.
-
Troubleshooting Step: If possible, reduce the concentration of other chloride salts in your formulation or choose a different buffer system.
-
-
Logical Flow for Troubleshooting Precipitation
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
Q2: How does pH affect the stability and solubility of this compound?
A2: For amine hydrochloride salts, pH is a critical factor. In acidic solutions, the equilibrium favors the protonated (and generally more water-soluble) form of the amine. As the pH increases towards and beyond the pKa of the amine, the unprotonated, free base form will predominate, which may have lower aqueous solubility and could precipitate. While the pKa of Amiprilose is not published, it is a crucial parameter to determine experimentally for your specific formulation.
Q3: Can I use buffers like PBS to dissolve this compound?
A3: While you can use buffers, be mindful of the final pH. Standard Phosphate (B84403) Buffered Saline (PBS) typically has a pH of 7.4. Depending on the pKa of Amiprilose, this pH might be high enough to cause the formation of the less soluble free base, leading to precipitation. If you encounter precipitation in PBS, consider using a buffer with a lower pH, such as a citrate (B86180) or acetate (B1210297) buffer in the pH range of 4-6.
Q4: Are there any recommended excipients to enhance the solubility of this compound?
A4: If pH adjustment is not sufficient or desirable for your application, you can consider using solubility-enhancing excipients. For carbohydrate-based compounds, common excipients include:
-
Co-solvents: Propylene glycol, ethanol, and glycerin can be used in combination with water to increase the solubility of certain compounds.
-
Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) or sorbitan (B8754009) esters can form micelles that encapsulate the drug, increasing its apparent solubility.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with drug molecules, enhancing their solubility and stability.
Q5: What are the recommended storage conditions for aqueous solutions of this compound?
A5: It is generally recommended to prepare solutions of this compound fresh for each experiment.[1] If short-term storage is necessary, solutions should be stored in tightly sealed vials, protected from light, at 2-8°C.[1] For long-term use, it is advisable to store the compound as a solid powder in a well-sealed container at a controlled room temperature, protected from light and moisture.[1]
Experimental Protocols
Protocol 1: pH-Solubility Profile Determination
This protocol outlines a general method to determine the solubility of this compound at different pH values.
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., HCl for pH 2, acetate for pH 4-5, phosphate for pH 6-8, and borate (B1201080) for pH 9-10).
-
Equilibrium Solubility Measurement:
-
Add an excess amount of this compound to a known volume of each buffer in separate sealed vials.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with an appropriate mobile phase.
-
Quantify the concentration of dissolved this compound using a suitable analytical method, such as HPLC-UV.
-
-
Data Analysis: Plot the measured solubility (in mg/mL or M) against the pH of the buffer to generate a pH-solubility profile.
Illustrative pH-Solubility Relationship
Caption: The effect of pH on the equilibrium and solubility of an amine hydrochloride.
Data Presentation
Table 1: Hypothetical Solubility of this compound in Different Solvents
Note: This table presents illustrative data for educational purposes, as specific experimental values for this compound are not publicly available.
| Solvent System | Temperature (°C) | Approximate Solubility (mg/mL) |
| Deionized Water | 25 | > 50 |
| 0.1 M HCl | 25 | > 100 |
| PBS (pH 7.4) | 25 | ~ 10-20 (Potential for precipitation) |
| Ethanol | 25 | > 20 |
| Propylene Glycol | 25 | > 50 |
Table 2: Effect of pH on the Apparent Solubility of a Hypothetical Carbohydrate Amine HCl
| pH | Buffer System | Temperature (°C) | Apparent Solubility (mg/mL) |
| 2.0 | HCl | 25 | 150 |
| 4.5 | Acetate | 25 | 145 |
| 6.8 | Phosphate | 25 | 80 |
| 7.4 | Phosphate | 25 | 15 |
| 9.0 | Borate | 25 | < 1 |
References
Technical Support Center: Amiprilose Hydrochloride in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Amiprilose Hydrochloride in primary cell culture experiments. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to facilitate the effective application of this compound.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in primary cell cultures.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in culture medium | - Direct dissolution in medium.- High final concentration.- High concentration of organic solvent (e.g., DMSO). | - Prepare a concentrated stock solution first: Dissolve this compound in sterile water, DMSO, or ethanol (B145695) before diluting to the final concentration in the culture medium.[1]- Optimize dilution: Add the stock solution to a smaller volume of pre-warmed medium (37°C), mix gently, and then add this to the final volume.[1]- Lower the final concentration: If precipitation persists, reduce the final working concentration of this compound.- Limit solvent concentration: Ensure the final concentration of DMSO in the culture medium is below 0.5% to avoid both toxicity and precipitation.[1][2] |
| Unexpected cell death or low viability | - High concentration of this compound: The compound may be cytotoxic at the concentration used.[2]- Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.[1][2]- Contamination: The stock solution or cell culture may be contaminated. | - Perform a dose-response experiment: Determine the optimal non-toxic concentration for your specific primary cells by testing a range of concentrations (e.g., 1-100 µg/mL).[2]- Use a vehicle control: Always include a control with the same final concentration of the solvent used for the stock solution to assess solvent toxicity.[2]- Ensure sterility: Filter-sterilize the this compound stock solution and always use aseptic techniques during your experiments.[2] |
| Inconsistent or no observable effect | - Sub-optimal concentration: The concentration of this compound may be too low to elicit a biological response.[2]- Compound instability: The compound may have degraded in the culture medium.- Incorrect experimental design: The incubation time or cell density may not be optimal. | - Test a broader concentration range: Based on published data, biological activity is observed between 1-1000 µg/mL.[3]- Prepare fresh solutions: It is recommended to prepare fresh dilutions of this compound for each experiment. For long-term incubations, consider replacing the medium with freshly prepared compound every 24-48 hours.[2]- Optimize experimental parameters: Titrate cell seeding density and experiment duration to ensure optimal conditions for observing the desired effect. |
| Increased cell proliferation at low concentrations | - Hormetic effect: this compound, as an immunomodulatory agent, may stimulate cell proliferation at lower concentrations and become inhibitory or cytotoxic at higher concentrations.[4] | - Conduct a full dose-response curve: This will help to characterize the biphasic effect of the compound on your primary cells.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic carbohydrate with anti-inflammatory and immunomodulatory properties.[2] Its mechanism of action involves the modulation of cytokine production. Specifically, it has been shown to decrease the production of Interleukin-1 beta (IL-1β) and exhibit a dose-dependent effect on Interleukin-2 (IL-2), with lower concentrations (1-10 µg/mL) enhancing IL-2 levels and higher concentrations leading to its decrease.[2] The precise signaling pathways are still under investigation, but it is suggested that it may modulate inflammatory pathways such as NF-κB and MAPK.[5][6]
Q2: What is the recommended solvent for preparing a stock solution?
A2: While this compound has a predicted high water solubility, sterile DMSO or ethanol are also common choices for preparing stock solutions for cell culture applications.[1] It is recommended to test the solubility of a small amount of the compound in your chosen solvent before preparing a large stock.[1] For DMSO, ensure the final concentration in your cell culture medium remains below 0.5%.[1][2]
Q3: What is a good starting concentration range for my experiments?
A3: A starting concentration range of 1-100 µg/mL is recommended for initial dose-response experiments in primary cell cultures.[2][7] For stimulatory effects, a lower range of 1-10 µg/mL may be more appropriate, while for inhibitory effects, a broader range of 10-100 µg/mL can be explored.[2]
Q4: How stable is this compound in cell culture medium?
Data Summary
The following table summarizes the effective concentrations of this compound observed in various in vitro studies.
| Cell Type | This compound Concentration | Observed Effect | Reference |
| Human peripheral blood monocytes | Varying doses | Decreased IL-1β production | [7] |
| Human peripheral blood lymphocytes | 1-10 µg/mL | Increased IL-2 production | [2] |
| Human peripheral blood lymphocytes | High concentrations | Decreased IL-2 production | [2] |
| Murine thymocytes | 1-100 µg/mL | Stimulated proliferation | [5][7] |
| Human synovial fibroblasts | 1-100 µg/mL | Enhanced proliferative response to IL-1 | [5] |
| Rabbit synovial fibroblasts | 1 mg/mL | Suppression of proliferation | [3] |
Experimental Protocols
Protocol 1: Determining Optimal Dosage using an MTT Cytotoxicity Assay
This protocol is designed to establish a dose-response curve and determine the optimal, non-toxic working concentration of this compound for a specific primary cell type.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
Sterile solvent (e.g., sterile water, DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Harvest and count your primary cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density for your cell type.
-
Incubate overnight at 37°C and 5% CO₂ to allow for cell adherence.
-
-
Preparation of this compound Dilutions:
-
Prepare a concentrated stock solution of this compound in a suitable sterile solvent (e.g., 10 mg/mL in sterile water).
-
Perform a serial dilution of the stock solution in complete cell culture medium to achieve a range of final concentrations to test (e.g., 0, 1, 5, 10, 25, 50, 75, and 100 µg/mL).[2]
-
Include a vehicle control containing the highest concentration of the solvent used for the stock solution.[2]
-
-
Cell Treatment:
-
Carefully remove the medium from the wells of the 96-well plate.
-
Add 100 µL of the prepared this compound dilutions and control solutions to the respective wells.
-
Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following incubation, add 10 µL of 5 mg/mL MTT solution to each well.[2]
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[2]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) if applicable.
-
Visualizations
Caption: Putative signaling pathway of this compound.
Caption: General experimental workflow for in vitro studies.
References
Unexpected off-target effects of Amiprilose Hydrochloride in assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Amiprilose Hydrochloride in various assays. This compound is a synthetic carbohydrate with demonstrated anti-inflammatory and immunomodulatory properties, primarily investigated for its potential in treating rheumatoid arthritis.[1] While its primary effects are on cytokine modulation and inhibition of synovial fibroblast proliferation, users may encounter unexpected results in their experiments. This guide aims to address these potential issues.
Troubleshooting Guide
This section addresses specific issues researchers might encounter during their experiments with this compound in a question-and-answer format.
Q1: I am seeing an increase in Interleukin-2 (IL-2) levels in my lymphocyte cultures after treatment with this compound. I expected to see an anti-inflammatory, inhibitory effect. Is this an off-target effect?
A1: This is a known concentration-dependent effect of this compound and not necessarily an off-target effect. At lower concentrations (1-10 µg/mL), this compound has been shown to enhance IL-2 levels in mitogen-activated human peripheral blood lymphocytes.[1] Conversely, at high concentrations, it has been observed to decrease IL-2 production.[1]
Troubleshooting Steps:
-
Verify Concentration: Double-check the final concentration of this compound in your assay.
-
Perform a Dose-Response Curve: If you haven't already, it is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. A recommended range to test is 0, 1, 5, 10, 25, 50, 75, and 100 µg/mL.
-
Review Experimental Goals: For studies aiming to leverage the stimulatory effects of Amiprilose, a lower concentration range is advisable. For inhibitory effects on IL-2, higher concentrations should be used.
Q2: I am observing significant cell death or low viability in my primary cell cultures after treatment with this compound. Is this compound cytotoxic?
A2: While this compound is generally well-tolerated at effective concentrations, cytotoxicity can occur, particularly at higher concentrations. Unexpected cell death can also be a result of experimental variables.
Troubleshooting Steps:
-
Assess Concentration: High concentrations of this compound may lead to cytotoxicity. Refer to your dose-response curve to ensure you are using a non-toxic concentration.
-
Evaluate Solvent Toxicity: If you are using a solvent like DMSO to prepare your this compound stock solution, ensure the final concentration of the solvent in your cell culture medium is low (typically <0.5%). Always include a vehicle control in your experimental setup.
-
Check for Contamination: Bacterial or fungal contamination in your stock solution or cell cultures can lead to cell death. Ensure sterile techniques are being followed.
-
Consider Compound Stability: The stability of this compound in cell culture medium over long incubation periods may vary. For long-term experiments, consider replacing the medium with freshly prepared this compound-containing medium every 24-48 hours. Also, protect this compound solutions from light.
Q3: My results are inconsistent across experiments. What could be the cause?
A3: Inconsistent results can stem from variability in compound preparation, cell handling, or assay procedures.
Troubleshooting Steps:
-
Standardize Stock Solution Preparation: Prepare a large batch of your this compound stock solution, aliquot it, and store it at -20°C to avoid repeated freeze-thaw cycles. It is predicted to be soluble in water, DMSO, and to a lesser extent, PBS.
-
Ensure Consistent Cell Passages: Use cells from a consistent passage number for your experiments, as cellular responses can change with prolonged culturing.
-
Pre-test Reagents: Ensure all reagents, including cell culture media, serums, and mitogens, are from consistent lots and are pre-tested.
-
Follow a Strict Protocol: Adhere to a standardized experimental protocol for cell seeding density, treatment duration, and assay readout to minimize variability.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on this compound.
Table 1: In Vitro Effects of this compound on Cytokine Production and Cell Proliferation
| Parameter | Cell Type | Concentration | Effect |
| Cytokine Production | |||
| IL-1β Production | Human Peripheral Blood Monocytes | Varying Doses | Significantly Decreased |
| IL-2 Production | Mitogen-activated Human Peripheral Blood Lymphocytes | 1-10 µg/mL | Increased |
| High Concentrations | Decreased | ||
| Prostaglandin E2 Levels | Rabbit Synovial Fibroblasts | Dose-dependent | Up to 73% reduction |
| Cell Proliferation | |||
| ³H Thymidine (B127349) Incorporation | Rabbit Synovial Fibroblasts | 1 mg/mL | 78% Suppression |
| Thymocyte Proliferation | Murine Thymocytes | 1-100 µg/mL | Stimulated |
| IL-1 Stimulated Proliferation | Human Synovial Fibroblasts | 1-100 µg/mL | Enhanced |
Experimental Protocols
1. Synovial Fibroblast Proliferation Assay
-
Objective: To determine the effect of this compound on the proliferation of synovial fibroblasts.
-
Methodology:
-
Cell Culture: Culture rabbit synovial fibroblasts in an appropriate growth medium.
-
Treatment: Seed the cells in 96-well plates and allow them to adhere. Treat the cells with varying concentrations of this compound or a vehicle control.
-
³H Thymidine Incorporation: Add ³H thymidine to the cell cultures for a specified period. Proliferating cells will incorporate the radiolabeled thymidine into their DNA.
-
Measurement: Harvest the cells and measure the amount of incorporated ³H thymidine using a scintillation counter.
-
Analysis: Compare the levels of ³H thymidine incorporation in the this compound-treated cells to the vehicle-treated controls.
-
2. Cytokine Production Assay (IL-1β and IL-2)
-
Objective: To measure the effect of this compound on the production of IL-1β and IL-2 by human peripheral blood mononuclear cells (PBMCs).
-
Methodology:
-
Cell Isolation: Isolate PBMCs from healthy donor blood.
-
Cell Culture: Culture the PBMCs in 96-well plates.
-
Treatment and Stimulation:
-
For IL-1β: Pre-treat the cells with various concentrations of this compound for 2 hours before stimulating with lipopolysaccharide (LPS).
-
For IL-2: Simultaneously treat the cells with various concentrations of this compound and stimulate with phytohemagglutinin (PHA).
-
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plates and collect the cell-free supernatants.
-
ELISA: Quantify the concentration of IL-1β and IL-2 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and calculate the cytokine concentrations in the samples. Compare the cytokine levels in the this compound-treated samples to the untreated controls.
-
Visualizations
Caption: A generalized workflow for assessing the in vitro effects of this compound on cytokine production.
Caption: A simplified diagram illustrating the putative signaling pathways modulated by this compound.
Frequently Asked Questions (FAQs)
Q: What is the known mechanism of action for this compound?
A: The precise molecular targets of this compound have not been fully elucidated. However, its anti-inflammatory and immunomodulatory effects are thought to be mediated through the inhibition of pro-inflammatory mediators like Prostaglandin E2 (likely via the cyclooxygenase pathway) and the modulation of key cytokines such as IL-1β and IL-2.
Q: In which solvents can I dissolve this compound?
A: While specific solubility data is not extensively published, based on its chemical structure as a hydrochloride salt, it is predicted to be soluble in water and DMSO. It may have moderate solubility in sterile PBS (pH 7.2). It is recommended to start with a 10 mg/mL stock solution in sterile water or a 10-25 mg/mL stock in DMSO.
Q: How should I store this compound solutions?
A: For long-term storage, it is recommended to aliquot stock solutions and store them at -20°C. Avoid repeated freeze-thaw cycles. If dissolved in PBS, it is best to prepare the solution fresh before use.
Q: Are there any known off-target effects of this compound?
A: The available literature does not detail specific off-target molecular binding. However, "unexpected" effects in assays are often related to the experimental conditions. These include the dual, concentration-dependent effects on IL-2 production and potential for cytotoxicity at high concentrations. It is crucial to perform thorough dose-response studies to characterize the effects of this compound in your specific experimental system.
References
Validation & Comparative
A Comparative Analysis of Amiprilose Hydrochloride and Methotrexate for Rheumatoid Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rheumatoid arthritis (RA) is a chronic, systemic autoimmune disease characterized by synovial inflammation, leading to progressive joint destruction and significant disability. The management of RA has evolved considerably, with a range of disease-modifying antirheumatic drugs (DMARDs) available. Methotrexate (B535133), a folate antagonist, has long been the cornerstone of RA therapy and is considered the gold standard against which other treatments are often measured. Amiprilose hydrochloride, a synthetic carbohydrate, has been investigated as a potential therapeutic agent for RA with immunomodulatory properties.
This guide provides a detailed, objective comparison of this compound and Methotrexate for the treatment of rheumatoid arthritis. It is intended for researchers, scientists, and drug development professionals, offering a summary of available clinical trial data, detailed experimental protocols, and an exploration of their respective mechanisms of action to support further research and development in this therapeutic area. It is important to note that no head-to-head clinical trials directly comparing this compound and Methotrexate have been identified in the published literature. Therefore, this comparison is based on an indirect analysis of their performance in separate placebo-controlled studies.
Clinical Efficacy: An Indirect Comparison
The clinical efficacy of this compound and Methotrexate in patients with active rheumatoid arthritis has been evaluated in several placebo-controlled trials. The following tables summarize the key efficacy data from these studies.
Table 1: Efficacy of this compound in Rheumatoid Arthritis
| Endpoint | 12-Week Study (Amiprilose vs. Placebo)[1][2] | 20-Week Study (Amiprilose vs. Placebo)[3] |
| Overall Therapeutic Response | 41% (Amiprilose) vs. 21% (Placebo) (P = 0.003) | Not Reported |
| Number of Swollen Joints | Statistically significant difference from placebo within 4-6 weeks (P < 0.05) | Statistically significant improvement (p ≤ 0.04) |
| ≥50% Reduction in Swollen Joints | Not Reported | Statistically significant improvement (p ≤ 0.04) |
| Number of Painful Joints | Statistically significant difference from placebo within 4-6 weeks (P < 0.05) | Numeric trends favoring Amiprilose |
| Paulus Composite Score Improvement | Not Reported | Statistically significant improvement (p ≤ 0.02) |
| Mean Erythrocyte Sedimentation Rate (ESR) | No statistically significant difference | Statistically significant improvement (p ≤ 0.03) |
Table 2: Efficacy of Methotrexate in Rheumatoid Arthritis (Indirect Comparison)
Note: Data for Methotrexate is drawn from placebo-controlled trials in patients with rheumatoid arthritis or undifferentiated arthritis that progressed to RA. Direct comparison of percentages across different trials should be done with caution due to variations in study design and patient populations.
| Endpoint | Representative Placebo-Controlled Trial Data |
| Progression to RA (in Undifferentiated Arthritis) | 40% (Methotrexate) vs. 53% (Placebo) (P = 0.04)[4] |
| Radiographic Progression (in Undifferentiated Arthritis) | Fewer patients in the Methotrexate group showed progression over 18 months (P = 0.046)[4] |
| ACR20 Response (in Psoriatic Arthritis) | Odds Ratio 2.00 (95% CI 0.65, 6.22) vs. Placebo (not statistically significant in this study)[5][6][7] |
| Tender and Swollen Joint Counts | Statistically significant improvement compared to placebo in multiple studies[8] |
Safety and Tolerability
This compound
In clinical trials, this compound has demonstrated a favorable safety profile.[1] In a 12-week study, the incidence of adverse experiences was similar between the amiprilose (67%) and placebo (63%) groups.[1] One patient receiving amiprilose developed thrombocytopenia of unknown cause, but no other serious adverse effects were reported.[1] A 20-week study also noted no side effects that were clearly attributable to the drug.[3]
Methotrexate
Methotrexate is associated with a range of potential side effects, and its use requires careful monitoring. Common adverse effects include gastrointestinal issues (nausea, vomiting, stomatitis), and hematological abnormalities (anemia, leukopenia, thrombocytopenia). More serious potential toxicities include hepatotoxicity, pulmonary toxicity, and an increased risk of infections. Regular blood tests to monitor liver function and blood counts are a standard part of care for patients on methotrexate.
Mechanism of Action
The mechanisms by which this compound and Methotrexate exert their therapeutic effects in rheumatoid arthritis are distinct.
This compound: Modulation of Cytokine Signaling
The precise mechanism of action for this compound is not fully elucidated. However, it is understood to be a synthetic carbohydrate with immunomodulatory properties.[1] In vitro studies suggest that Amiprilose can modulate the production of key cytokines involved in the inflammatory cascade of rheumatoid arthritis. Specifically, it has been shown to decrease the production of the pro-inflammatory cytokine Interleukin-1β (IL-1β).[9] Its effect on Interleukin-2 (IL-2) appears to be dose-dependent.[9]
Methotrexate: Adenosine Signaling and Anti-proliferative Effects
Methotrexate's primary mechanism of action in rheumatoid arthritis is the inhibition of dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of purines and pyrimidines. This inhibition leads to an accumulation of adenosine, which has potent anti-inflammatory effects.[10][11][12] Adenosine, by acting on its receptors on various immune cells, suppresses inflammatory responses. The anti-proliferative effects of methotrexate on immune cells also contribute to its efficacy.
Experimental Protocols
The following provides a general overview of the methodologies employed in the key clinical trials for this compound and representative trials for Methotrexate.
This compound Clinical Trial Protocol
-
Study Design: Prospective, multicenter, randomized, double-blind, placebo-controlled, parallel-group trials.[1][3]
-
Patient Population: Patients with definite or classic rheumatoid arthritis (functional class I and II), previously untreated with disease-modifying antirheumatic drugs.[1]
-
Inclusion Criteria: Active rheumatoid arthritis, as defined by the American College of Rheumatology (ACR) criteria.
-
Exclusion Criteria: Concomitant use of other anti-inflammatory or antirheumatic drugs.[1]
-
Intervention:
-
Concomitant Medications: Only supplemental analgesics like acetaminophen (B1664979) and propoxyphene napsylate were permitted.[1]
-
Efficacy Assessments:
Representative Methotrexate Clinical Trial Protocol
-
Study Design: Double-blind, randomized, placebo-controlled trials.
-
Patient Population: Patients with active rheumatoid arthritis who have had an inadequate response to NSAIDs.
-
Inclusion Criteria: Diagnosis of rheumatoid arthritis according to ACR criteria, active disease defined by a minimum number of swollen and tender joints, and elevated inflammatory markers (ESR or CRP).[13][14][15]
-
Exclusion Criteria: Prior treatment with methotrexate or other DMARDs (in some trials), significant comorbidities (e.g., liver or kidney disease), pregnancy, or breastfeeding.[13][14][15][16]
-
Intervention:
-
Patients are randomized to receive a weekly oral or subcutaneous dose of methotrexate (typically starting at 7.5-15 mg/week and escalating) or a placebo.
-
Stable doses of NSAIDs and, in some cases, low-dose corticosteroids are often permitted.
-
-
Efficacy Assessments:
-
ACR20, ACR50, and ACR70 response rates.
-
Change from baseline in the number of tender and swollen joints.
-
Patient and physician global assessments of disease activity.
-
Pain assessment (e.g., via Visual Analog Scale).
-
Health Assessment Questionnaire (HAQ) score.
-
Changes in ESR and CRP levels.
-
References
- 1. This compound for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acpjournals.org [acpjournals.org]
- 3. This compound for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of methotrexate treatment in patients with probable rheumatoid arthritis: a double-blind, randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A randomized placebo-controlled trial of methotrexate in psoriatic arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A randomized placebo-controlled trial of methotrexate in psoriatic arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Clinical and laboratory outcomes during the treatment of rheumatoid arthritis with methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Going with the flow: methotrexate, adenosine, and blood flow - PMC [pmc.ncbi.nlm.nih.gov]
- 13. R4-RA - Study Overview - Inclusion / Exclusion Criteria [r4ra-nihr.whri.qmul.ac.uk]
- 14. cdn-links.lww.com [cdn-links.lww.com]
- 15. STRAP - Inclusion / Exclusion Criteria [matura-mrc.whri.qmul.ac.uk]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Analysis of Amiprilose Hydrochloride and Conventional DMARDs for Rheumatoid Arthritis
For Immediate Release
In the landscape of therapeutic options for rheumatoid arthritis (RA), researchers and clinicians continually seek agents that balance efficacy with a favorable safety profile. This guide provides a detailed comparison between Amiprilose Hydrochloride (also known as Therafectin), a novel synthetic carbohydrate, and conventional synthetic Disease-Modifying Antirheumatic Drugs (csDMARDs), the long-standing cornerstone of RA treatment. This document is intended for researchers, scientists, and drug development professionals, offering a consolidation of available clinical data, experimental methodologies, and mechanistic insights.
Executive Summary
This compound has demonstrated modest efficacy and a favorable safety profile in placebo-controlled clinical trials for active rheumatoid arthritis. It represents a potential therapeutic alternative with a mechanism of action distinct from csDMARDs. However, direct head-to-head comparative trials with csDMARDs like methotrexate (B535133) are lacking, making a definitive performance assessment challenging. Methotrexate remains the gold standard, with robust, long-term data supporting its efficacy. Other csDMARDs, including sulfasalazine, hydroxychloroquine, and leflunomide, offer alternative mechanisms and are integral to the RA treatment paradigm. A significant gap exists in the public domain regarding preclinical studies that fully elucidate the specific intracellular signaling pathways modulated by Amiprilose.
Mechanism of Action
The therapeutic effects of this compound and conventional DMARDs stem from distinct interactions with the immune system.
This compound: The precise mechanism of action for this compound has not been fully elucidated but is understood to involve immunomodulatory and anti-inflammatory properties.[1][2] As a synthetic carbohydrate analog, it is hypothesized to interfere with immune cell function and the production of pro-inflammatory cytokines, which are central to the pathogenesis of rheumatoid arthritis.[3]
Caption: Putative mechanism of Amiprilose HCl in modulating immune responses.
Conventional DMARDs: This class of drugs acts on broader and more well-defined immunological and metabolic pathways.
-
Methotrexate: Primarily, methotrexate inhibits dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of DNA, RNA, and proteins.[2][4] This action disrupts the proliferation of rapidly dividing cells, including lymphocytes. Additionally, it promotes the release of adenosine (B11128), an endogenous anti-inflammatory substance.[5][6]
Caption: Methotrexate's dual mechanism involving DHFR inhibition and adenosine release.
-
Leflunomide: This prodrug is converted to its active metabolite, A77 1726, which inhibits the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase (DHODH).[7][8] This enzyme is essential for the de novo synthesis of pyrimidines, a process required for the proliferation of activated lymphocytes.[9][10]
-
Hydroxychloroquine: Its mechanism involves increasing the pH within intracellular vacuoles like lysosomes.[11] This change interferes with antigen processing and presentation by immune cells and inhibits Toll-like receptor (TLR) 9 signaling, reducing the production of inflammatory cytokines.[3]
-
Sulfasalazine: The exact mechanism is not fully understood, but it is metabolized by intestinal bacteria into sulfapyridine (B1682706) and 5-aminosalicylic acid (5-ASA).[12] It is believed to have immunomodulatory effects, including the inhibition of transcription factor NF-κB and TNF-α expression.[13]
Clinical Efficacy: A Comparative Overview
Direct comparative efficacy data between this compound and conventional DMARDs is not available from head-to-head trials. The following tables summarize key efficacy outcomes from separate placebo-controlled studies.
Table 1: Efficacy of this compound in DMARD-Naïve RA Patients
| Endpoint | Amiprilose HCl | Placebo | P-value | Study Duration | Citation |
|---|---|---|---|---|---|
| Overall Therapeutic Response | 41% | 21% | 0.003 | 12 weeks | [2][6] |
| Paulus Composite Score Improvement | Statistically Significant Improvement | Worsening/No Improvement | ≤ 0.02 | 20 weeks | [4] |
| ≥50% Reduction in Swollen Joints | Statistically Significant Improvement | Worsening/No Improvement | ≤ 0.04 | 20 weeks | [4] |
| Mean Erythrocyte Sedimentation Rate (ESR) | Statistically Significant Improvement | Worsening/No Improvement | ≤ 0.03 | 20 weeks |[4] |
Table 2: General Efficacy of Conventional DMARDs in RA
| Drug | Typical Onset of Action | Key Efficacy Points | Citation |
|---|---|---|---|
| Methotrexate | 4-6 weeks | Considered the "anchor drug"; improves clinical signs and symptoms, physical function, and slows radiographic progression. | [14] |
| Leflunomide | 4-8 weeks | Efficacy is comparable to methotrexate in improving signs and symptoms and inhibiting structural joint damage. | [8] |
| Sulfasalazine | 1-3 months | Effective in reducing disease activity; often used in combination therapy. | [15] |
| Hydroxychloroquine | 2-6 months | Considered a milder DMARD, often used for early, mild disease or in combination. It can decrease pain and swelling. |[16] |
Safety and Tolerability Profile
Table 3: Comparative Safety Profiles
| Drug/Class | Common Adverse Events | Serious Adverse Events | Citation |
|---|---|---|---|
| Amiprilose HCl | Incidence similar to placebo (63%-67%). | Thrombocytopenia (one case reported, unknown cause). No other serious effects clearly attributed to the drug. | [2][4][6] |
| Methotrexate | Nausea, mouth ulcers, fatigue, elevated liver enzymes. | Bone marrow suppression, liver cirrhosis, pulmonary fibrosis. Requires regular monitoring. | [2] |
| Leflunomide | Diarrhea, nausea, hair loss, rash, elevated liver enzymes. | Severe liver injury, interstitial lung disease, peripheral neuropathy. | [10] |
| Sulfasalazine | Nausea, headache, rash, dyspepsia. | Bone marrow suppression, hypersensitivity reactions, oligospermia (reversible). |
| Hydroxychloroquine | Nausea, diarrhea, rash. | Retinal toxicity (rare, risk increases with high dosage and long-term use), cardiomyopathy. |[16] |
Experimental Protocols and Methodologies
The clinical evaluation of these compounds relies on standardized trial designs and outcome measures.
Clinical Trial Workflow for RA Drug Evaluation
The following diagram illustrates a typical workflow for a randomized, placebo-controlled clinical trial in rheumatoid arthritis, based on the designs of the Amiprilose studies.[2][4]
Caption: Workflow of a randomized, placebo-controlled RA clinical trial.
Key Efficacy Assessment Methodologies
-
Patient Population: Trials typically enroll adult patients with a diagnosis of definite or classic RA according to the American College of Rheumatology (ACR) criteria, often with active disease defined by a minimum number of swollen and tender joints.[2][4]
-
Intervention: In placebo-controlled trials, patients are randomized to receive either the investigational drug at a specified dose (e.g., Amiprilose HCl 6 g/day ) or a matching placebo.[2] Concomitant use of other anti-rheumatic drugs is typically prohibited to isolate the effect of the investigational agent.[4][6]
-
Outcome Measures:
-
ACR Response Criteria (ACR20/50/70): This is a composite measure requiring a ≥20%, ≥50%, or ≥70% improvement in both tender and swollen joint counts, plus a similar level of improvement in at least three of the following five domains: patient's global assessment of disease, physician's global assessment of disease, patient's assessment of pain, Health Assessment Questionnaire (HAQ) disability index, and levels of an acute-phase reactant (ESR or C-reactive protein).[5]
-
Paulus Composite Score: An earlier response index that defines improvement as a 20% betterment in at least four of six measures: joint tenderness, joint swelling, physician global assessment, patient global assessment, morning stiffness, and ESR.[10]
-
Individual Components: Trials also assess changes in individual measures such as the number of painful/swollen joints, grip strength, and laboratory markers like ESR and C-reactive protein.[2]
-
Conclusion
This compound has shown statistically significant, albeit modest, anti-inflammatory activity and a favorable safety profile in short-term studies, positioning it as a potentially novel carbohydrate-based therapeutic for RA.[2][4] Its primary advantage appears to be its tolerability, with an adverse event profile similar to placebo.
In contrast, conventional DMARDs, particularly methotrexate, offer a higher and more sustained level of efficacy, supported by decades of clinical use and data demonstrating their ability to slow disease progression.[14] However, their use is often limited by a higher incidence of adverse events requiring careful patient monitoring.
For the research and drug development community, Amiprilose represents an interesting modality, but its future role in the RA treatment algorithm will depend on further studies. Specifically, head-to-head trials against an active comparator like methotrexate and more detailed mechanistic studies are necessary to fully characterize its therapeutic potential and to identify the patient populations most likely to benefit.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. This compound for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. quanticate.com [quanticate.com]
- 6. acpjournals.org [acpjournals.org]
- 7. Website [eprovide.mapi-trust.org]
- 8. ard.bmj.com [ard.bmj.com]
- 9. rheumatology.org [rheumatology.org]
- 10. Meaningful improvement criteria sets in a rheumatoid arthritis clinical trial. MIRA Trial Group. Minocycline in Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. icer.org [icer.org]
- 12. researchgate.net [researchgate.net]
- 13. Placebo response in rheumatoid arthritis clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preclinical Modules | AstraZeneca Open Innovation [openinnovation.astrazeneca.com]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. ACR/EULAR 2010 Rheumatoid Arthritis Classification Criteria [mdcalc.com]
A Comparative Analysis of Amiprilose Hydrochloride and Modern Immunomodulators in Rheumatoid Arthritis
This guide provides a comprehensive comparison of the efficacy of amiprilose hydrochloride with that of other established immunomodulators in the treatment of rheumatoid arthritis (RA). The information is intended for researchers, scientists, and drug development professionals, offering an objective look at available clinical data, experimental methodologies, and mechanisms of action.
This compound is a synthetic carbohydrate with demonstrated anti-inflammatory and immunomodulatory properties.[1][2][3] Investigated for its potential as a disease-modifying antirheumatic drug (DMARD), it has been assessed in clinical trials for its efficacy in patients with active RA.[1][2][4] This comparison places this compound in the context of widely used immunomodulators, including the conventional synthetic DMARD (csDMARD) methotrexate (B535133), and biologic DMARDS (bDMARDs) such as the TNF-α inhibitors etanercept and adalimumab.
It is important to note that the available data does not include direct head-to-head clinical trials comparing this compound with these other immunomodulators. Therefore, the following comparisons are based on data from separate placebo-controlled trials. This indirect comparison necessitates careful interpretation.
Quantitative Efficacy Data
The following tables summarize the efficacy of this compound and other key immunomodulators based on outcomes from their respective clinical trials.
Table 1: Efficacy of this compound in Rheumatoid Arthritis
| Trial Endpoint | This compound | Placebo | Trial Duration | Reference |
| Overall Therapeutic Response | 41% | 21% (P=0.003) | 12 weeks | [1][2] |
| Paulus Composite Score Improvement | Statistically significant improvement (P≤0.02) | - | 20 weeks | [4] |
| Reduction in Swollen Joints | Statistically significant improvement (P≤0.04) | - | 20 weeks | [4] |
| ≥50% Reduction in Swollen Joints | Statistically significant improvement (P≤0.04) | - | 20 weeks | [4] |
| Mean Erythrocyte Sedimentation Rate | Statistically significant improvement (P≤0.03) | - | 20 weeks | [4] |
Table 2: Efficacy of Modern Immunomodulators in Rheumatoid Arthritis
| Drug | Key Efficacy Endpoint (ACR20 Response*) | Placebo | Trial Duration | Reference |
| Methotrexate | Marked improvement in joint pain/tenderness index: 71% | - | 5 years | [5] |
| Etanercept | 62% | 23% (P<0.001) | 3 months | [6] |
| Etanercept | 59% | 11% (P<0.001) | 6 months | [6] |
| Adalimumab | 52.8% | 34.9% (P≤0.001) | 24 weeks | [7] |
*ACR20 represents a 20% improvement in the American College of Rheumatology criteria.
Experimental Protocols
Detailed methodologies for the key clinical trials cited are crucial for the interpretation of the efficacy data.
This compound Trial Protocol (12-Week Study)
-
Design: A prospective, multicenter, randomized, double-blind, placebo-controlled parallel-group trial.[1][2]
-
Patient Population: 201 patients with functional class I and II definite or classic rheumatoid arthritis, who were previously untreated with disease-modifying antirheumatic drugs.[1][2]
-
Intervention: Patients who experienced a flare-up after withdrawal from nonsteroidal anti-inflammatory drug (NSAID) therapy were randomized to receive either this compound (6 g/d) or a placebo for 12 weeks.[1][2] No other anti-inflammatory or antirheumatic drugs were permitted during the study.[1][2]
-
Primary Outcome Measures: The number of painful and swollen joints, joint pain and swelling indices, grip strength, and global assessments by both the investigator and the patient.[1][2] The primary endpoint for overall therapeutic response was a composite of these measures.[1][2]
Etanercept Trial Protocol
-
Design: A randomized, double-blind, placebo-controlled trial.[6]
-
Patient Population: 234 patients with active rheumatoid arthritis who had an inadequate response to DMARDs.[6]
-
Intervention: Patients received twice-weekly subcutaneous injections of etanercept (10 mg or 25 mg) or a placebo for 6 months.[6]
-
Primary Outcome Measures: The primary endpoints were the achievement of 20% and 50% improvement in disease activity according to the American College of Rheumatology (ACR) response criteria at 3 and 6 months.[6]
Adalimumab Trial Protocol
-
Design: A multicenter, randomized, double-blind, placebo-controlled study.
-
Patient Population: Patients with active RA who had an inadequate response to standard antirheumatic therapy.[7]
-
Intervention: Patients received adalimumab (40 mg) subcutaneously every other week in addition to their standard antirheumatic therapy.[7]
-
Primary Outcome Measures: The primary endpoints were the proportion of patients achieving ACR20, ACR50, and ACR70 responses at week 24.[7]
Signaling Pathways and Mechanisms of Action
This compound
The precise mechanism of action for this compound is not fully elucidated. However, it is understood to have immunomodulatory effects that involve the modulation of cytokine production. It is believed to suppress the production of pro-inflammatory cytokines, which are key mediators in the pathogenesis of rheumatoid arthritis.
Caption: Putative signaling pathway for this compound.
TNF-α Inhibitors (Etanercept, Adalimumab)
Etanercept and adalimumab are biologic drugs that target tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine that plays a central role in the inflammatory cascade of rheumatoid arthritis. By neutralizing TNF-α, these drugs prevent it from binding to its receptors on cell surfaces, thereby inhibiting downstream inflammatory signaling.
Caption: Mechanism of action for TNF-α inhibitors.
Experimental Workflow
The general workflow for a randomized controlled trial in rheumatoid arthritis, applicable to the studies discussed, is outlined below.
Caption: Generalized workflow for a randomized controlled trial in RA.
References
- 1. This compound for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acpjournals.org [acpjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methotrexate in rheumatoid arthritis. A five-year prospective multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Etanercept therapy in rheumatoid arthritis. A randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adalimumab, a fully human anti tumor necrosis factor-alpha monoclonal antibody, and concomitant standard antirheumatic therapy for the treatment of rheumatoid arthritis: results of STAR (Safety Trial of Adalimumab in Rheumatoid Arthritis) - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the In Vivo Anti-Inflammatory Potential of Amiprilose Hydrochloride: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-inflammatory effects of Amiprilose Hydrochloride against other established and emerging anti-inflammatory agents. This analysis is supported by a review of available experimental data to aid in the evaluation of its therapeutic potential.
This compound (1,2-O-isopropylidene-3-O-3'-(N',N'-dimethylamino-n-propyl)-D-glucofuranose hydrochloride) is a synthetic carbohydrate derivative that has demonstrated immunomodulatory and anti-inflammatory properties.[1] Primarily investigated for its potential in treating rheumatoid arthritis (RA), Amiprilose has shown promise in both preclinical and clinical settings.[2][3] This guide delves into the in vivo validation of its anti-inflammatory effects and juxtaposes its performance with Dexamethasone (B1670325), a potent corticosteroid; Theracurmin, a highly bioavailable form of curcumin (B1669340); and Amitriptyline (B1667244), a tricyclic antidepressant with known anti-inflammatory actions.
Comparative Efficacy: A Tabular Overview
To facilitate a clear comparison, the following table summarizes the quantitative data from various in vivo studies on this compound and its selected comparators. It is important to note that these results are collated from different studies and may not represent a direct head-to-head comparison under the same experimental conditions.
| Compound | Animal Model | Key Efficacy Parameters | Observations |
| This compound | Collagen-Induced Arthritis (CIA) in Rats | Reduced incidence and severity of arthritis, decreased paw swelling. | Demonstrates disease-modifying potential in a preclinical model of rheumatoid arthritis.[1] |
| Rheumatoid Arthritis (Human Clinical Trial) | Statistically significant improvement in the number of swollen and painful joints compared to placebo.[3][4][5] 41% of patients on Amiprilose met the criteria for therapeutic response, compared to 21% in the placebo group.[6] | Shows significant anti-inflammatory activity in patients with active rheumatoid arthritis.[3][6] | |
| Dexamethasone | Lipopolysaccharide (LPS)-induced endotoxemia in mice | Subcutaneously administered dexamethasone completely inhibited LPS-mediated lethality.[7] High-dose dexamethasone significantly lowered serum TNF-α and IL-6. | A potent anti-inflammatory agent, though its efficacy can be route-dependent.[7][8] |
| Acetic acid-induced colitis in rats | Significantly improved macroscopic and microscopic lesions.[2] Decreased TLR4 and pNF-ĸB expression, TNF-α level, and MPO activity.[2] | Demonstrates strong anti-inflammatory effects by suppressing key inflammatory pathways.[2] | |
| Theracurmin | Trypanosoma cruzi infection in mice | Reduced cardiac and skeletal tissue inflammation by decreasing CCL2 and IL-15 levels.[9] Increased the regulatory cytokine IL-10 in heart tissue.[9] | Exhibits immunomodulatory effects by reducing pro-inflammatory mediators and enhancing anti-inflammatory cytokines.[9] |
| Knee Osteoarthritis (Human Clinical Study) | 75.6% of patients showed improvement in clinical scores for knee osteoarthritis.[10][11] | A highly bioavailable curcumin formulation with demonstrated clinical efficacy in inflammatory conditions.[10][11] | |
| Amitriptyline | Carrageenan-induced paw edema in rats | Intraperitoneal injection significantly inhibited the development of paw edema. | Possesses anti-inflammatory effects, with evidence suggesting the involvement of central mechanisms.[12] |
| Acetic acid-induced colitis in rats | Significantly improved macroscopic and microscopic lesions.[2] Caused a noticeable decrease in TLR4 and pNF-ĸB expression, TNF-α level, and MPO activity.[2] | Demonstrates anti-inflammatory properties through the suppression of the TLR4/NF-kB signaling pathway.[2] |
Delving into the Mechanisms: Signaling Pathways
The anti-inflammatory effects of these compounds are mediated through distinct signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
This compound: A Modulator of Cytokine Production
The precise molecular targets of Amiprilose are not fully elucidated, but it is known to modulate cytokine production, particularly Interleukin-1β (IL-1β) and Interleukin-2 (IL-2).[1] It is hypothesized to interfere with intracellular signaling pathways that regulate the expression of inflammatory genes, such as NF-κB and MAPK pathways.[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. Anti-inflammatory effect of amitriptyline in a rat model of acetic acid-induced colitis: the involvement of the TLR4/NF-kB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
- 5. This compound for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. The anti-inflammatory potency of dexamethasone is determined by the route of application in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Theracurmin Modulates Cardiac Inflammation in Experimental Model of Trypanosoma cruzi Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inotiv.com [inotiv.com]
- 11. The Efficacy and Safety of Highly-Bioavailable Curcumin for Treating Knee Osteoarthritis: A 6-Month Open-Labeled Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of central mechanisms in the anti-inflammatory effect of amitriptyline on carrageenan-induced paw edema in rats | Clinics [elsevier.es]
Reproducibility of Preclinical Studies on Amiprilose Hydrochloride: A Comparative Guide
A comparative analysis of the preclinical data for Amiprilose Hydrochloride and the established disease-modifying antirheumatic drug (DMARD), Methotrexate (B535133), reveals significant disparities in the available evidence for reproducibility. This guide provides a comprehensive overview of the existing preclinical data for both compounds to aid researchers, scientists, and drug development professionals in evaluating their scientific standing.
While this compound, a synthetic carbohydrate derivative, has been investigated for its potential in treating rheumatoid arthritis (RA), a thorough review of publicly available scientific literature indicates a notable absence of in vivo preclinical studies in animal models.[1] This lack of published data from established models such as collagen-induced arthritis (CIA) or adjuvant-induced arthritis (AIA) presents a significant challenge in assessing the in vivo efficacy, dose-response relationship, and reproducibility of its anti-inflammatory effects.[1]
In contrast, Methotrexate, a cornerstone therapy for RA, has a substantial body of preclinical research in various animal models, providing a foundation for understanding its mechanism of action and for reproducing its therapeutic effects.
Comparative Analysis of Preclinical Data
To provide a clear comparison, the following sections summarize the available preclinical data for both this compound and Methotrexate.
This compound: In Vitro Preclinical Data
The preclinical evaluation of this compound is primarily based on in vitro studies. These studies offer insights into its potential immunomodulatory effects at a cellular level.
| Parameter | Cell Type | Concentration | Effect |
| Cytokine Production | |||
| IL-1β Production | Human Peripheral Blood Monocytes | Varying Doses | Significantly Decreased |
| IL-2 Production | Mitogen-activated Human Peripheral Blood Lymphocytes | 1-10 µg/mL | Increased |
| High Concentrations | Decreased | ||
| Prostaglandin E2 Levels | Rabbit Synovial Fibroblasts | Dose-dependent | Up to 73% reduction |
| Cell Proliferation | |||
| ³H Thymidine Incorporation | Rabbit Synovial Fibroblasts | 1 mg/mL | 78% Suppression |
| Thymocyte Proliferation | Murine Thymocytes | 1-100 µg/mL | Stimulated |
| IL-1 Stimulated Proliferation | Human Synovial Fibroblasts | 1-100 µg/mL | Enhanced |
Methotrexate: In Vivo Preclinical Data in an Animal Model of Rheumatoid Arthritis
The preclinical efficacy of Methotrexate in RA is well-documented in various animal models. The following table summarizes representative data from studies in rat models of arthritis.
| Parameter | Animal Model | Dose | Effect |
| Paw Inflammation | Adjuvant-induced arthritis in rats | 150-600 µg/kg/week (oral) | Statistically significant suppression of paw inflammation[2] |
| Arthritis Score | Adjuvant-induced arthritis in rats | 1 mg/kg/week (s.c.) | Significantly reduced arthritis score |
| Pro-inflammatory Cytokines | |||
| TNF-α | Adjuvant-induced arthritis in rats | 1 mg/kg/week (s.c.) | Significantly reduced plasma levels |
| IL-1β | Adjuvant-induced arthritis in rats | 1 mg/kg/week (s.c.) | Significantly reduced plasma levels |
| IL-6 | Healthy and arthritic rats | Not specified | Reduced gene expression |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for the studies cited.
This compound: In Vitro Cytokine Production Analysis
Objective: To determine the effect of this compound on the production of Interleukin-1β (IL-1β) and Interleukin-2 (IL-2) by human peripheral blood mononuclear cells (PBMCs).
Methodology:
-
Cell Isolation: PBMCs are isolated from the whole blood of healthy donors using Ficoll-Paque density gradient centrifugation. Monocytes and lymphocytes are then further purified.
-
Cell Culture:
-
For IL-1β measurement, human peripheral blood monocytes are cultured in an appropriate medium.
-
For IL-2 measurement, human peripheral blood lymphocytes are cultured and activated with a mitogen (e.g., phytohemagglutinin).
-
-
Treatment: Varying doses of this compound are added to the cell cultures.
-
Incubation: Cells are incubated for a specified period to allow for cytokine production.
-
Cytokine Measurement: The concentration of IL-1β and IL-2 in the cell culture supernatants is quantified using an enzyme-linked immunosorbent assay (ELISA).
Methotrexate: In Vivo Adjuvant-Induced Arthritis Model in Rats
Objective: To evaluate the efficacy of low-dose Methotrexate in suppressing inflammation in a rat model of rheumatoid arthritis.
Methodology:
-
Induction of Arthritis: Adjuvant arthritis is induced in rats by the intradermal administration of Freund's Complete Adjuvant.
-
Treatment: Following the onset of arthritis, rats are treated orally with low doses of Methotrexate (e.g., 150-600 µg/kg/week) or a vehicle control.[2]
-
Assessment of Inflammation: Paw inflammation is monitored and measured over the course of the treatment period.
-
Data Analysis: The suppression of paw inflammation in the Methotrexate-treated group is compared to the control group, and statistical significance is determined.[2]
Signaling Pathways and Mechanisms of Action
The proposed mechanisms of action for this compound and the established pathways for Methotrexate are visualized below.
Caption: Proposed signaling pathway for this compound.
Caption: Established anti-inflammatory pathway of Methotrexate.
Conclusion
The reproducibility of preclinical studies is a cornerstone of drug development. For this compound, the current lack of published in vivo preclinical data in animal models of rheumatoid arthritis makes it impossible to assess the reproducibility of its therapeutic effects in a whole-organism setting. The available in vitro data provides a preliminary indication of its immunomodulatory potential, but these findings require validation in in vivo systems.
Conversely, Methotrexate's long history of use is supported by a wealth of preclinical data from various animal models, which has been foundational to its clinical success and provides a strong basis for reproducible research.
For researchers and drug development professionals, this comparative guide highlights the critical need for robust and reproducible preclinical data before a compound can be confidently advanced in the development pipeline. While the in vitro effects of this compound are of scientific interest, the absence of in vivo preclinical studies remains a significant knowledge gap that needs to be addressed to substantiate its potential as a therapeutic agent for rheumatoid arthritis.
References
A Head-to-Head Comparison of Amiprilose Hydrochloride and Leflunomide in the Context of Rheumatoid Arthritis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two disease-modifying antirheumatic drugs (DMARDs): Amiprilose Hydrochloride and Leflunomide. While direct head-to-head clinical trial data is not publicly available, this document synthesizes existing clinical and preclinical data to offer an objective evaluation of their respective mechanisms of action, clinical efficacy, and safety profiles. All quantitative data from key clinical trials are summarized in structured tables, and detailed experimental protocols are provided for full transparency.
Mechanism of Action: A Tale of Two Pathways
This compound and Leflunomide exert their therapeutic effects in rheumatoid arthritis (RA) through distinct molecular mechanisms. Amiprilose, a synthetic carbohydrate, appears to modulate inflammatory responses through cytokine regulation, whereas Leflunomide, a pyrimidine (B1678525) synthesis inhibitor, targets the proliferation of activated immune cells.
This compound: A Modulator of Cytokine Signaling
This compound is a novel synthetic monosaccharide with demonstrated anti-inflammatory and immunomodulatory properties.[1][2] Its mechanism is not fully elucidated but is understood to involve the modulation of key cytokines and cellular processes involved in the inflammatory cascade of rheumatoid arthritis.
In vitro studies have shown that Amiprilose can decrease the production of the pro-inflammatory cytokine Interleukin-1β (IL-1β) by human peripheral blood monocytes.[3] Furthermore, it has demonstrated a dose-dependent effect on Interleukin-2 (IL-2), a cytokine crucial for T-cell proliferation. At low concentrations (1-10 µg/ml), Amiprilose increased IL-2 levels, while at higher concentrations, it resulted in decreased IL-2 production.[3] This suggests a complex immunoregulatory role. The compound has also been shown to have anti-proliferative effects on synovial fibroblasts, the cells responsible for the invasive pannus formation that damages cartilage and bone in RA.[4]
References
Amiprilose Hydrochloride: A Comparative Guide to its Mechanism of Action in Inflammatory Disorders
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Amiprilose Hydrochloride (also known as Therafectin) is a synthetic carbohydrate derivative that has been investigated for its immunomodulatory and anti-inflammatory properties, primarily in the context of rheumatoid arthritis (RA).[1][2] Clinical studies have indicated that this compound exhibits anti-inflammatory activity with a favorable safety profile.[3] However, its global research and development status is currently listed as discontinued. This guide provides a comprehensive comparison of the known mechanism of action of this compound with established therapeutic alternatives for rheumatoid arthritis, supported by available experimental data and detailed methodologies. While Amiprilose has shown some efficacy, the precise molecular targets and signaling pathways remain to be fully elucidated, a significant gap in the current understanding of this compound.[1]
Comparative Analysis of Mechanism of Action
This compound's therapeutic effects are believed to stem from its ability to modulate key components of the immune system. Its mechanism, however, is less defined when compared to established Disease-Modifying Antirheumatic Drugs (DMARDs).
This compound:
Amiprilose is understood to function as an immunomodulator.[2] Its primary activities identified through in vitro studies include:
-
Modulation of Cytokine Production: Amiprilose has been shown to decrease the production of the pro-inflammatory cytokine Interleukin-1β (IL-1β) in human peripheral blood monocytes. Its effect on Interleukin-2 (IL-2) is dose-dependent, with high concentrations leading to a decrease in IL-2 production by mitogen-activated human peripheral blood lymphocytes, while lower concentrations have been reported to increase it.
-
Inhibition of Synovial Fibroblast Proliferation: A key pathological feature of rheumatoid arthritis is the proliferation of synovial fibroblasts. Amiprilose has been demonstrated to suppress the proliferation of rabbit synovial fibroblasts.
The exact intracellular signaling pathways, such as the NF-κB or MAPK pathways, through which Amiprilose exerts these effects have not been definitively identified in the available literature.
Established DMARDs - A Mechanistic Comparison:
In contrast to Amiprilose, the mechanisms of action for conventional and biologic DMARDs are well-characterized, targeting specific pathways in the inflammatory cascade.
-
Methotrexate: This first-line therapy for RA inhibits dihydrofolate reductase, an enzyme involved in purine (B94841) and pyrimidine (B1678525) synthesis. Its anti-inflammatory effects are also attributed to the promotion of adenosine (B11128) release, which has potent anti-inflammatory properties.
-
Leflunomide: This pyrimidine synthesis inhibitor acts by inhibiting the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), which is crucial for the proliferation of lymphocytes.
-
Sulfasalazine: While its exact mechanism is not fully understood, it is known to be cleaved in the gut to sulfapyridine (B1682706) and 5-aminosalicylic acid (5-ASA). Sulfapyridine is thought to be the active component in RA, possessing both anti-inflammatory and immunomodulatory effects, including the inhibition of TNF-α.
-
TNF Inhibitors (e.g., Adalimumab): These biologic DMARDs are monoclonal antibodies that specifically bind to and neutralize Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine that plays a central role in the inflammatory cascade of rheumatoid arthritis.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and provide a comparative overview of the efficacy of other immunomodulators based on placebo-controlled trials.
Table 1: In Vitro Effects of this compound
| Parameter | Cell Type | Concentration | Effect |
| IL-1β Production | Human Peripheral Blood Monocytes | Not specified | Decreased |
| IL-2 Production | Mitogen-activated Human Peripheral Blood Lymphocytes | High concentrations | Decreased |
| Low concentrations | Increased | ||
| Prostaglandin E2 Levels | Rabbit Synovial Fibroblasts | Dose-dependent | Up to 73% reduction |
| Cell Proliferation | Rabbit Synovial Fibroblasts | 1 mg/mL | 78% suppression |
Table 2: Clinical Efficacy of this compound in Rheumatoid Arthritis (12-Week, Double-Blind, Placebo-Controlled Trial)
| Outcome Measure | This compound | Placebo | p-value |
| Therapeutic Response | 41% of patients | 21% of patients | 0.003 |
| Number of Painful Joints | Statistically significant improvement from baseline | No significant change | < 0.05 |
| Number of Swollen Joints | Statistically significant improvement from baseline | No significant change | < 0.05 |
Table 3: Comparative Efficacy of Immunomodulators in Rheumatoid Arthritis (from separate placebo-controlled trials)
| Drug | Key Efficacy Endpoint | Result vs. Placebo |
| This compound | ACR20 Response | 41% vs. 21% |
| Methotrexate | ACR20 Response | Significant improvement |
| Sulfasalazine | ACR20 Response | Significant improvement |
| Leflunomide | ACR20 Response | Significant improvement |
| Adalimumab (TNF Inhibitor) | ACR20 Response | Significant improvement |
Note: The data in Table 3 is for comparative purposes and is derived from separate clinical trials. Direct head-to-head trial data for Amiprilose against these agents is not available.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for reproducibility and further investigation.
In Vitro Cytokine Production Assay (ELISA)
Objective: To determine the effect of this compound on the production of IL-1β and IL-2 by human peripheral blood mononuclear cells (PBMCs).
Methodology:
-
Cell Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Culture the isolated PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Treatment: Add varying concentrations of this compound to the cell cultures. For IL-2 measurement, stimulate the cells with a mitogen such as phytohemagglutinin (PHA).
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the culture plates and collect the cell-free supernatants.
-
Cytokine Quantification: Measure the concentration of IL-1β and IL-2 in the supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's protocol. The optical density is read using a microplate reader, and cytokine concentrations are calculated from a standard curve.
Synovial Fibroblast Proliferation Assay ([³H] Thymidine (B127349) Incorporation)
Objective: To assess the anti-proliferative effect of this compound on synovial fibroblasts.
Methodology:
-
Cell Culture: Culture rabbit or human synovial fibroblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the fibroblasts into 96-well plates at a predetermined density and allow them to adhere.
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
[³H] Thymidine Labeling: After a desired incubation period (e.g., 24-48 hours), add [³H] thymidine to each well and incubate for an additional 18-24 hours.
-
Cell Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.
-
Scintillation Counting: Measure the amount of incorporated [³H] thymidine using a liquid scintillation counter. The counts per minute (CPM) are proportional to the rate of cell proliferation.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
A Cross-Study Analysis of Amiprilose Hydrochloride Clinical Trial Data for Rheumatoid Arthritis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of clinical trial data for Amiprilose Hydrochloride, a novel synthetic carbohydrate, against established treatments for rheumatoid arthritis (RA), methotrexate (B535133) and adalimumab. The information is compiled from publicly available clinical trial results and preclinical studies to offer an objective overview of efficacy, safety, and mechanisms of action.
Executive Summary
This compound has demonstrated modest but statistically significant efficacy in the treatment of active rheumatoid arthritis in placebo-controlled clinical trials. As an immunomodulatory synthetic carbohydrate, its proposed mechanism involves the modulation of key cytokines. This guide presents an indirect comparison with the widely used disease-modifying antirheumatic drug (DMARD) methotrexate and the tumor necrosis factor (TNF) inhibitor adalimumab, based on data from their respective placebo-controlled trials. It is important to note that the absence of head-to-head clinical trials necessitates a cautious interpretation of these comparative data.
Quantitative Data Summary
The following tables summarize the efficacy and safety data from placebo-controlled clinical trials of this compound, Methotrexate, and Adalimumab in patients with rheumatoid arthritis.
Table 1: Efficacy of this compound in Rheumatoid Arthritis (Placebo-Controlled Trials)
| Trial Duration | Key Efficacy Endpoint | This compound | Placebo | p-value |
| 12 Weeks | Overall Therapeutic Response | 41% | 21% | P = 0.003[1] |
| 20 Weeks | Paulus Composite Score Improvement | Statistically significant improvement | Worsening | p ≤ 0.02[2] |
| 20 Weeks | ≥50% Reduction in Swollen Joints | Statistically significant improvement | No significant change | p ≤ 0.04[2] |
| 20 Weeks | Mean Erythrocyte Sedimentation Rate (ESR) | Statistically significant improvement | No significant change | p ≤ 0.03[2] |
Table 2: Efficacy of Methotrexate in Rheumatoid Arthritis (Placebo-Controlled Trial Synthesis)
| Trial Duration | Key Efficacy Endpoint | Methotrexate | Placebo |
| 18 Weeks | Improvement in Inflamed Joint Count | 26% greater improvement than placebo (95% CI, 17% to 35%) | - |
| 18 Weeks | Improvement in Pain | 39% greater improvement than placebo (95% CI, 26% to 51.5%) | - |
Table 3: Efficacy of Adalimumab in Rheumatoid Arthritis (Placebo-Controlled Trials)
| Trial Duration | Key Efficacy Endpoint | Adalimumab (40 mg every other week) | Placebo | p-value |
| 24 Weeks | ACR20 Response | 58% | 14% | P < 0.001[3] |
| 26 Weeks | ACR20 Response | 46.0% | 19.1% | p ≤ 0.01 |
| 26 Weeks | ACR50 Response | 22.1% | 8.2% | p ≤ 0.05 |
| 26 Weeks | ACR70 Response | 12.4% | 1.8% | p ≤ 0.05 |
Table 4: Safety and Tolerability Profile
| Drug | Common Adverse Events | Serious Adverse Events |
| This compound | Similar incidence to placebo (67% vs 63%). One case of thrombocytopenia of unknown cause reported in a 12-week trial. No side effects clearly attributable to the drug in a 20-week study.[1][2] | No serious adverse effects reported, other than the single case of thrombocytopenia.[1] |
| Methotrexate | Elevated liver enzymes, pancytopenia.[4] Gastrointestinal and mucocutaneous toxicity at higher doses. | Requires close monitoring for toxicity.[4] |
| Adalimumab | Injection site reactions, upper respiratory infections, headache, rash, sinusitis. | No significant differences in serious adverse events, serious infections, or malignancies compared to placebo in some studies. |
Experimental Protocols
This compound Clinical Trials
Two key multicenter, randomized, double-blind, placebo-controlled clinical trials have evaluated the efficacy of this compound in patients with active rheumatoid arthritis.
-
12-Week Study
-
Objective : To assess the safety and efficacy of this compound in patients with rheumatoid arthritis.[1]
-
Design : Prospective, multicenter, randomized, parallel group, double-blind placebo-controlled 12-week trial.[1]
-
Patient Population : 201 functional class I and II patients with definite or classic rheumatoid arthritis, previously untreated with disease-modifying antirheumatic drugs.[1]
-
Intervention : Patients were withdrawn from nonsteroidal anti-inflammatory drug (NSAID) therapy. Those who experienced a flare were randomly assigned to receive Amiprilose HCl (6 g/d) or placebo for 12 weeks. No concomitant anti-inflammatory or antirheumatic drug therapy was permitted.[1]
-
Outcome Measures : Number of painful and swollen joints, joint pain and swelling indices, grip strength, investigator and patient global assessments.[1]
-
-
20-Week Monotherapy Trial
-
Objective : To compare an optimal dose of this compound to a placebo as monotherapy for rheumatoid arthritis.[2]
-
Design : Double-blind, randomized, multi-center study.[2]
-
Patient Population : Patients who experienced a flare within 14 days of discontinuing stable doses of NSAIDs. 103 patients were randomized to the Amiprilose HCl group and 115 to the placebo group.[2]
-
Intervention : Patients received either Amiprilose HCl or a placebo for 20 weeks. Glucocorticoid or NSAID use was not permitted.[2]
-
Outcome Measures : Number of swollen joints, Paulus composite score, Functional Class, and erythrocyte sedimentation rate (ESR).[2]
-
Methotrexate and Adalimumab Clinical Trial Protocols (General Overview)
Clinical trials for methotrexate and adalimumab in rheumatoid arthritis are typically double-blind, placebo-controlled, randomized studies. Patients enrolled generally have active RA despite previous treatment with DMARDs. The primary efficacy endpoints commonly include the American College of Rheumatology (ACR) response criteria (ACR20, ACR50, ACR70), which measure improvement in tender and swollen joint counts and other clinical parameters.
Mechanism of Action and Signaling Pathways
This compound
The precise molecular mechanism of this compound is not fully elucidated. However, preclinical studies suggest it has immunomodulatory effects. In vitro studies have shown that Amiprilose can decrease the production of the pro-inflammatory cytokine Interleukin-1β (IL-1β).[5] Its effect on Interleukin-2 (IL-2) is dose-dependent, with high concentrations decreasing and lower concentrations increasing IL-2 levels.[5] It is hypothesized that Amiprilose may interfere with intracellular signaling pathways that regulate the expression of inflammatory genes, such as NF-κB and MAPK.[6]
Caption: Hypothesized immunomodulatory pathway of this compound.
Methotrexate
The anti-inflammatory effects of methotrexate in rheumatoid arthritis are primarily attributed to its ability to increase intracellular concentrations of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), which in turn leads to an increase in extracellular adenosine.[7] Adenosine, acting through its receptors on inflammatory cells, suppresses inflammation.[7]
Caption: Primary mechanism of action of Methotrexate in rheumatoid arthritis.
Adalimumab
Adalimumab is a recombinant human monoclonal antibody that binds specifically to tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine in rheumatoid arthritis. By neutralizing both soluble and transmembrane TNF-α, adalimumab prevents it from binding to its receptors (TNFR1 and TNFR2) on the surface of cells, thereby blocking the downstream inflammatory signaling cascade.[8][9]
Caption: Mechanism of action of Adalimumab in neutralizing TNF-α.
Conclusion
This compound represents a novel synthetic carbohydrate with a unique immunomodulatory profile. The available clinical trial data in rheumatoid arthritis suggest a modest but statistically significant efficacy in reducing disease activity with a favorable safety profile.[10] The indirect comparisons presented in this guide, based on placebo-controlled trials of methotrexate and adalimumab, highlight that these established therapies have demonstrated robust efficacy in treating rheumatoid arthritis. For drug development professionals, Amiprilose's distinct mechanism of action may warrant further investigation, potentially in combination with other therapies or in specific patient subpopulations. Further research is needed to fully elucidate its molecular targets and signaling pathways to optimize its therapeutic potential.
References
- 1. This compound for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adalimumab for the treatment of patients with moderately to severely active psoriatic arthritis: results of a double-blind, randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methotrexate mechanism in treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunoregulatory effects of a synthetic monosaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. opalbiopharma.com [opalbiopharma.com]
- 9. pharmacyfreak.com [pharmacyfreak.com]
- 10. benchchem.com [benchchem.com]
Amiprilose Hydrochloride vs. Biologics: A Comparative Safety Profile Analysis for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profiles of Amiprilose Hydrochloride and commonly used biologics in the treatment of rheumatoid arthritis. This analysis is based on available clinical trial data and aims to facilitate an informed evaluation of these therapeutic alternatives.
Executive Summary
This compound, a synthetic carbohydrate with immunomodulatory properties, has demonstrated a favorable safety profile in clinical trials, with an adverse event incidence comparable to placebo. In contrast, biologics, which are targeted therapies, are associated with a higher risk of infections, injection site reactions, and in some cases, malignancies and cardiovascular events. This guide presents a detailed comparison of the safety data, experimental methodologies, and known mechanistic pathways to assist in the comprehensive assessment of these treatment modalities.
Quantitative Safety Data Comparison
The following tables summarize the reported adverse events from clinical trials of this compound and various classes of biologics used in the treatment of rheumatoid arthritis. It is important to note that the data for this compound is from older clinical trials, and direct head-to-head comparative studies with current biologics are not available.
Table 1: Safety Profile of this compound in Rheumatoid Arthritis Clinical Trials
| Adverse Event Category | This compound (12-week trial) | Placebo (12-week trial) | Notes |
| Overall Adverse Experiences | 67% of patients | 63% of patients | A similar number of adverse experiences were reported in both groups.[1] |
| Serious Adverse Events | One patient developed thrombocytopenia of unknown cause. | Not specified. | No other reported adverse effects were serious.[1] |
| Drug-Attributable Side Effects | No side effects clearly attributable to the drug were noted in a 20-week study.[2] | Not applicable. |
Table 2: Safety Profile of Biologics in Rheumatoid Arthritis Clinical Trials
| Adverse Event Category | TNF Inhibitors (e.g., Adalimumab, Etanercept, Infliximab) | IL-6 Inhibitors (e.g., Tocilizumab, Sarilumab) | JAK Inhibitors (e.g., Tofacitinib, Baricitinib, Upadacitinib) |
| Serious Infections | Increased risk compared to placebo.[3] | Increased risk of infection was significantly higher in the 8 mg/kg combination group compared with controls (OR = 1.30).[4][5] | Baricitinib showed no difference versus placebo in serious infections.[6] Tofacitinib is associated with an increased risk of serious infections.[7] |
| Overall Infections | Adalimumab, etanercept, and golimumab combined with DMARDs decreased the risk of infections compared with infliximab (B1170848) combined with DMARDs.[3][8] | The most common adverse events in each treatment group were infections.[9] | Risk for herpes zoster increased with increasing doses of baricitinib.[6] |
| Malignancies | Treatment with TNF inhibitors did not increase the risk of malignancies, particularly lymphoma, but may have increased the risk of skin cancers.[10] | No increased incidence of malignancy was seen with tocilizumab.[4][5] | Baricitinib showed a higher risk of cancer-related events (ROR = 2.17).[7] |
| Cardiovascular Events | Data from registries did not show an increased risk of cardiovascular events. | Not specified as a primary concern in the provided results. | Baricitinib demonstrated the highest reporting odds ratio for cardiovascular events (ROR = 1.63).[7] The ORAL Surveillance study revealed an increase in the risk of pulmonary embolism with a 10 mg twice daily dose of Tofacitinib.[11] |
| Injection Site/Infusion Reactions | Common with TNF inhibitors. | Injection-site erythema was higher in the sarilumab group than in the adalimumab group.[9] | Not applicable (oral administration). |
| Other Notable Adverse Events | Vascular disorders, asthenia (infliximab); renal, urinary, and eye disorders (adalimumab); gastrointestinal disorders (etanercept).[12] | Neutropenia was higher in the sarilumab group.[9] | Baricitinib is associated with an increased risk of venous thromboembolism.[11] |
Experimental Protocols
This compound Clinical Trial Methodology
The safety and efficacy of this compound in rheumatoid arthritis were evaluated in prospective, multicenter, randomized, double-blind, placebo-controlled trials.[1][2]
-
Patient Population: Patients with definite or classic rheumatoid arthritis, functional class I and II, who were previously untreated with disease-modifying antirheumatic drugs (DMARDs).[1]
-
Study Design:
-
Washout Period: Patients were withdrawn from nonsteroidal anti-inflammatory drug (NSAID) therapy.[1][2]
-
Randomization: Patients who experienced a flare were randomly assigned to receive either this compound (e.g., 6 g/d) or a placebo for a specified period (e.g., 12 or 20 weeks).[1][2]
-
Concomitant Medications: No concomitant anti-inflammatory or antirheumatic drug therapy was permitted. Supplemental analgesic medication was allowed (e.g., combination of acetaminophen (B1664979) and propoxyphene napsylate).[1]
-
-
Assessments: Safety was assessed through the monitoring and reporting of all adverse experiences. Efficacy endpoints included the number of painful and swollen joints, joint pain and swelling indices, grip strength, and investigator and patient global assessments.[1]
Biologics Clinical Trial Methodology (General Overview)
Clinical trials for biologics in rheumatoid arthritis are typically multicenter, randomized, double-blind, placebo- or active-controlled studies.
-
Patient Population: Patients with moderately to severely active rheumatoid arthritis who have had an inadequate response to conventional synthetic DMARDs (csDMARDs) like methotrexate.
-
Study Design:
-
Randomization: Patients are randomized to receive the biologic agent at various doses, a placebo, or an active comparator (e.g., another biologic or a csDMARD), often in combination with a stable dose of methotrexate.
-
Treatment Period: The double-blind treatment period is often followed by an open-label extension phase.
-
-
Assessments: Safety is rigorously monitored through the collection of all adverse events (AEs), serious adverse events (SAEs), and adverse events of special interest (AESIs) such as infections, malignancies, and cardiovascular events. Laboratory parameters are also closely monitored. Efficacy is typically assessed using the American College of Rheumatology (ACR) response criteria (ACR20, ACR50, ACR70) and Disease Activity Score (DAS28).
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
The precise molecular mechanism of action of this compound is not yet fully elucidated. As a synthetic carbohydrate, it is believed to exert its anti-inflammatory and immunomodulatory effects through pathways distinct from those of biologics. Due to the limited available information, a detailed signaling pathway diagram cannot be constructed at this time.
Biologics Mechanism of Action: An Overview
Biologics are designed to target specific components of the immune system that are involved in the inflammatory cascade of rheumatoid arthritis. The following diagrams illustrate the general mechanisms of action for major classes of biologics.
Caption: TNF-α Inhibitor Signaling Pathway.
Caption: IL-6 Inhibitor Signaling Pathway.
Caption: JAK Inhibitor Signaling Pathway.
Conclusion
This compound presents a safety profile in early clinical trials that is comparable to placebo, suggesting a potentially well-tolerated treatment for rheumatoid arthritis. However, the available data is limited, and further research is needed to fully characterize its long-term safety and efficacy, as well as to elucidate its mechanism of action.
Biologics, while highly effective, carry a well-documented risk of adverse events, particularly infections. The choice of a specific biologic agent requires careful consideration of the individual patient's risk factors and comorbidities. This comparative guide highlights the need for continued research and head-to-head clinical trials to better position novel therapies like this compound within the existing treatment landscape for rheumatoid arthritis.
References
- 1. This compound for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Risk of Adverse Effects of TNF-α Inhibitors in Patients With Rheumatoid Arthritis: A Network Meta-Analysis [frontiersin.org]
- 4. Risk of adverse events including serious infections in rheumatoid arthritis patients treated with tocilizumab: a systematic literature review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Safety of Janus kinase inhibitors in rheumatoid arthritis: a disproportionality analysis using FAERS database from 2012 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kevzara (Sarilumab): A Novel IL-6 Receptor Antagonist for Rheumatoid Arthritis [ahdbonline.com]
- 10. dovepress.com [dovepress.com]
- 11. mdpi.com [mdpi.com]
- 12. ejhp.bmj.com [ejhp.bmj.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
